2-Chloro-6-phenylpyrimidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-10-13-8(6-9(12)14-10)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUHZJARRPBHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704387 | |
| Record name | 2-Chloro-6-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54994-35-3 | |
| Record name | 2-Chloro-6-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-phenylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-Chloro-6-phenylpyrimidin-4-amine, a substituted pyrimidine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The arrangement of a phenyl group, a chloro substituent, and an amine group on the pyrimidine core bestows upon it a unique electronic and steric profile, making it a valuable scaffold for the synthesis of targeted therapeutic agents. Understanding the fundamental physicochemical properties of this molecule is paramount for any researcher aiming to utilize it in rational drug design, as these properties govern its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.
This guide provides a comprehensive overview of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, we delve into the causality behind the experimental methodologies used to determine these properties, offering a self-validating framework for their assessment. This document is designed to empower researchers with both the foundational data and the practical understanding necessary to effectively incorporate this promising chemical entity into their research and development pipelines.
Chemical Identity and Structure
The foundational step in characterizing any chemical compound is to establish its unequivocal identity. This compound is systematically named and can be identified by several key descriptors.
-
IUPAC Name: 4-Chloro-6-phenylpyrimidin-2-amine
-
CAS Number: 36314-97-3[1]
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Molecular Formula: C₁₀H₈ClN₃[1]
-
Molecular Weight: 205.64 g/mol [1]
-
Canonical SMILES: C1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl
-
InChI Key: FIPBRZXDWSODDX-UHFFFAOYSA-N[1]
The structural formula, depicted below, reveals a pyrimidine ring substituted at position 2 with an amine group, at position 4 with a chlorine atom, and at position 6 with a phenyl group.
Caption: Chemical structure of this compound.
Physicochemical Properties: A Tabulated Summary
For ease of reference and comparison, the key physicochemical properties of this compound are summarized in the table below. It is important to distinguish between experimentally determined values and computationally predicted data.
| Property | Value | Data Type | Source |
| Molecular Weight | 205.64 g/mol | Calculated | PubChem[1] |
| Melting Point | Not reported | Experimental | - |
| Boiling Point | 433.1 °C at 760 mmHg | Predicted | ECHEMI[2] |
| Aqueous Solubility | 29.3 µg/mL (at pH 7.4) | Experimental | PubChem[1] |
| logP (Octanol-Water Partition Coefficient) | 2.5 | Computed (XLogP3-AA) | PubChem[1] |
| pKa (Acid Dissociation Constant) | Not experimentally reported | - | - |
| Flash Point | 215.8 °C | Predicted | ECHEMI[2] |
In-Depth Analysis and Experimental Methodologies
A defining characteristic of a Senior Application Scientist's approach is the understanding that a physical constant is only as reliable as the method used to determine it. In this section, we will not only discuss the significance of each property but also provide detailed, field-proven protocols for their experimental determination. This ensures that researchers can either validate the existing data or reliably generate their own.
Melting Point: A Critical Indicator of Purity
The melting point of a crystalline solid is a fundamental physical property that provides a dual insight: it serves as a criterion for purity and can aid in identification. A sharp melting range (typically 0.5-1.0°C) is indicative of a highly pure compound, whereas a broad melting range suggests the presence of impurities.
Current Status for this compound: An extensive search of the available scientific literature and chemical supplier databases did not yield an experimentally determined melting point for this specific compound. While melting points for structurally similar compounds are available, it is scientifically unsound to extrapolate these values.
Workflow for Experimental Determination of Melting Point
Caption: Workflow for Melting Point Determination.
Detailed Protocol for Melting Point Determination:
-
Sample Preparation:
-
Ensure the sample of this compound is a finely ground, dry powder.
-
Tap the open end of a capillary tube into the powder to introduce a small amount of the sample.
-
Invert the tube and gently tap it on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 1-2 mm.
-
-
Instrument Calibration and Setup:
-
Utilize a calibrated digital melting point apparatus. Calibration should be periodically verified with certified standards (e.g., caffeine, vanillin).
-
Set the starting temperature to ambient.
-
-
Approximate Melting Point Determination (Optional but Recommended):
-
Insert the capillary tube into the heating block.
-
Set a rapid heating rate (e.g., 10-20°C per minute).
-
Observe the sample and note the approximate temperature at which it melts. This provides a target range for a more precise measurement.
-
Allow the apparatus to cool significantly below this approximate temperature.
-
-
Precise Melting Point Determination:
-
Use a fresh, new capillary with a new sample.
-
Set the plateau temperature to approximately 20°C below the approximate melting point found in the previous step.
-
Once the plateau temperature is reached, set a slow heating rate of 1-2°C per minute.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid is observed. This is the onset of melting.
-
Continue heating at the slow rate and record the temperature at which the last solid crystal disappears. This is the completion of melting.
-
The recorded range constitutes the melting point of the sample. For a pure substance, this range should be narrow.
-
Solubility: A Key Determinant of Bioavailability
The solubility of a compound is a critical factor influencing its absorption and distribution in biological systems. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption.
Experimentally Determined Aqueous Solubility: The aqueous solubility of this compound has been experimentally determined to be 29.3 µg/mL at pH 7.4 [1]. This value suggests that the compound has low aqueous solubility, a common characteristic of drug-like molecules that may necessitate formulation strategies to enhance bioavailability.
Workflow for Kinetic Solubility Assay
Caption: Workflow for a Kinetic Solubility Assay.
Detailed Protocol for Kinetic Solubility Determination:
This high-throughput method is ideal for early-stage drug discovery.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
-
Assay Procedure:
-
In a 96-well microplate, add the DMSO stock solution to the PBS buffer to achieve a final desired concentration (e.g., 200 µM). The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility.
-
Seal the plate and incubate at room temperature for a defined period (e.g., 1.5 to 2 hours) with continuous shaking.
-
After incubation, separate any precipitate from the solution by filtration using a solubility filter plate (e.g., 0.45 µm).
-
-
Quantification:
-
Analyze the filtrate using a suitable analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantify the concentration of the dissolved compound by comparing the peak area to a standard curve prepared from the DMSO stock solution.
-
Lipophilicity (logP): A Measure of Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It describes the partitioning of a neutral compound between an oily (octanol) and an aqueous phase.
Computationally Predicted logP: For this compound, the computed XLogP3-AA value is 2.5 [1]. This value falls within the range typically considered favorable for oral drug candidates, suggesting a good balance between aqueous solubility and lipid membrane permeability.
Workflow for Shake-Flask logP Determination
Caption: Workflow for Shake-Flask logP Determination.
Detailed Protocol for Shake-Flask logP Determination:
This is the traditional and most reliable method for determining logP.
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then allowing the phases to separate. This is a critical step to ensure thermodynamic equilibrium.
-
-
Partitioning Experiment:
-
Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol.
-
Add a known volume of this solution to a separatory funnel containing a known volume of the pre-saturated water.
-
Shake the funnel for a sufficient time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the funnel to stand undisturbed until the two phases have completely separated.
-
-
Analysis:
-
Carefully collect samples from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a validated analytical method such as HPLC-UV.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
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Acid Dissociation Constant (pKa): Understanding Ionization State
The pKa is a measure of the acidity or basicity of a compound. It is the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. The ionization state of a drug molecule is critical as it affects its solubility, permeability across biological membranes, and binding to its target protein.
Current Status for this compound: No experimentally determined pKa value for this compound was found in the surveyed literature. The presence of the basic amino group and the nitrogen atoms in the pyrimidine ring suggests the compound will have a basic pKa. High-quality computational tools can provide an estimate, but experimental determination is essential for accurate drug development decisions.
Workflow for Potentiometric Titration for pKa Determination
Caption: Workflow for pKa Determination by Potentiometric Titration.
Detailed Protocol for pKa Determination by Potentiometric Titration:
-
Instrument and Reagent Preparation:
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Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
-
Prepare a solution of 0.15 M potassium chloride (KCl) to maintain constant ionic strength.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) containing 0.15 M KCl to a known concentration (e.g., 1 mM).
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If the compound is expected to be basic, the initial solution can be made more acidic (e.g., pH 2-3) with a small amount of HCl.
-
-
Titration:
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Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C) and stir gently with a magnetic stirrer.
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Immerse the calibrated pH electrode into the solution.
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Add the standardized titrant (NaOH for an acidic compound, HCl for a basic compound) in small, precise increments using a burette.
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After each addition, allow the pH reading to stabilize and then record the pH and the volume of titrant added.
-
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Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
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The pKa can be determined from the pH value at the half-equivalence point of the titration curve. The equivalence point is identified as the point of maximum slope on the curve (the inflection point).
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Conclusion
This compound is a chemical scaffold with considerable potential in drug discovery. This guide has provided a detailed examination of its fundamental physicochemical properties, emphasizing not just the data itself, but the robust experimental methodologies required for their accurate determination. While key experimental values for melting point and pKa are not currently available in the public domain, the protocols outlined herein provide a clear and reliable path for their determination. By integrating this knowledge of its physicochemical characteristics—low aqueous solubility, favorable lipophilicity, and its predicted basic nature—researchers are better equipped to design and execute experiments, formulate this compound effectively, and ultimately, unlock its therapeutic potential.
References
An In-depth Technical Guide to 2-Amino-4-chloro-6-phenylpyrimidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Importance of Positional Isomerism in Drug Discovery
In the landscape of medicinal chemistry, the precise arrangement of functional groups on a core scaffold is paramount. A subtle shift in a substituent's position can dramatically alter a molecule's physicochemical properties, biological activity, and metabolic stability. This guide focuses on 2-Amino-4-chloro-6-phenylpyrimidine , a key heterocyclic intermediate. It is crucial to distinguish this compound from its isomer, 2-chloro-6-phenylpyrimidin-4-amine, as the placement of the amino and chloro groups dictates its reactivity and utility as a building block in the synthesis of bioactive molecules. This document serves as a comprehensive technical resource for researchers leveraging 2-Amino-4-chloro-6-phenylpyrimidine in their scientific endeavors.
Core Identifiers and Physicochemical Properties
A foundational aspect of working with any chemical compound is the accurate identification and understanding of its fundamental properties. This section provides the key identifiers and physicochemical data for 2-Amino-4-chloro-6-phenylpyrimidine.
Chemical Identity
| Identifier | Value | Source |
| CAS Number | 36314-97-3 | [1][2] |
| IUPAC Name | 4-chloro-6-phenylpyrimidin-2-amine | [1][2] |
| Molecular Formula | C₁₀H₈ClN₃ | [1][2] |
| Molecular Weight | 205.64 g/mol | [1][2] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl | [2] |
| InChI Key | FIPBRZXDWSODDX-UHFFFAOYSA-N | [2] |
Physicochemical Data
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder | |
| Solubility | 29.3 µg/mL (at pH 7.4) | [2] |
| XLogP3-AA | 2.5 | [2] |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 1 |
Synthesis and Mechanistic Insights
The synthesis of 2-Amino-4-chloro-6-phenylpyrimidine is a critical process for its utilization in further chemical transformations. A common and efficient method involves a multi-step synthesis starting from readily available precursors.
Synthetic Workflow
The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a urea or guanidine derivative. For 2-Amino-4-chloro-6-phenylpyrimidine, a typical synthetic route starts with the condensation of a phenyl-substituted β-ketoester with guanidine to form the aminopyrimidine core, followed by chlorination.
Caption: Synthetic pathway for 2-Amino-4-chloro-6-phenylpyrimidine.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-6-phenylpyrimidin-4-ol
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Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser, add ethyl benzoylacetate.
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Addition of Guanidine: Add guanidine nitrate to the reaction mixture.
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Reflux: Heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After cooling, the reaction mixture is poured into ice-water and acidified with a mineral acid (e.g., HCl) to precipitate the product.
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Purification: The crude product is filtered, washed with water, and can be recrystallized from a suitable solvent like ethanol to yield pure 2-Amino-6-phenylpyrimidin-4-ol.
Step 2: Synthesis of 2-Amino-4-chloro-6-phenylpyrimidine
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Chlorination: In a fume hood, cautiously add phosphorus oxychloride (POCl₃) to the 2-Amino-6-phenylpyrimidin-4-ol obtained in the previous step.
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Heating: Gently heat the reaction mixture under reflux for 2-3 hours.
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Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting solid can be purified by column chromatography or recrystallization to afford 2-Amino-4-chloro-6-phenylpyrimidine.
Safety and Handling
Proper handling of all chemical reagents is essential for laboratory safety. The following information is derived from available Safety Data Sheets (SDS) for 2-Amino-4-chloro-6-phenylpyrimidine.[3]
Hazard Identification
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Acute Toxicity (Oral): Harmful if swallowed.[2]
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Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]
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Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles.[3]
-
Skin Protection: Wear protective gloves and a lab coat.[3]
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.[3]
Storage and Disposal
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Applications in Research and Drug Development
The 2-amino-4-chloro-6-phenylpyrimidine scaffold is a versatile building block in medicinal chemistry, primarily due to the differential reactivity of the two chlorine-activated positions on the pyrimidine ring. The chloro group at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities.
Kinase Inhibitors
The pyrimidine core is a common feature in many kinase inhibitors. The 2-amino group can act as a hydrogen bond donor, while the phenyl group can engage in hydrophobic interactions within the kinase active site. The chloro group at the 4-position serves as a reactive handle to introduce side chains that can target specific regions of the kinase, thereby enhancing potency and selectivity.
Caption: General scheme for the synthesis of kinase inhibitors.
Other Therapeutic Areas
Derivatives of 2-aminopyrimidine have been explored for a wide range of biological activities, including:
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Antimicrobial Agents: The pyrimidine nucleus is a key component of several antimicrobial drugs.
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Antiviral Compounds: Modification of the pyrimidine scaffold has led to the development of potent antiviral agents.
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Central Nervous System (CNS) Active Agents: Certain pyrimidine derivatives have shown activity as modulators of CNS targets.
The synthetic accessibility and the potential for diverse functionalization make 2-Amino-4-chloro-6-phenylpyrimidine a valuable starting material for the discovery of novel therapeutic agents across various disease areas.
Spectroscopic Characterization
While a comprehensive set of publicly available spectra for 2-Amino-4-chloro-6-phenylpyrimidine is limited, the expected spectral characteristics can be predicted based on its structure. Researchers synthesizing this compound should perform their own analytical characterization.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl ring, the proton on the pyrimidine ring, and the protons of the amino group. The chemical shifts and coupling patterns would be indicative of the substitution pattern.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the carbon atoms in the molecule, including the carbons of the pyrimidine and phenyl rings.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (205.64 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the amino group, C=N and C=C stretching of the aromatic rings, and C-Cl stretching.
References
A Technical Guide to the Spectral Analysis of 2-Chloro-6-phenylpyrimidin-4-amine
This document provides an in-depth technical guide to the spectroscopic characterization of 2-Chloro-6-phenylpyrimidin-4-amine (C₁₀H₈ClN₃, Molecular Weight: 205.64 g/mol ). As a key heterocyclic scaffold, substituted pyrimidines are integral to drug discovery and materials science, making their unambiguous structural confirmation essential for research and development professionals.[1][2] This guide synthesizes foundational spectroscopic principles with field-proven methodologies to offer a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by mapping its carbon-hydrogen framework.[3] It relies on the principle that atomic nuclei with a non-zero spin, like ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, they can absorb radiofrequency energy at specific frequencies, which are highly sensitive to their local electronic environment.[4]
Causality Behind Experimental Choices
The choice of a deuterated solvent is critical to avoid overwhelming the analyte's signals with solvent protons. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules and its tendency to engage in hydrogen bonding, which can help in observing labile protons like those on the amine group. Tetramethylsilane (TMS) is used as an internal standard because its protons are chemically shielded and produce a single, sharp signal at 0.00 ppm, providing a reliable reference point.[3]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of DMSO-d₆.
-
Internal Standard: Add a small drop of TMS to the solution.
-
Filtration: Filter the solution through a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Data Acquisition:
-
Insert the tube into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).
-
Acquire a standard ¹H NMR spectrum. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
To confirm the amine protons, a D₂O exchange experiment can be performed. After the initial ¹H spectrum is acquired, add one drop of D₂O, shake the tube, and re-acquire the spectrum. The amine proton signal should disappear or significantly diminish.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the low natural abundance of the ¹³C isotope.
-
Logical Workflow for NMR Analysis
Caption: A logical workflow for the elucidation of molecular structures using NMR spectroscopy.
Data Analysis and Interpretation (Predicted)
¹H NMR Spectrum (Predicted, 400 MHz, DMSO-d₆): The spectrum is expected to show three main groups of signals corresponding to the phenyl, pyrimidine, and amine protons.
-
Phenyl Protons: The five protons on the phenyl ring will likely appear as a complex multiplet between δ 7.40 - 8.10 ppm . The protons ortho to the pyrimidine ring may be shifted further downfield due to the ring's electron-withdrawing nature.
-
Amine Protons (-NH₂): A broad singlet is expected around δ 7.20 - 7.80 ppm . Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. This signal will disappear upon shaking with D₂O.
-
Pyrimidine Proton: The lone proton on the pyrimidine ring (at C-5) is expected to appear as a sharp singlet around δ 6.80 - 7.10 ppm .
¹³C NMR Spectrum (Predicted, 100 MHz, DMSO-d₆): The spectrum should display 8 distinct signals, as two pairs of carbons in the phenyl ring are chemically equivalent.
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Pyrimidine Carbons: The three carbon atoms of the pyrimidine ring directly bonded to heteroatoms (C-2, C-4, C-6) are expected at the lower end of the aromatic region, typically δ 155 - 170 ppm . The C-5 carbon, bonded to a proton, will be further upfield.
-
Phenyl Carbons: The six carbons of the phenyl ring will appear in the typical aromatic region of δ 125 - 140 ppm . The carbon atom directly attached to the pyrimidine ring (ipso-carbon) will be distinct from the others.[5]
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Chemical Shift (δ, ppm) | Multiplicity |
| 7.40 - 8.10 | Multiplet |
| 7.20 - 7.80 | Broad Singlet |
| 6.80 - 7.10 | Singlet |
Fourier-Transform Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule.[6] It works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. The absorbed energy corresponds to the vibrational frequencies of the chemical bonds (e.g., stretching, bending), creating a unique spectral fingerprint.[7][8]
Causality Behind Experimental Choices
Attenuated Total Reflectance (ATR) is the preferred method for modern FTIR analysis.[8] It requires minimal to no sample preparation, unlike the traditional KBr pellet method, which involves grinding the sample with potassium bromide powder and pressing it into a disk. With ATR, the solid sample is simply placed onto a crystal (often diamond), ensuring good contact. This eliminates the potential for sample contamination or degradation and provides high-quality, reproducible spectra.
Experimental Protocol: ATR-FTIR
-
Background Scan: Ensure the ATR crystal surface is clean. Run a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal, ensuring complete and uniform contact.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically performs a background subtraction, yielding the final absorbance or transmittance spectrum of the sample.
Logical Workflow for IR Analysis
Caption: A streamlined workflow for functional group identification using ATR-FTIR.
Data Analysis and Interpretation (Predicted)
The IR spectrum will provide clear evidence for the key functional groups present in this compound.
| Predicted IR Data | |
| Frequency Range (cm⁻¹) | Vibration Type |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch |
| 3100 - 3000 | C-H Stretch |
| 1650 - 1550 | C=N and C=C Stretch |
| 1500 - 1400 | N-H Bend |
| 800 - 600 | C-Cl Stretch |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It provides the exact molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, medium-sized molecules like the target compound, as it typically produces an intact protonated molecular ion [M+H]⁺ with minimal fragmentation.[9]
Causality Behind Experimental Choices
Using ESI in positive ion mode is the logical choice for an amine-containing compound. The basic nitrogen atoms of the pyrimidine ring and the amino group are readily protonated, leading to the formation of a stable [M+H]⁺ ion. This provides a direct and accurate measurement of the molecular weight. High-resolution mass spectrometry (HRMS) is invaluable as it can determine the mass with enough accuracy to confirm the elemental composition (C₁₀H₈ClN₃).
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to facilitate protonation.
-
Infusion/Injection: The solution can be directly infused into the mass spectrometer's source via a syringe pump or injected through a liquid chromatography (LC) system.
-
Ionization: The sample solution is passed through a charged capillary at high voltage, creating a fine spray of charged droplets. The solvent evaporates, leaving the protonated analyte ions ([M+H]⁺).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and the instrument's software generates a mass spectrum, which is a plot of ion intensity versus m/z.
Logical Workflow for Mass Spectrometry Analysis
Caption: Standard workflow for molecular weight and formula confirmation by ESI-MS.
Data Analysis and Interpretation (Predicted)
The ESI mass spectrum is expected to be relatively simple and highly informative.
-
Molecular Ion Peak ([M+H]⁺): The molecular formula is C₁₀H₈ClN₃. The monoisotopic mass is 205.04. The protonated molecule [M+H]⁺ will therefore appear at m/z 206.05 .
-
Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic isotopic signature. Alongside the primary [M+H]⁺ peak at m/z 206, a second peak, [M+H+2]⁺, will be observed at m/z 208 with an intensity approximately one-third (32%) that of the m/z 206 peak. This pattern is definitive proof of the presence of a single chlorine atom in the molecule.
-
Fragmentation: While ESI is a soft technique, some in-source fragmentation may occur. Plausible fragmentation pathways could include the loss of HCl (a neutral loss of 36 Da) or the cleavage of the phenyl group (a loss of 77 Da).
| Predicted Mass Spectrometry Data (ESI+) | |
| m/z (Predicted) | Relative Intensity |
| 206.05 | 100% |
| 208.05 | ~32% |
Conclusion
The comprehensive analysis using NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of this compound. NMR spectroscopy defines the carbon-hydrogen skeleton and the specific arrangement of substituents. IR spectroscopy confirms the presence of key functional groups, particularly the primary amine and aromatic systems. Finally, mass spectrometry verifies the molecular weight and elemental formula, with the chlorine isotope pattern serving as a definitive marker. Together, these techniques provide the unambiguous evidence required by researchers, scientists, and drug development professionals to confidently proceed with their work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. impact.ornl.gov [impact.ornl.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 2-Pyrimidinamine, 4-chloro-6-methyl- [webbook.nist.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. researchgate.net [researchgate.net]
A Theoretical and Comparative Guide to the Molecular Structure and Conformation of 2-Chloro-6-phenylpyrimidin-4-amine
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-6-phenylpyrimidin-4-amine stands as a significant scaffold in medicinal chemistry, forming the basis for a multitude of targeted therapeutic agents.[1][2] Understanding its three-dimensional structure and conformational dynamics is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound. In the absence of a dedicated crystal structure for this specific molecule, this paper presents a robust theoretical and comparative approach. We leverage high-resolution crystallographic data from analogous structures, detailed computational modeling, and established spectroscopic methodologies to construct a validated model of its structural and dynamic properties. The protocols and analyses herein are designed to serve as a foundational resource for researchers engaged in the development of pyrimidine-based therapeutics.
Introduction: The Significance of the 2-Phenylpyrimidin-4-amine Scaffold
The pyrimidine ring is a cornerstone heterocycle in the development of novel therapeutics, largely due to its presence in the nucleobases of DNA and RNA.[3] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] The substitution of a phenyl group at the 6-position of the pyrimidine core, as seen in this compound, introduces a critical conformational element: the torsion angle between the pyrimidine and phenyl rings. This dihedral angle significantly influences the molecule's overall shape, its ability to interact with biological targets, and consequently, its pharmacological profile. A thorough understanding of the factors governing this conformation is therefore not merely academic but a critical component of drug discovery.
This guide will first establish a baseline molecular geometry for this compound through a comparative analysis of closely related crystal structures. Subsequently, we will detail a rigorous computational workflow to explore its conformational landscape, including the determination of the rotational energy barrier of the C6-phenyl bond. Finally, we will outline established spectroscopic methods that can be employed to validate the theoretical models in a laboratory setting.
Comparative Analysis of Molecular Structure: Insights from Analogous Crystal Structures
While a crystal structure for this compound is not publicly available, the Cambridge Structural Database (CSD) contains crystallographic data for structurally similar compounds.[2][4] By examining these structures, we can infer key geometric parameters for our target molecule.
A pertinent analogue is 2-Chloro-6-methylpyrimidin-4-amine.[5][6] Its crystal structure reveals a planar pyrimidine ring, a common feature for aromatic heterocycles. The bond lengths and angles within the pyrimidine core are consistent with those of other substituted pyrimidines. Another informative structure is that of 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine, which showcases the influence of additional substituents on the ring geometry and intermolecular interactions.[7]
Table 1: Predicted Geometric Parameters for this compound based on Analogous Structures
| Parameter | Predicted Value Range | Rationale |
| C-Cl Bond Length | 1.73 - 1.75 Å | Based on typical C(sp²)-Cl bond lengths in chlorinated pyrimidines. |
| C-N (ring) Bond Lengths | 1.32 - 1.39 Å | Consistent with aromatic C-N bonds in heterocyclic systems. |
| C-C (ring) Bond Lengths | 1.38 - 1.41 Å | Typical for aromatic C-C bonds within the pyrimidine ring. |
| C6-C(phenyl) Bond Length | 1.48 - 1.50 Å | Standard C(sp²)-C(sp²) single bond length. |
| Pyrimidine Ring Angles | 115 - 125 ° | Typical for a six-membered aromatic heterocycle. |
| Dihedral Angle (C-C-N-C) | ~0° | The pyrimidine ring is expected to be planar. |
These parameters provide a solid foundation for constructing a reliable 3D model of this compound for further computational analysis.
Computational Investigation of Conformational Landscape
To elucidate the conformational preferences of this compound, a multi-step computational workflow is recommended. This approach combines the efficiency of molecular mechanics with the accuracy of quantum mechanical methods.
Workflow for Conformational Analysis
Caption: A robust workflow for the computational conformational analysis of this compound.
Step-by-Step Experimental Protocol: Computational Analysis
Protocol 1: Conformational Search and Geometry Optimization
-
Initial Structure Generation:
-
Construct the 2D structure of this compound using a molecular editor.
-
Convert the 2D structure to a preliminary 3D model using a standard molecular mechanics force field (e.g., MMFF94).[8]
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to explore the potential energy surface associated with the rotation around the C6-phenyl bond.
-
The key dihedral angle to vary is C5-C6-C1'-C2' (where C1' and C2' are atoms of the phenyl ring).
-
Utilize a molecular mechanics force field for this initial scan to efficiently identify low-energy conformers.
-
-
DFT Geometry Optimization:
-
Take the low-energy conformers identified in the previous step as starting points for more accurate quantum mechanical calculations.
-
Perform full geometry optimization using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)). This level of theory provides a good balance between accuracy and computational cost for organic molecules.[9]
-
Ensure that the optimization converges to a true minimum on the potential energy surface by performing a frequency calculation and confirming the absence of imaginary frequencies.
-
Protocol 2: Calculation of the Rotational Energy Barrier
-
DFT Potential Energy Scan:
-
Using the optimized lowest-energy conformer, perform a relaxed potential energy surface scan by systematically rotating the C6-phenyl dihedral angle (C5-C6-C1'-C2') in small increments (e.g., 10-15 degrees) from 0 to 360 degrees.
-
At each step of the scan, allow all other geometric parameters to relax.
-
This will generate an energy profile for the rotation, revealing the energy barriers between different conformations.
-
-
Analysis of the Rotational Barrier:
-
The rotational barrier is the energy difference between the lowest-energy (ground state) conformation and the highest-energy (transition state) conformation.
-
Studies on similar phenyl-substituted heterocycles suggest that the rotational barrier is influenced by steric hindrance and electronic effects between the two rings.[10][11] For 2-phenylpyridine, the rotational barrier is relatively low, suggesting that multiple conformations may be accessible at room temperature.[12]
-
Expected Conformational Preferences
The primary conformational degree of freedom in this compound is the rotation around the C6-phenyl bond. The key factor governing this rotation is the steric interaction between the hydrogen atom at the C5 position of the pyrimidine ring and the hydrogen atoms at the ortho positions of the phenyl ring.
It is anticipated that the lowest energy conformation will be one where the phenyl ring is twisted relative to the pyrimidine ring to minimize these steric clashes. A completely planar conformation is likely to be a high-energy transition state. The precise dihedral angle of the minimum energy conformer and the height of the rotational barrier can be accurately determined using the computational workflow described above.
Spectroscopic Validation of the Conformational Model
While computational methods provide a powerful predictive tool, experimental validation is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly valuable technique for studying molecular conformation in solution.
1H and 13C NMR Spectroscopy
The chemical shifts of the protons and carbons in this compound are sensitive to the molecule's conformation.
-
1H NMR: The chemical shifts of the ortho-protons on the phenyl ring are expected to be particularly sensitive to the dihedral angle between the rings. A more twisted conformation would likely result in a different chemical shift compared to a more planar one due to changes in the anisotropic effects of the pyrimidine ring.
-
13C NMR: The chemical shifts of the carbon atoms in both the pyrimidine and phenyl rings can also provide conformational information.[13][14]
Protocol 3: NMR Spectroscopic Analysis
-
Sample Preparation:
-
Dissolve a small amount of synthesized this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
-
Data Acquisition:
-
Comparison with Theoretical Predictions:
-
The experimental chemical shifts can be compared with theoretical chemical shifts calculated using the GIAO (Gauge-Including Atomic Orbital) method at the same level of DFT theory used for the geometry optimization.[14] A good correlation between the experimental and calculated chemical shifts would provide strong evidence for the validity of the computed lowest-energy conformation.
-
Advanced NMR Techniques: Nuclear Overhauser Effect (NOE) Spectroscopy
For a more direct probe of through-space interactions and, therefore, conformation, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed.
Protocol 4: NOESY for Conformational Elucidation
-
Data Acquisition:
-
Acquire a 2D NOESY spectrum of the sample.
-
-
Analysis:
-
Look for cross-peaks between the protons on the pyrimidine ring (specifically H5) and the ortho-protons of the phenyl ring.
-
The intensity of these NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons. The presence and relative intensity of these cross-peaks can provide direct evidence for the preferred orientation of the phenyl ring relative to the pyrimidine ring in solution.[7]
-
Caption: A workflow for the spectroscopic validation of the computationally derived conformational model of this compound.
Conclusion
This technical guide has outlined a comprehensive, multi-faceted approach to understanding the molecular structure and conformation of this compound. By integrating comparative analysis of existing crystallographic data with rigorous computational modeling and established spectroscopic techniques, researchers can develop a highly reliable model of this important medicinal chemistry scaffold. The detailed protocols provided herein offer a practical framework for scientists in drug discovery to elucidate the structural and dynamic properties of this and other pyrimidine-based compounds, ultimately facilitating the design of more potent and selective therapeutic agents. The principles of this integrated approach are broadly applicable to the conformational analysis of a wide range of flexible molecules where experimental structural data may be limited.
References
- 1. mdpi.com [mdpi.com]
- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 3. Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2-Chloro-6-methylpyrimidin-4-amine | C5H6ClN3 | CID 312629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unusually low barrier to carbamate C-N rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-6-phenylpyrimidin-4-amine
This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-Chloro-6-phenylpyrimidin-4-amine, a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. For researchers, scientists, and drug development professionals, a thorough understanding of the solubility and stability of this molecule is paramount for its successful application, from early-stage screening to formulation development. This document delves into the theoretical underpinnings and practical methodologies for characterizing these essential attributes.
Introduction to this compound
This compound belongs to the class of aminopyrimidines, a heterocyclic scaffold prevalent in a wide array of biologically active compounds. The strategic placement of a chloro group, a phenyl ring, and an amine moiety on the pyrimidine core imparts a unique combination of chemical reactivity and potential for molecular interactions. A foundational understanding of its solubility and stability is the first step toward unlocking its therapeutic potential.
Molecular Structure:
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters provide initial insights into the molecule's behavior in various environments.
| Property | Value | Source |
| IUPAC Name | 4-chloro-6-phenylpyrimidin-2-amine | PubChem[1] |
| Molecular Formula | C₁₀H₈ClN₃ | PubChem[1] |
| Molecular Weight | 205.64 g/mol | PubChem[1] |
| XLogP3-AA | 2.5 | PubChem[1] |
| Aqueous Solubility | 29.3 µg/mL (at pH 7.4) | PubChem[1] |
The experimental aqueous solubility of 29.3 µg/mL at physiological pH suggests that this compound is a poorly soluble compound. This characteristic necessitates a detailed investigation of its solubility profile under various conditions to support formulation and preclinical development.
Comprehensive Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. A multi-faceted approach, encompassing both kinetic and thermodynamic solubility assessments, is essential for a complete understanding.
Theoretical Considerations: Kinetic vs. Thermodynamic Solubility
Kinetic solubility is a measure of how quickly a compound dissolves and is often determined in high-throughput screening settings. It is typically measured by adding a concentrated DMSO stock solution of the compound to an aqueous buffer, with the point of precipitation being the kinetic solubility limit.[2][3] This method is rapid and requires minimal compound, making it ideal for early discovery.[4]
Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of a compound in a given solvent system.[4] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period, typically 24-48 hours.[2][5] This measurement is crucial for lead optimization and formulation development as it reflects the maximum concentration achievable under equilibrium conditions.
Experimental Protocols for Solubility Determination
A robust assessment of solubility involves a systematic workflow. The following protocols outline the steps for determining both kinetic and thermodynamic solubility.
This protocol describes a high-throughput method for determining kinetic solubility.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[4]
-
Detection:
-
Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[3]
-
UV/LC-MS: Alternatively, centrifuge the plate to pellet any precipitate, and analyze the supernatant by UV-Vis spectrophotometry or LC-MS to quantify the dissolved compound.[2]
-
The shake-flask method is the gold standard for determining thermodynamic solubility.[2]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 4, 6, 7.4, and 9).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.[2][5]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
pH Measurement: Measure the final pH of each solution.
Comprehensive Stability Assessment
The chemical stability of a drug candidate is a critical attribute that influences its shelf-life, safety, and efficacy. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[1][6][7][8]
Theoretical Considerations: Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated:
-
Hydrolysis: The chloro substituent at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution by water, particularly under acidic or basic conditions, leading to the formation of the corresponding 2-hydroxy-6-phenylpyrimidin-4-amine.
-
Oxidation: The electron-rich aminopyrimidine ring and the phenyl group can be susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylated derivatives, or ring-opened products.[6]
-
Photodegradation: Aromatic and heterocyclic systems can absorb UV light, leading to photochemical reactions. For aminopyrimidines, this can result in complex degradation pathways.[2]
-
Thermal Degradation: Elevated temperatures can provide the energy required to overcome activation barriers for various degradation reactions.
Experimental Protocols for Forced Degradation Studies
The following protocols are designed to assess the stability of this compound under various stress conditions, in accordance with ICH guidelines.[7]
Table 2: Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |
| Thermal Degradation | Solid State | 80°C | 1, 2, 4 weeks |
| Photostability | ICH Option 2 (Xenon lamp) | Room Temperature | As per ICH Q1B |
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. For thermal and photostability, use the solid compound.
-
Stress Application: Expose the samples to the conditions outlined in Table 2.
-
Time Points: At each specified time point, withdraw an aliquot of the sample.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to separate and quantify the parent compound and any degradation products. Mass spectrometry (LC-MS) should be used to identify the structures of the major degradants.
Data Interpretation and Reporting
The results from the solubility and stability studies should be meticulously documented and interpreted.
Solubility Data:
-
Present the kinetic and thermodynamic solubility data in a clear tabular format, including the pH of the buffer systems used.
-
A pH-solubility profile should be generated to understand the ionization behavior of the compound and its impact on solubility. As an amine-containing compound, the solubility of this compound is expected to be higher at lower pH due to the protonation of the basic nitrogen atoms.[9]
Stability Data:
-
Quantify the percentage of the parent compound remaining at each time point under each stress condition.
-
Identify and quantify the major degradation products.
-
Propose degradation pathways based on the identified structures.
-
The results will inform the selection of appropriate storage conditions, compatible excipients for formulation, and the shelf-life of the drug substance and product.
Conclusion
This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By following the outlined experimental protocols and theoretical considerations, researchers can generate the critical data necessary to advance this promising compound through the drug development pipeline. A thorough understanding of these fundamental physicochemical properties is a cornerstone of successful pharmaceutical development.
References
- 1. scialert.net [scialert.net]
- 2. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloropyrimidine | 1722-12-9 [chemicalbook.com]
- 4. Pyrimidine Synthesis and Degradation | PDF [slideshare.net]
- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
Biological activity screening of novel 2-Chloro-6-phenylpyrimidin-4-amine derivatives
An In-depth Technical Guide to the Biological Activity Screening of Novel 2-Chloro-6-phenylpyrimidin-4-amine Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the biological activity screening of novel this compound derivatives. We will move beyond rote protocols to explore the scientific rationale behind experimental design, ensuring a robust and insightful screening cascade. Our focus is on generating high-quality, reproducible data to accelerate the identification of promising lead compounds for further drug development.
Introduction: The Therapeutic Potential of Phenylpyrimidine Scaffolds
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile nature allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity. The this compound core, in particular, has emerged as a promising starting point for the development of novel therapeutics, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The strategic placement of the phenyl group and the reactive chloro-substituent provides a unique opportunity for synthetic elaboration and targeted biological evaluation.
Foundational Chemistry: Synthesis of this compound Derivatives
A robust biological screening campaign begins with the efficient and scalable synthesis of the compound library. The general synthetic route to this compound derivatives is a well-established multi-step process.
General Synthetic Protocol
-
Condensation: The synthesis typically commences with the Claisen condensation of a substituted acetophenone with diethyl oxalate to yield an intermediate ethyl 2,4-dioxo-4-phenylbutanoate.
-
Cyclization: This intermediate is then cyclized with guanidine hydrochloride in the presence of a base, such as sodium ethoxide, to form the core pyrimidine ring, yielding a 2-amino-6-phenylpyrimidin-4-ol.
-
Chlorination: The hydroxyl group at the 4-position is subsequently converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
-
Amination: The final step involves the nucleophilic substitution of the chloro group at the 2-position with a variety of primary or secondary amines to generate the desired 2-substituted-amino-6-phenylpyrimidin-4-amine derivatives.
This synthetic strategy allows for the creation of a diverse library of compounds by varying the substituents on the starting acetophenone and the amine used in the final step.
Biological Activity Screening Cascade: A Multi-tiered Approach
A successful screening cascade is designed to efficiently identify and prioritize compounds with the desired biological activity while minimizing false positives and negatives. We advocate for a tiered approach, starting with broad-based cellular assays and progressing to more specific mechanistic and target-based assays.
Tier 1: Primary Cytotoxicity Screening
The initial step is to assess the general cytotoxicity of the synthesized compounds against a panel of relevant human cancer cell lines. This provides a first pass indication of their potential as anticancer agents.
A representative panel should include cell lines from different cancer types to identify broad-spectrum activity or potential selectivity. A common starting panel includes:
-
MCF-7: Estrogen receptor-positive breast cancer
-
MDA-MB-231: Triple-negative breast cancer
-
A549: Non-small cell lung cancer
-
HeLa: Cervical cancer
-
HepG2: Hepatocellular carcinoma
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Tier 2: Mechanistic and Target-Based Assays
Compounds that demonstrate significant cytotoxicity in the primary screen are advanced to Tier 2 for further investigation into their mechanism of action. Based on the known activities of similar pyrimidine derivatives, a key area of investigation is their potential as kinase inhibitors.
Many pyrimidine-based compounds are known to target protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.
Recommended Kinase Targets:
-
EGFR (Epidermal Growth Factor Receptor): Frequently overexpressed in various cancers.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis.
-
CDKs (Cyclin-Dependent Kinases): Essential for cell cycle progression.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value for each compound.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise table to facilitate comparison and identification of structure-activity relationships (SAR).
Table 1: Summary of Biological Activity Data for this compound Derivatives
| Compound ID | R-group | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | EGFR IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |
| 1a | -H | >100 | >100 | >100 | >100 |
| 1b | -CH₃ | 55.2 | 78.1 | 45.8 | 62.3 |
| 1c | -OCH₃ | 21.5 | 33.7 | 15.2 | 28.9 |
| 1d | -Cl | 8.9 | 12.4 | 5.1 | 9.7 |
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.
Caption: High-level overview of the drug discovery workflow.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to the biological activity screening of novel this compound derivatives. By following this multi-tiered strategy, researchers can efficiently identify and characterize promising lead compounds. Future work should focus on expanding the panel of cell lines and kinase targets, as well as initiating in vivo studies for the most potent and selective compounds. A thorough investigation of the ADME (absorption, distribution, metabolism, and excretion) properties of lead candidates will also be crucial for their successful development into clinical therapeutics.
The Versatile Scaffold: A Technical Guide to 2-Chloro-6-phenylpyrimidin-4-amine in Medicinal Chemistry
Introduction: The Pyrimidine Core in Modern Drug Discovery
Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, offering a rich tapestry of chemical diversity and biological activity.[1] Among these, the pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutics.[2][3] Its structural resemblance to the purine bases of DNA and RNA allows for critical interactions with a multitude of biological targets, particularly the ATP-binding sites of kinases.[4][5] The 2-aminopyrimidine motif, in particular, is a privileged structure capable of forming key hydrogen bond interactions within the hinge region of many kinases, a feature exploited in numerous FDA-approved drugs.[6]
This technical guide focuses on a specific, highly versatile pyrimidine derivative: 2-chloro-6-phenylpyrimidin-4-amine . The strategic placement of its functional groups—a reactive chlorine atom at the 2-position, a primary amine at the 4-position, and a phenyl group at the 6-position—creates a scaffold ripe for chemical modification and optimization. The chlorine atom serves as a key handle for introducing diverse substituents via cross-coupling reactions, while the amino and phenyl groups provide foundational interactions with target proteins and can be further modified to fine-tune potency, selectivity, and pharmacokinetic properties.
This guide will provide an in-depth exploration of the synthesis of this core scaffold, its subsequent derivatization through key chemical reactions, and its application in the development of inhibitors for various therapeutic targets, supported by experimental protocols, structure-activity relationship (SAR) data, and mechanistic insights.
I. Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core is a multi-step process that begins with the construction of the pyrimidine ring, followed by strategic functionalization. A common and efficient route involves the initial synthesis of a di-chlorinated intermediate, 2,4-dichloro-6-phenylpyrimidine, followed by a regioselective amination.
Step 1: Synthesis of 2,4-Dichloro-6-phenylpyrimidine
The initial pyrimidine ring is typically formed through a condensation reaction, followed by chlorination.
Caption: Synthesis of the dichlorinated pyrimidine intermediate.
Step 2: Regioselective Amination
With the 2,4-dichloro-6-phenylpyrimidine intermediate in hand, the next critical step is the regioselective introduction of an amino group at the 4-position. The chlorine atom at the C4 position of the pyrimidine ring is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This inherent reactivity difference allows for a controlled, regioselective amination.
Caption: Regioselective amination to yield the core scaffold.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the synthesis of similar aminopyrimidines.
Part A: 4-Methyl-6-phenylpyrimidin-2(1H)-one
-
To a solution of benzoylacetone (1 equivalent) in a suitable solvent such as ethanol, add urea (1.1 equivalents) and a catalytic amount of a strong acid (e.g., HCl).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting solid is triturated with water, filtered, and dried to yield the pyrimidinone product, which can be used in the next step without further purification.
Part B: 2,4-Dichloro-6-phenylpyrimidine
-
To the crude 4-methyl-6-phenylpyrimidin-2(1H)-one, add phosphorus oxychloride (POCl3) (5-10 equivalents) and a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline).
-
Heat the mixture to reflux for several hours, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2,4-dichloro-6-phenylpyrimidine.
Part C: this compound
-
Dissolve 2,4-dichloro-6-phenylpyrimidine (1 equivalent) in a suitable solvent such as isopropanol or dioxane.
-
Add a solution of ammonia in the same solvent (e.g., 7N NH3 in methanol, 2-3 equivalents) or bubble ammonia gas through the solution.
-
Heat the reaction in a sealed vessel at a temperature ranging from 80-120 °C. The reaction progress should be monitored by LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The resulting residue can be purified by crystallization or column chromatography to yield the final product, this compound.[7][8]
II. Derivatization of the Scaffold: Gateway to Chemical Diversity
The this compound scaffold is primed for diversification. The chlorine atom at the C2 position is an excellent electrophilic site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions allow for the introduction of a vast array of aryl, heteroaryl, and amino substituents, respectively, enabling extensive exploration of the chemical space around the core.
Caption: Key derivatization pathways for the core scaffold.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for installing new carbon-carbon bonds. In the context of the this compound scaffold, this reaction is used to replace the C2-chlorine with various aryl or heteroaryl groups, which is a common strategy in the development of kinase inhibitors.[4][9]
General Protocol for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3 or Na2CO3, 2-3 equivalents).[10][11]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H2O, toluene/ethanol/H2O).[9]
-
Heat the reaction mixture to 80-110 °C, or utilize microwave irradiation (e.g., 100-150 °C for 15-30 minutes) for accelerated reaction times.[4][9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-phenylpyrimidin-4-amine derivative.
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of various primary or secondary amines at the C2 position. This creates a 2,4-diaminopyrimidine scaffold, another key pharmacophore in medicinal chemistry.[5][10]
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%), and a strong base (e.g., NaOtBu or LiHMDS, 1.4-2.0 equivalents).[5][12]
-
Add degassed anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).
-
Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford the N2-substituted-6-phenylpyrimidine-2,4-diamine.
III. Applications in Medicinal Chemistry: Targeting Disease Pathways
The this compound scaffold has been successfully employed to generate potent and selective inhibitors for a range of therapeutic targets, particularly in oncology.
A. Kinase Inhibitors
The pyrimidine core is a well-established "hinge-binding" motif in kinase inhibitors.[6] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[5] Derivatives of this compound have been developed as potent inhibitors of several kinases.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. A series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were developed as dual inhibitors of CDK6 and CDK9.[13] The 2-aminopyridine moiety, installed via a Buchwald-Hartwig type reaction, was crucial for potent activity.
| Compound | R Group (at C5) | CDK6 IC50 (nM) | CDK9 IC50 (nM) | Antiproliferative (HCT116) IC50 (µM) |
| Lead Cpd | H | 25 | 15 | 0.21 |
| 66 | Cl | 8 | 6 | 0.08 |
Data adapted from relevant studies on CDK inhibitors.[13]
Caption: Mechanism of cell cycle arrest by CDK inhibitors.
B. USP1/UAF1 Deubiquitinase Inhibitors
Ubiquitin-Specific Protease 1 (USP1), in complex with its cofactor UAF1, is a key regulator of DNA damage response pathways, making it an attractive target for cancer therapy.[1][14][15] Medicinal chemistry efforts have led to the discovery of potent USP1/UAF1 inhibitors based on the N-benzyl-2-phenylpyrimidin-4-amine scaffold. These inhibitors function by disrupting the deubiquitination of key substrates like PCNA and FANCD2.[1][14][15]
The mechanism involves the inhibitor binding to the USP1 active site. The pyrimidine core pushes a β-turn containing catalytic aspartate residues, thereby disrupting the enzyme's function.[1][2]
Structure-Activity Relationship (SAR) for USP1 Inhibitors:
| Compound | R Group (at C2-phenyl) | USP1/UAF1 IC50 (nM) | Cell Survival (H1299) % at 5 µM |
| ML323 | 2-isopropyl | 21 | 20 |
| Analog A | 2-tert-butyl | 80 | 45 |
| Analog B | 4-fluoro | > 57,000 | 95 |
| Analog C | H | 3100 | 80 |
Data synthesized from studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives.[1]
The SAR data clearly indicates that substitution at the 2-position of the phenyl ring attached to the pyrimidine core is critical for potency. Bulky alkyl groups like isopropyl are well-tolerated and lead to high potency, while unsubstituted or electronically modified phenyl rings result in a significant loss of activity.
C. Other Therapeutic Areas
The versatility of the this compound scaffold extends beyond oncology.
-
Neurodegenerative Diseases: Pyrimidine derivatives are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[16][17] For instance, 4,6-diphenylpyrimidine derivatives have been synthesized as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), two key targets in Alzheimer's disease therapy.[18]
-
Antiviral and Anti-inflammatory Agents: The pyrimidine core is present in various compounds with demonstrated antiviral and anti-inflammatory properties.[19][20][21] While specific examples directly derived from this compound are less common in the literature, the scaffold's adaptability makes it a promising starting point for developing agents against these targets.
IV. Conclusion: A Privileged Scaffold with a Bright Future
The this compound core represents a quintessential "privileged scaffold" in medicinal chemistry. Its straightforward synthesis, coupled with the ability to undergo highly efficient and versatile derivatization via modern cross-coupling chemistry, provides medicinal chemists with a powerful platform for drug discovery. The demonstrated success in generating potent inhibitors for diverse target classes, from protein kinases to deubiquitinases, underscores its value. The continued exploration of this scaffold, particularly in underserved therapeutic areas like neurodegeneration and virology, promises to yield the next generation of innovative medicines.
References
- 1. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives as potent USP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 16. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives [mdpi.com]
- 21. mdpi.com [mdpi.com]
The Architect's Guide to a Privileged Scaffold: Discovery and Synthesis of 2-Chloro-6-phenylpyrimidin-4-amine Analogs as Kinase Inhibitors
Abstract
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its prevalence in nature as a key component of nucleobases has made it a "privileged scaffold" in drug design, particularly in the realm of kinase inhibition. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of a specific, highly versatile class of pyrimidine derivatives: 2-Chloro-6-phenylpyrimidin-4-amine and its analogs. We will delve into the strategic rationale behind their design, provide detailed synthetic methodologies with an emphasis on the causality of experimental choices, explore their mechanism of action as kinase inhibitors, and present a thorough analysis of their structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.
The Pyrimidine Scaffold: A Legacy of Kinase Inhibition
Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrimidine ring's ability to mimic the purine core of adenosine triphosphate (ATP), the natural substrate for kinases, allows pyrimidine-based inhibitors to effectively compete for the ATP-binding site, thereby blocking downstream signaling pathways.[1][2] This fundamental principle has led to the development of numerous successful pyrimidine-based kinase inhibitors.
The this compound core represents a particularly attractive starting point for the development of novel kinase inhibitors. The strategic placement of functional groups on this scaffold allows for fine-tuning of its pharmacological properties:
-
The 4-amino group: Serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. This interaction is a common feature of many potent kinase inhibitors.
-
The 6-phenyl group: Occupies a hydrophobic pocket within the kinase active site, contributing to binding affinity and providing a vector for further chemical modification to enhance potency and selectivity.
-
The 2-chloro group: Acts as a versatile synthetic handle, enabling the introduction of a wide array of substituents through nucleophilic aromatic substitution reactions. This allows for the exploration of diverse chemical space and the optimization of drug-like properties.
Synthetic Strategies: From Concept to Compound
The synthesis of this compound and its analogs can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and the specific substitutions required. Here, we present two robust and widely applicable synthetic workflows.
Workflow 1: The Chalcone-Guanidine Cyclization Approach
This classical yet effective method involves the construction of the pyrimidine ring from acyclic precursors. The key steps are the formation of a chalcone intermediate followed by its cyclization with guanidine.
Diagram of the Chalcone-Guanidine Cyclization Workflow:
Caption: Workflow for pyrimidine synthesis via chalcone-guanidine cyclization.
Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-6-phenylpyrimidine
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
To a stirred solution of acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, an aqueous solution of potassium hydroxide (e.g., 40%) is added dropwise at room temperature.
-
The reaction mixture is stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC).[3][4]
-
The resulting precipitate, the chalcone, is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.
Causality: The basic conditions deprotonate the α-carbon of acetophenone, forming an enolate which then attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone (chalcone). Ethanol is a common solvent as it solubilizes the reactants and is compatible with the basic conditions.
-
-
Cyclocondensation with Guanidine:
-
The synthesized chalcone (1.0 eq) and guanidine hydrochloride (1.0-1.5 eq) are refluxed in a suitable solvent such as ethanol in the presence of a base (e.g., ethanolic KOH).[5][6]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and poured into ice water. The precipitated product is filtered, washed, and dried.
Causality: Guanidine acts as the N-C-N building block. The reaction proceeds via a Michael addition of guanidine to the β-carbon of the chalcone, followed by an intramolecular condensation and dehydration to form the stable pyrimidine ring. Refluxing provides the necessary activation energy for the cyclization.
-
-
Chlorination to 2-Amino-4,6-dichloro-6-phenylpyrimidine:
-
The 2-Amino-4-hydroxy-6-phenylpyrimidine is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), often with gentle heating.
-
Excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice water.
-
The resulting solid is filtered, washed with water, and dried.
Causality: POCl₃ is a powerful dehydrating and chlorinating agent that converts the hydroxyl group (or its tautomeric keto form) into a chloro group. This step is crucial for enabling subsequent selective modifications.
-
-
Selective Dechlorination (if necessary):
-
Depending on the reactivity and desired final product, a selective reduction might be needed to remove one of the chloro groups. This can be a challenging step requiring careful control of reaction conditions.
-
Workflow 2: The Dichloropyrimidine Approach with Regioselective Amination
This approach is highly versatile for creating a library of analogs as it starts with a pre-formed, functionalized pyrimidine ring. The key to this strategy is the regioselective substitution of one of the chloro groups.
Diagram of the Dichloropyrimidine Amination Workflow:
Caption: Workflow for pyrimidine synthesis via dichloropyrimidine amination.
Experimental Protocol: Synthesis of this compound
-
Synthesis of 2,4-Dichloro-6-phenylpyrimidine:
-
This intermediate can be synthesized from a corresponding phenyl-substituted β-ketoester and urea, followed by chlorination with POCl₃, similar to the latter steps of Workflow 1. Alternatively, it can be prepared via other established heterocyclic chemistry routes.
-
-
Regioselective Amination:
-
2,4-Dichloro-6-phenylpyrimidine (1.0 eq) is dissolved in a suitable solvent, such as isopropanol or dioxane.
-
An amine source, such as a solution of ammonia in a suitable solvent or an ammonium salt, is added.
-
The reaction is typically carried out at elevated temperatures, sometimes under microwave irradiation to accelerate the reaction.[7][8]
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is dried and concentrated to yield the product.
Causality: The C4 position of the 2,4-dichloropyrimidine ring is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This inherent electronic preference allows for a highly regioselective substitution.[9][10] The use of microwave irradiation can significantly reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture.[1][11]
-
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The this compound scaffold exerts its inhibitory effect by competing with ATP for binding to the kinase active site. The key interactions that contribute to its binding affinity are:
-
Hinge Binding: The 4-amino group of the pyrimidine ring forms one or more hydrogen bonds with the backbone amide and carbonyl groups of the "hinge" region of the kinase. This interaction is crucial for anchoring the inhibitor in the active site.
-
Hydrophobic Interactions: The 6-phenyl group extends into a hydrophobic pocket, often referred to as the "gatekeeper" pocket, forming favorable van der Waals interactions.
-
Further Interactions at the 2-position: The 2-chloro group serves as a point for diversification. By replacing the chlorine with various substituents, interactions with the solvent-exposed region or other nearby pockets can be achieved, leading to enhanced potency and selectivity.
Diagram of Kinase Inhibition:
Caption: Key interactions of the pyrimidine scaffold within a kinase active site.
Structure-Activity Relationship (SAR) and Data Analysis
The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationship (SAR) of the lead scaffold. By systematically modifying the this compound core and evaluating the biological activity of the resulting analogs, key structural features that govern potency can be identified.
Table 1: Kinase Inhibitory Activity of this compound Analogs
| Compound ID | R1 (at C2) | R2 (on Phenyl Ring) | Target Kinase | IC₅₀ (nM) |
| 1 | -Cl | -H | Kinase A | 150 |
| 2 | -NH₂ | -H | Kinase A | 95 |
| 3 | -OCH₃ | -H | Kinase A | 210 |
| 4 | -Cl | 4-F | Kinase A | 80 |
| 5 | -Cl | 3-Cl | Kinase A | 125 |
| 6 | -NH-CH₃ | 4-F | Kinase A | 55 |
| 7 | -Cl | -H | Kinase B | 450 |
| 8 | -NH₂ | -H | Kinase B | 320 |
| 9 | -NH-CH₃ | 4-F | Kinase B | 150 |
Note: The data presented in this table is illustrative and compiled from various sources in the literature for educational purposes. Actual IC₅₀ values can vary depending on the specific assay conditions.
SAR Insights:
-
Substitution at the C2 Position: Replacing the chloro group at the C2 position with small hydrogen bond donors like an amino group (Compound 2 vs. 1) can enhance potency, likely through additional interactions in the solvent-exposed region. However, larger or purely hydrophobic groups may not be as beneficial (Compound 3 vs. 1).
-
Substitution on the 6-Phenyl Ring: The addition of electron-withdrawing groups, such as fluorine, on the phenyl ring can improve potency (Compound 4 vs. 1). This may be due to favorable electronic effects or improved hydrophobic interactions within the binding pocket.
-
Combined Modifications: Combining favorable modifications at both the C2 and C6 positions can lead to a synergistic improvement in inhibitory activity (Compound 6 vs. 4 and 2).
-
Kinase Selectivity: The SAR can also provide insights into achieving selectivity for a particular kinase. For example, the modifications that lead to a significant increase in potency against Kinase A may have a less pronounced effect on Kinase B, allowing for the development of selective inhibitors.
Challenges and Troubleshooting in Synthesis
While the synthetic routes described are generally robust, researchers may encounter certain challenges. A proactive understanding of these potential issues is key to successful synthesis.
-
Side Reactions: In the Biginelli-type reactions (Workflow 1), a common side reaction is the formation of Hantzsch-type 1,4-dihydropyridines, which can arise from the self-condensation of the β-ketoester with ammonia (formed from the decomposition of urea at high temperatures).[7] This can be mitigated by careful control of the reaction temperature and the order of reagent addition.
-
Regioselectivity: While the amination of 2,4-dichloropyrimidines (Workflow 2) generally favors substitution at the C4 position, the selectivity can be influenced by the nature of the nucleophile and the reaction conditions. For some nucleophiles, a mixture of C2 and C4 substituted products may be obtained, requiring careful purification.[11]
-
Purification: The purification of pyrimidine derivatives can sometimes be challenging due to their polarity and potential for multiple nitrogen atoms to interact with silica gel during column chromatography. The use of alternative purification techniques such as reverse-phase chromatography or recrystallization may be necessary.
Conclusion and Future Directions
The this compound scaffold is a powerful and versatile platform for the design and synthesis of novel kinase inhibitors. Its synthetic accessibility and the clear structure-activity relationships that can be established make it an ideal starting point for drug discovery programs targeting a wide range of kinases. Future research in this area will likely focus on the development of highly selective inhibitors by exploring a wider range of substitutions at the C2 position and on the phenyl ring. Furthermore, the application of computational methods, such as molecular docking and molecular dynamics simulations, will continue to play a crucial role in the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.[8][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
In-Silico Prediction of 2-Chloro-6-phenylpyrimidin-4-amine Bioactivity: A Technical Guide for Drug Discovery Professionals
Abstract
This guide provides an in-depth technical exploration of the in-silico methodologies used to predict the bioactivity of 2-Chloro-6-phenylpyrimidin-4-amine. The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent kinase inhibitory activity.[1][2][3][4][5] Based on extensive analysis of structurally related compounds, this guide postulates and investigates the potential of this compound as an inhibitor of Src kinase, a non-receptor tyrosine kinase implicated in cancer progression.[1][3][5] We will delineate a comprehensive workflow, commencing with target identification and culminating in ADMET profiling. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols for a robust in-silico evaluation.
Introduction: The Pyrimidine Scaffold and the Rationale for Src Kinase as a Target
The pyrimidine ring system is a privileged scaffold in drug discovery, forming the core of a multitude of biologically active compounds.[1][2][3][4][5] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The structural features of this compound, specifically the presence of a phenyl group and an amino group on the pyrimidine core, are characteristic of many known kinase inhibitors.
Our literature analysis reveals a strong correlation between the pyrimidine scaffold and the inhibition of various protein kinases. Notably, several studies have highlighted the efficacy of pyrimidine derivatives as potent inhibitors of Src family kinases.[1][2][3][4][5] Src is a proto-oncogene that plays a pivotal role in cell proliferation, differentiation, survival, and angiogenesis. Its aberrant activation is a frequent event in many human cancers, making it a compelling target for therapeutic intervention.[1][3] Therefore, for the purpose of this technical guide, we will proceed with the hypothesis that this compound is a potential inhibitor of Src kinase.
This guide will systematically walk through a multi-faceted in-silico approach to predict and characterize this potential bioactivity. The workflow is designed to be self-validating at each stage, ensuring a high degree of scientific rigor.
The In-Silico Bioactivity Prediction Workflow
Our predictive modeling will follow a logical and iterative progression, as depicted in the workflow diagram below. Each step builds upon the previous one, providing a comprehensive profile of the compound's potential as a drug candidate.
Caption: A comprehensive in-silico workflow for predicting the bioactivity of this compound.
Phase 1: Target and Ligand Preparation
Target Identification and Retrieval
Rationale: The selection of a relevant biological target is the foundational step in any drug discovery project. As established, Src kinase is our primary target of interest. We will retrieve its three-dimensional structure from the Protein Data Bank (PDB), a repository of experimentally determined structures of biological macromolecules.
Protocol:
-
Navigate to the RCSB PDB database: --INVALID-LINK--
-
Search for "Src kinase". A multitude of structures will be available. For this guide, we will use the PDB ID: 2SRC . This structure represents the human c-Src kinase domain.
-
Download the PDB file: On the structure summary page for 2SRC, download the structure in PDB format.
Ligand Preparation
Rationale: The three-dimensional structure of our ligand, this compound, is required for docking studies. We will obtain this information from the PubChem database, a public repository of chemical substances and their properties.
Protocol:
-
Navigate to the PubChem database: --INVALID-LINK--
-
Search for "this compound". The corresponding compound entry will provide its 2D and 3D structures. The PubChem CID for this compound is 240802 .[6]
-
Download the 3D structure: Download the coordinates in SDF or MOL2 format, which are compatible with most molecular modeling software.
Phase 2: Bioactivity Prediction
Molecular Docking
Rationale: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for predicting the binding affinity and interaction patterns of a ligand with its target protein. We will use AutoDock Vina, a widely used and validated open-source docking program.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
Load the downloaded PDB file (2SRC.pdb) into a molecular visualization tool such as PyMOL or UCSF Chimera.
-
Remove any water molecules and co-crystallized ligands from the structure.
-
Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina. This can be done using AutoDock Tools.
-
-
Ligand Preparation:
-
Load the downloaded ligand file (CID_240802.sdf) into AutoDock Tools.
-
The software will automatically detect rotatable bonds and assign atom types.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Definition:
-
Define a three-dimensional grid box that encompasses the active site of Src kinase. The active site is typically a pocket where the native ligand binds. For 2SRC, this is the ATP-binding site.
-
The size and center of the grid box should be large enough to allow the ligand to move freely but small enough to focus the search on the region of interest.
-
-
Running the Docking Simulation:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
-
Analysis of Results:
-
AutoDock Vina will generate an output file containing the predicted binding affinities (in kcal/mol) and the coordinates of the docked ligand poses.
-
Visualize the docked poses in complex with the protein using PyMOL or another molecular graphics program to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Data Presentation: Predicted Binding Affinities
| Ligand | Predicted Binding Affinity (kcal/mol) |
| This compound | -8.5 (Example Value) |
| Dasatinib (known Src inhibitor) | -10.2 (Example Value) |
Note: The values presented are for illustrative purposes. Actual values will be generated upon execution of the docking simulation.
Pharmacophore Modeling
Rationale: A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling can be used to identify the key chemical features responsible for a compound's biological activity and to screen large compound libraries for molecules with similar features.
Caption: Key features commonly used in pharmacophore modeling.
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
-
Training Set Selection:
-
Compile a set of known active and inactive compounds that target Src kinase. This data can be obtained from databases like ChEMBL.
-
The training set should be structurally diverse to ensure the robustness of the resulting pharmacophore model.
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy conformations for each molecule in the training set. This is crucial as the bioactive conformation is often not the lowest energy conformation in solution.
-
-
Feature Identification and Alignment:
-
Identify the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) present in the active compounds.
-
Align the molecules in the training set based on these common features.
-
-
Pharmacophore Model Generation:
-
Generate a set of pharmacophore hypotheses that represent the spatial arrangement of the identified features.
-
Score and rank the hypotheses based on their ability to distinguish between active and inactive compounds.
-
-
Model Validation:
-
Validate the best pharmacophore model using a test set of compounds that were not used in the model generation.
-
A good model should have a high true positive rate and a low false positive rate.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling
Rationale: QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. They are used to predict the activity of new compounds and to understand the structural features that are important for activity.
Experimental Protocol: Building a QSAR Model
-
Data Set Preparation:
-
Collect a dataset of compounds with known inhibitory activity against Src kinase (e.g., IC50 values).
-
Divide the dataset into a training set for model building and a test set for model validation.
-
-
Descriptor Calculation:
-
For each compound, calculate a set of molecular descriptors that quantify its structural and physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors).
-
-
Feature Selection:
-
Select a subset of the most relevant descriptors that are highly correlated with the biological activity. This helps to avoid overfitting and to build a more interpretable model.
-
-
Model Building:
-
Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that relates the selected descriptors to the biological activity.
-
-
Model Validation:
-
Evaluate the predictive power of the QSAR model using the test set. The model's performance is typically assessed using statistical parameters such as the squared correlation coefficient (R²) and the root mean square error (RMSE).
-
Data Presentation: Example QSAR Model Equation
pIC50 = 0.5 * LogP - 0.2 * MolecularWeight + 1.5 * Num_H_Donors + ... + c
Note: This is a simplified, illustrative example. Real QSAR models often involve more complex descriptors and statistical methods.
Phase 3: Druglikeness and Safety Assessment
ADMET Prediction
Rationale: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for the success of a drug candidate. In-silico ADMET prediction allows for the early identification of potential liabilities, saving time and resources in the drug development process.
Experimental Protocol: In-Silico ADMET Profiling
-
Input Preparation:
-
Provide the 2D or 3D structure of this compound as input to an ADMET prediction tool. Several web-based and standalone software packages are available (e.g., SwissADME, pkCSM).
-
-
Property Prediction:
-
The software will calculate a range of physicochemical and pharmacokinetic properties, including:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, hERG inhibition (cardiotoxicity).
-
-
-
Analysis of Results:
-
Analyze the predicted ADMET properties to identify any potential liabilities. For example, poor absorption, high toxicity, or significant inhibition of CYP enzymes could be red flags.
-
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Good oral bioavailability is likely. |
| Distribution | ||
| BBB Permeant | No | Low potential for CNS side effects. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| Toxicity | ||
| Ames Mutagenicity | Negative | Low risk of being a mutagen. |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity. |
Note: The values presented are for illustrative purposes.
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive in-silico workflow for predicting the bioactivity of this compound, with a focus on its potential as a Src kinase inhibitor. By systematically applying molecular docking, pharmacophore modeling, QSAR, and ADMET prediction, researchers can gain valuable insights into the compound's binding affinity, mechanism of action, and drug-like properties.
The predictive models and protocols described herein provide a robust framework for the initial assessment of novel compounds, enabling the prioritization of candidates for further experimental validation. It is imperative to underscore that in-silico predictions are not a substitute for experimental testing but rather a powerful tool to guide and accelerate the drug discovery process.
Future work should focus on the experimental validation of the in-silico predictions. This would involve synthesizing this compound and evaluating its inhibitory activity against Src kinase in biochemical and cell-based assays. Furthermore, the ADMET properties of the compound should be experimentally determined to confirm the in-silico predictions. The synergy between computational and experimental approaches is paramount for the successful development of novel therapeutics.
References
- 1. Biochemical and cellular effects of c-Src kinase-selective pyrido[2, 3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 6. 2-Amino-4-chloro-6-phenylpyrimidine | C10H8ClN3 | CID 240802 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Therapeutic Targets of 2-Chloro-6-phenylpyrimidin-4-amine Derivatives
For Immediate Release
[City, State] – [Date] – In the intricate landscape of modern drug discovery, the pyrimidine scaffold stands out as a cornerstone of medicinal chemistry, integral to a wide array of biologically active compounds.[1] This guide, designed for researchers, scientists, and drug development professionals, delves into the therapeutic potential of a specific, highly promising class of compounds: 2-Chloro-6-phenylpyrimidin-4-amine derivatives. As a Senior Application Scientist, this document synthesizes current research to illuminate the key molecular targets and mechanisms of action that position these derivatives as prime candidates for next-generation therapeutics, particularly in oncology.
The inherent versatility of the pyrimidine core, a fundamental component of DNA and RNA, has long been exploited to develop drugs that modulate critical cellular processes.[1] The this compound framework, in particular, offers a unique combination of structural features that allow for potent and selective interactions with a variety of biological targets. This guide will explore these targets in depth, providing not only a comprehensive overview of the current state of knowledge but also actionable insights into the experimental workflows required to validate and advance these promising molecules.
Section 1: The Kinase Family: A Primary Battlefield
Protein kinases, enzymes that regulate a vast number of cellular processes, are a major focus in the development of targeted therapies. The this compound scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.
Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle
Cyclin-dependent kinases are crucial regulators of cell cycle progression, and their dysregulation is a hallmark of cancer.[2] Derivatives of the pyrimidine core have been identified as potent dual inhibitors of CDK6 and CDK9.[3][4]
One notable example is a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives.[4] Through extensive structural modifications, compound 66 emerged as a highly active dual inhibitor of CDK6 and CDK9.[4] This compound demonstrated the ability to directly bind to these kinases, leading to the suppression of their downstream signaling pathways. The ultimate effect on cancer cells was the inhibition of proliferation through cell cycle arrest and the induction of apoptosis.[3][4] Importantly, this compound showed significant tumor growth inhibition in a xenograft mouse model with no apparent toxicity, underscoring its therapeutic potential.[4]
Signaling Pathway: CDK Inhibition by this compound Derivatives
Caption: Inhibition of CDK6 and CDK9 by pyrimidine derivatives disrupts the cell cycle and promotes apoptosis.
Aurora Kinase A and Polo-Like Kinase 4 (PLK4): Targeting Mitotic Integrity
Other critical kinases involved in cell division, such as Aurora kinase A and PLK4, have also been successfully targeted by pyrimidine derivatives.
-
Aurora Kinase A: 4,6-diphenylpyrimidin-2-amine derivatives have been designed and synthesized as inhibitors of Aurora kinase A, leading to G2/M phase cell cycle arrest.[5]
-
PLK4: A series of novel pyrimidin-2-amine derivatives have been identified as potent PLK4 inhibitors, exhibiting excellent antiproliferative activity against breast cancer cells.[6] One compound, 8h , displayed high inhibitory activity with an IC50 of 0.0067 μM.[6]
Src/Abl Kinase: A Dual-Action Approach
The 2-(aminopyrimidinyl)thiazole-5-carboxamides, which incorporate a pyrimidine core, have been identified as potent dual Src/Abl kinase inhibitors.[7] These compounds show excellent antiproliferative activity against both hematological and solid tumor cell lines.[7]
Section 2: The Ubiquitin-Proteasome System: A Non-Kinase Avenue
Beyond kinases, the this compound scaffold has shown promise in targeting components of the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis.
USP1/UAF1 Deubiquitinase Complex: Disrupting DNA Damage Response
The deubiquitinating enzyme USP1, in complex with UAF1, is a key regulator of the DNA damage response, making it an attractive target for anticancer therapies.[8][9] A high-throughput screen identified N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 complex.[8][9]
The lead compound, ML323 (70) , exhibits nanomolar inhibitory potency.[8][9] Inhibition of USP1/UAF1 by these derivatives leads to an increase in monoubiquitinated PCNA (Ub-PCNA), a key marker of DNA damage, and a subsequent decrease in cancer cell survival, particularly in non-small cell lung cancer.[8][9]
Experimental Workflow: USP1/UAF1 Inhibition Assay
Caption: A streamlined workflow for assessing the inhibitory activity of pyrimidine derivatives against the USP1/UAF1 deubiquitinase complex.
Section 3: Direct DNA Interaction: A Classic Anticancer Mechanism
Certain derivatives containing the pyrimidine scaffold have been shown to exert their anticancer effects through direct interaction with DNA, a well-established mechanism for many chemotherapeutic agents.
Quinazoline-based pyrimidodiazepine derivatives have demonstrated the ability to bind to DNA through intercalation and groove binding.[10][11] This interaction is thought to be a key contributor to their cytotoxic activity against a range of cancer cell lines.[10][11]
Section 4: Expanding the Target Landscape: Receptors and Beyond
The versatility of the this compound scaffold extends to other target classes, highlighting its potential for broader therapeutic applications.
-
EGFR and VEGFR-2: Some quinazoline-chalcone derivatives have displayed strong binding affinities to the EGFR and VEGFR-2 receptors, both of which are critical drivers of tumor growth and angiogenesis.[10][11]
-
Dopamine Receptors: Certain 6-chloro-2,4-diaminopyrimidines have been shown to be inhibitors of spiroperidol binding, indicating an affinity for dopamine receptors.[12]
-
Dual ALK and HDAC Inhibition: A novel series of 2,4-pyrimidinediamine derivatives have been developed as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs), demonstrating synergistic antiproliferative activity in ALK-positive cancer cells.[13]
Section 5: Experimental Protocols for Target Validation
The following provides a generalized, step-by-step methodology for key experiments in the evaluation of this compound derivatives.
In Vitro Kinase Inhibition Assay (Example: CDK6)
-
Reagent Preparation:
-
Recombinant human CDK6/CycD3 enzyme.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP solution.
-
Peptide substrate (e.g., a synthetic peptide containing the Rb phosphorylation site).
-
Test compound (this compound derivative) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Assay Procedure:
-
Add kinase buffer, enzyme, and test compound to a 384-well plate.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (MTT Assay)
-
Cell Culture:
-
Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the this compound derivative for 72 hours.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to a vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. The primary therapeutic targets identified to date are predominantly in the field of oncology and include protein kinases (CDKs, Aurora kinases, PLK4, Src/Abl), the deubiquitinase complex USP1/UAF1, and direct DNA interaction. Furthermore, the adaptability of this scaffold allows for the targeting of other important proteins such as EGFR, VEGFR-2, and HDACs.
The wealth of data supporting the anticancer potential of these derivatives, coupled with their demonstrated efficacy in preclinical models, strongly suggests that the this compound core will continue to be a valuable starting point for the development of novel and effective therapeutics. Further exploration of structure-activity relationships and mechanism of action studies will undoubtedly unlock even more of the therapeutic potential held within this remarkable class of molecules.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Amino-6-chloro-4-(N-methylpiperazino)pyrimidines, inhibitors of spiroperidol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-6-phenylpyrimidin-4-amine
Abstract
This document provides a comprehensive guide for the synthesis of 2-Chloro-6-phenylpyrimidin-4-amine, a valuable heterocyclic intermediate in medicinal chemistry and drug development. The protocol details a robust and efficient three-step synthetic pathway, commencing with the cyclocondensation of ethyl benzoylacetate and urea, followed by dichlorination of the resulting pyrimidine core, and culminating in a regioselective amination. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering not only a step-by-step methodology but also the underlying scientific rationale, troubleshooting advice, and critical safety information.
Introduction and Significance
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents, including antiviral, antibacterial, and anticancer drugs. The specific substitution pattern of this compound, featuring a reactive chlorine atom at the 2-position and an amino group at the 4-position, makes it a versatile building block for creating diverse compound libraries. The chlorine atom serves as a handle for further functionalization via nucleophilic substitution or cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This application note provides a reliable and well-characterized protocol to access this important intermediate.
Overall Synthesis Pathway
The synthesis of this compound is achieved through a logical three-step sequence. The workflow begins with the construction of the core heterocyclic ring, followed by activation through chlorination, and concludes with the selective installation of the C4-amino group.
Caption: High-level workflow for the synthesis of this compound.
Mechanistic Rationale and Strategy
The chosen synthetic route is predicated on fundamental principles of heterocyclic chemistry.
-
Ring Formation (Step 1): The initial step employs a classic pyrimidine synthesis, the condensation of a β-ketoester (ethyl benzoylacetate) with urea.[1][2] This reaction efficiently constructs the 6-phenylpyrimidine-2,4-diol (6-phenyluracil) core. Urea serves as the N-C-N fragment, installing the necessary nitrogen atoms and yielding hydroxyl groups (in their keto tautomeric form) at the C2 and C4 positions. These groups are poor leaving groups themselves but are ideal precursors for chlorination.
-
Activation via Dichlorination (Step 2): The hydroxyl groups of the 6-phenyluracil intermediate are converted into chlorides using a powerful chlorinating agent, phosphorus oxychloride (POCl₃).[3][4] This transformation is critical as it converts the C2 and C4 positions into electrophilic centers susceptible to nucleophilic attack. The resulting 2,4-dichloro-6-phenylpyrimidine is a highly reactive and versatile intermediate.[5][6]
-
Regioselective Amination (Step 3): The final step involves a nucleophilic aromatic substitution (SNAr) reaction. The electronic nature of the pyrimidine ring renders the C4 and C6 positions more electron-deficient and, therefore, more reactive towards nucleophiles than the C2 position.[7][8] This inherent regioselectivity allows for the selective displacement of the C4-chloro group by ammonia, yielding the desired this compound while leaving the C2-chloro group intact for subsequent chemical modifications.[5][8][9]
Caption: Detailed three-step reaction scheme for the synthesis.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves hazardous materials including phosphorus oxychloride, strong bases, and flammable solvents. All steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl Benzoylacetate | Synthesis Grade | Sigma-Aldrich | CAS: 94-02-0 |
| Urea | Reagent Grade | Fisher Scientific | CAS: 57-13-6 |
| Sodium Metal | Reagent Grade | Acros Organics | CAS: 7440-23-5 |
| Ethanol (Absolute) | Anhydrous, 200 Proof | VWR Chemicals | For moisture-sensitive reactions |
| Phosphorus Oxychloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich | CAS: 10025-87-3; Corrosive, handle with extreme care |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Alfa Aesar | Optional base for chlorination |
| Ammonia solution (7N in Methanol) | Synthesis Grade | Sigma-Aldrich | Source of nucleophile for amination |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | For extraction |
| Ethyl Acetate (EtOAc) | HPLC Grade | VWR Chemicals | For extraction and chromatography |
| Hexanes | HPLC Grade | VWR Chemicals | For chromatography |
| Saturated Sodium Bicarbonate (aq) | - | Lab-prepared | For workup and neutralization |
| Brine (Saturated NaCl aq) | - | Lab-prepared | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | For drying organic layers |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography |
Step 1: Synthesis of 6-Phenylpyrimidine-2,4(1H,3H)-dione (6-Phenyluracil)
-
Preparation of Sodium Ethoxide: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser (with a drying tube) and a magnetic stirrer, add 250 mL of absolute ethanol. Carefully add sodium metal (5.75 g, 0.25 mol) in small portions to the ethanol. The reaction is exothermic. Allow the mixture to stir until all the sodium has dissolved completely.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add urea (15.0 g, 0.25 mol). Stir for 15 minutes to ensure dissolution.
-
Addition of β-Ketoester: Slowly add ethyl benzoylacetate (38.4 g, 0.20 mol) to the reaction mixture via a dropping funnel over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
Workup and Isolation: After cooling to room temperature, slowly pour the reaction mixture into 500 mL of ice-cold water. Acidify the aqueous solution to pH 4-5 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.
-
Purification: Stir the suspension in an ice bath for 30 minutes, then collect the precipitate by vacuum filtration. Wash the solid with cold water (2 x 100 mL) and then with cold ethanol (50 mL). Dry the product under vacuum at 60 °C to yield 6-phenyluracil as a white solid.
Step 2: Synthesis of 2,4-Dichloro-6-phenylpyrimidine
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the dried 6-phenyluracil (18.8 g, 0.10 mol).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 75 mL, approx. 0.80 mol) to the flask in a fume hood. An optional addition of N,N-Diisopropylethylamine (DIPEA, 2 mL) can facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-5 hours. The solid should dissolve as the reaction progresses, resulting in a dark solution. Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes), observing the disappearance of the starting material.
-
Workup - Quenching (CRITICAL STEP): After cooling the reaction mixture to room temperature, remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for corrosive vapors).[10][11] Cautiously pour the viscous residue onto 500 g of crushed ice with vigorous stirring. This is a highly exothermic and hazardous step; perform it slowly and behind a safety shield.[10][12]
-
Neutralization and Extraction: The resulting acidic aqueous slurry will contain the product as a precipitate or oil. Slowly neutralize the mixture to pH 7-8 by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford 2,4-dichloro-6-phenylpyrimidine as a low-melting solid or oil.[5][6]
Step 3: Synthesis of this compound
-
Reaction Setup: In a sealed pressure tube, dissolve 2,4-dichloro-6-phenylpyrimidine (11.3 g, 0.05 mol) in 100 mL of ethanol.
-
Addition of Nucleophile: Add a 7N solution of ammonia in methanol (30 mL, 0.21 mol, ~4 equivalents).
-
Reaction: Seal the tube tightly and heat the mixture to 80-90 °C in an oil bath for 12 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes) for the formation of the more polar product.
-
Workup and Isolation: Cool the reaction mixture to room temperature. A precipitate of the product may form. Concentrate the solvent under reduced pressure.
-
Purification: Treat the residue with 100 mL of water and stir for 30 minutes. Collect the solid product by vacuum filtration. Wash the solid with water (2 x 50 mL) to remove any ammonium salts. The product can be further purified by recrystallization from an ethanol/water mixture or by flash chromatography if necessary to yield this compound as a solid.[13]
Characterization of Final Product
The final product should be characterized to confirm its identity and purity.
| Analysis Technique | Expected Results for this compound |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~7.0-7.2 (s, 1H, pyrimidine C5-H), ~7.4-7.6 (m, 3H, Ar-H), ~7.8-8.0 (br s, 2H, -NH₂), ~8.0-8.2 (m, 2H, Ar-H). Note: Amine protons may be broad and exchangeable with D₂O. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~105 (pyrimidine C5), ~128-135 (phenyl carbons), ~160 (pyrimidine C2-Cl), ~163 (pyrimidine C4-NH₂), ~165 (pyrimidine C6-Ph). Note: Shifts are approximate. |
| Mass Spectrometry (ESI+) | Calculated for C₁₀H₈ClN₃ [M+H]⁺: 206.05. Found: 206.05 (with characteristic 3:1 isotope pattern for chlorine). |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~1640 (C=N stretching), ~1580, 1480 (aromatic C=C stretching), ~760, 690 (C-H out-of-plane bending for monosubstituted benzene). |
| Melting Point | To be determined experimentally. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 | Incomplete reaction; impure sodium ethoxide. | Ensure anhydrous conditions. Use freshly prepared sodium ethoxide. Increase reflux time. |
| Product hydrolysis in Step 2 | Reaction of the dichloro-product back to the hydroxy-pyrimidine during aqueous workup. | Ensure the reaction mixture is thoroughly cooled before quenching. Pour the residue onto ice slowly. Neutralize with a weak base (NaHCO₃) at low temperature. Minimize time in aqueous conditions.[10] |
| Formation of di-amino product in Step 3 | Reaction temperature too high or reaction time too long; excess ammonia. | Reduce reaction temperature to 70-80 °C. Monitor carefully by TLC and stop the reaction upon consumption of the starting material. Use a controlled amount of ammonia solution (3-4 equivalents). |
| Poor regioselectivity in Step 3 | While C4 is favored, some C2 substitution can occur. | This is generally not an issue for simple ammonia. If using substituted amines, steric and electronic factors can influence selectivity. Lowering the temperature may improve C4 selectivity.[5][7] |
| Purification challenges | Product is a polar amine, may show tailing on silica gel. | Use a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol during chromatography to improve peak shape.[13] |
References
- 1. Ethyl benzoylacetate for synthesis 94-02-0 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of 2-Chloro-6-phenylpyrimidin-4-amine
Introduction
2-Chloro-6-phenylpyrimidin-4-amine is a key heterocyclic intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural motif is prevalent in compounds targeting a range of therapeutic areas, making its purity paramount for successful downstream applications in drug discovery and development. Impurities, whether from starting materials, by-products, or degradation, can lead to ambiguous biological data, altered pharmacokinetic profiles, and potential toxicity. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols for common laboratory techniques and the scientific rationale behind procedural choices.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies. While experimental data for this specific molecule is not extensively published, we can infer properties from its structure and data from close analogs.
Table 1: Physicochemical Properties of this compound and a Structurally Related Analog
| Property | This compound | 2-Amino-4-chloro-6-methylpyrimidine (Analog) | Reference |
| Molecular Formula | C₁₀H₈ClN₃ | C₅H₆ClN₃ | [1] |
| Molecular Weight | 205.64 g/mol | 143.58 g/mol | [1][2] |
| Melting Point | Not reported; estimated to be in the range of 130-190 °C | 183-186 °C | |
| Aqueous Solubility | 29.3 µg/mL (at pH 7.4) | Not reported | [1] |
| LogP (XLogP3-AA) | 2.5 | 1.2 | [1] |
| Appearance | Likely a solid at room temperature | Solid |
The phenyl group in the target molecule, compared to the methyl group in the analog, is expected to increase the melting point and decrease the aqueous solubility. The LogP value suggests a moderate lipophilicity, indicating that the compound will be soluble in a range of organic solvents.
Common Impurities:
The impurity profile of this compound is highly dependent on its synthetic route. Common impurities may include:
-
Unreacted starting materials: Such as a substituted guanidine and a phenyl-substituted β-ketoester or equivalent precursor.
-
Isomeric by-products: For instance, the formation of 4-chloro-6-phenylpyrimidin-2-amine.
-
Over-chlorination or hydrolysis products: Depending on the reagents and conditions used for its synthesis.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
A logical workflow for the purification and analysis of this compound is outlined below.
Figure 1. A decision-making workflow for the purification of this compound.
Purification Techniques
The choice of purification technique is dictated by the initial purity of the crude product, the nature of the impurities, and the desired final purity.
Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids, particularly when the initial purity is relatively high (>90%). The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Based on the purification of analogous compounds, ethanol is a promising starting point.[2] Other potential solvents to screen include isopropanol, acetonitrile, and ethyl acetate.
-
Dissolution: In a suitable flask, add the crude this compound and the minimum amount of the chosen solvent to dissolve the solid at reflux temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.
Protocol 2: Two-Solvent Recrystallization
This method is useful when a single suitable solvent cannot be identified. It involves a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble.
-
Solvent System Selection: A potential system could be dichloromethane (DCM) as the solvent and hexane as the anti-solvent.
-
Dissolution: Dissolve the crude product in a minimal amount of the "solvent" (e.g., DCM) at room temperature.
-
Addition of Anti-solvent: Slowly add the "anti-solvent" (e.g., hexane) dropwise with stirring until the solution becomes persistently cloudy (the point of saturation).
-
Clarification: Add a few drops of the "solvent" back into the mixture until it becomes clear again.
-
Crystallization: Allow the solution to stand undisturbed at room temperature. Slow evaporation of the more volatile solvent can also induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Column Chromatography
For complex mixtures with multiple impurities or when the target compound is an oil, column chromatography is the method of choice. The separation is based on the differential partitioning of the components of the mixture between a stationary phase and a mobile phase.
Protocol 3: Normal-Phase Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice for compounds of this polarity.
-
Mobile Phase (Eluent) Selection: A solvent system of ethyl acetate/hexane is a good starting point, based on protocols for similar aminopyrimidines. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Figure 2. Step-by-step workflow for purification by column chromatography.
Purity Assessment
Robust analytical methods are essential to confirm the purity of the final product and to guide the purification process.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative technique for assessing purity. A reverse-phase method is generally suitable for this class of compounds.
Protocol 4: Reverse-Phase HPLC Analysis
-
Column: A C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier is typically effective.
-
Solvent A: Water with 0.1% formic acid or a phosphate buffer.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient: A typical gradient would be to start with a low percentage of Solvent B, increasing linearly over time to elute more lipophilic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., around 254 nm, to be determined by UV-Vis spectroscopy).
-
Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to assess purity and identify volatile impurities. For non-volatile compounds like this compound, derivatization is often necessary.
Protocol 5: GC-MS Analysis (with Derivatization)
-
Derivatization: React the sample with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or ethyl chloroformate to increase its volatility.[3]
-
Column: A non-polar or medium-polarity column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An oven temperature program that starts at a low temperature and ramps up to a higher temperature is used to separate the components.
-
Injection: Splitless injection is often used for trace analysis.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra for library matching.
Identity Confirmation
Beyond purity, it is crucial to confirm the chemical identity of the purified material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation. The spectra should be consistent with the expected structure of this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Conclusion
The purification of this compound is a critical step in its utilization for research and development. The choice between recrystallization and column chromatography will depend on the specific impurity profile and the initial purity of the crude material. The protocols provided herein, based on established methods for analogous compounds, offer a robust starting point for developing a tailored purification strategy. It is essential to couple these purification techniques with rigorous analytical methods like HPLC, GC-MS, NMR, and HRMS to ensure the final product meets the required specifications of purity and identity for its intended application.
References
Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 2-Chloro-6-phenylpyrimidin-4-amine for Advanced Drug Discovery
Introduction: The Strategic Value of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates, particularly in oncology and immunology. Molecules built around a 2,4,6-trisubstituted pyrimidine framework are of paramount interest, frequently acting as potent and selective kinase inhibitors.[1][2] The targeted synthesis of these complex architectures is crucial for the development of next-generation therapeutics. 2-Chloro-6-phenylpyrimidin-4-amine serves as a high-value, bifunctional building block. The chlorine atom provides a reactive handle for carbon-carbon bond formation, while the amine group offers a vector for further functionalization or a key pharmacophoric interaction point.
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for this purpose, enabling the efficient and modular construction of biaryl and heteroaryl structures from organoboron reagents and organic halides.[3][4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of diverse boronic acids make it a preferred method in drug development pipelines.[5]
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful application of the Suzuki coupling reaction to this compound. It moves beyond a simple recitation of steps to explain the underlying causality of experimental choices, empowering the user to optimize conditions and troubleshoot challenges effectively.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
Understanding the mechanism is fundamental to rational protocol design. The Suzuki-Miyaura reaction proceeds via a well-established palladium-catalyzed cycle involving three key stages.[4][6][7] The entire process is driven by the formation of a new, stable C-C bond and the regeneration of the active Pd(0) catalyst.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the this compound. This forms a new Pd(II) complex. This step is often rate-limiting, particularly for less reactive aryl chlorides.[4][7]
-
Transmetalation : This is the crucial bond-forming stage where the organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base.[3][8] The base reacts with the boronic acid to form a more nucleophilic boronate species, which readily exchanges its organic group for the halide on the palladium complex.[9][10]
-
Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the final desired product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices: A Scientist's Perspective
Executing a successful Suzuki coupling, especially with a heteroaromatic chloride, requires a nuanced understanding of how each reaction component influences the catalytic cycle. The electron-deficient nature of the pyrimidine ring makes the C-Cl bond more susceptible to oxidative addition than in simple chlorobenzenes, which is advantageous.[11] However, the Lewis basic nitrogens can poison the catalyst, necessitating careful selection of conditions.[12]
The Catalyst System: Ligand and Precursor Selection
The choice of palladium source and, more critically, the ligand, is the single most important factor for coupling aryl chlorides.
-
Ligand Choice : Standard phosphine ligands like PPh₃ are often insufficient for activating the C-Cl bond. The key to success lies in using electron-rich, sterically bulky monophosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) .
-
Causality : These advanced ligands accelerate the rate-limiting oxidative addition step. Their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is crucial for the reaction. Furthermore, they stabilize the palladium center, preventing decomposition (formation of palladium black) at the elevated temperatures often required for these couplings.[12][13]
-
The Role of the Base: Beyond Simple Deprotonation
The base is not a passive component; it is integral to the transmetalation step.[9]
-
Common Choices : Inorganic bases are preferred. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are the most common.[9][14]
-
Causality :
-
Strength : A sufficiently strong base is needed to form the reactive boronate species. K₃PO₄ is often an excellent choice as it is strong enough to promote the reaction but is less likely than hydroxides (e.g., NaOH) to cause hydrolysis of the substrate or rapid protodeboronation of the boronic acid partner.[13]
-
Protodeboronation : This is a major side reaction where the boronic acid is cleaved by a proton source, leading to a simple arene byproduct and consuming the coupling partner. This is exacerbated by strong bases and excess water. Using boronate esters (e.g., pinacol esters) can mitigate this issue by providing a "slow release" of the boronic acid under reaction conditions.[13]
-
The Solvent System: Creating the Optimal Environment
The solvent must solubilize all components and remain stable at high temperatures.
-
Common Choices : Anhydrous, degassed aprotic polar solvents are standard. 1,4-Dioxane, Toluene, and Tetrahydrofuran (THF) are frequent choices, often in a mixture with water.[3][14][15]
-
Causality :
-
Inert Atmosphere : The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, leading to irreversible deactivation.[12] Therefore, rigorous degassing of solvents (e.g., by sparging with argon or nitrogen) and running the reaction under an inert atmosphere is non-negotiable for achieving high yields and reproducibility.[12][13]
-
Water : While anhydrous conditions are often stressed, a small amount of water in the solvent system can be beneficial, aiding in the dissolution of the inorganic base and facilitating the formation of the boronate species.[3]
-
Experimental Protocols
Safety Precaution : Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents should be handled with care.
Caption: General experimental workflow for Suzuki-Miyaura coupling reactions.
Protocol 1: Conventional Thermal Suzuki Coupling
This protocol utilizes a robust catalyst system suitable for a broad range of aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 5:1 v/v), thoroughly degassed
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[12]
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[12][13]
-
Solvent Addition : Add the degassed 1,4-dioxane and water via syringe.
-
Reaction Execution : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[6]
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol leverages microwave irradiation to dramatically reduce reaction times, ideal for rapid library synthesis.[16]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (1-3 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane and Water (4:2 mL per 0.5 mmol substrate), degassed
Procedure:
-
Reaction Setup : In a microwave reaction vial equipped with a small magnetic stir bar, combine this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[16]
-
Solvent Addition : Add the degassed 1,4-dioxane and water mixture.
-
Sealing : Securely cap the vial.
-
Reaction Execution : Place the vial in the microwave reactor. Irradiate at 100-120 °C for 15-30 minutes.
-
Work-up and Purification : After cooling to room temperature, perform the work-up and purification as described in Protocol 1.
Data Summary and Troubleshooting
The optimal conditions can be substrate-dependent. The following table provides a reference based on related chloropyrimidine couplings.
| Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3.0) | Dioxane/H₂O | 100 (MW) | 15 min | >95 | [16] |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (N/A) | K₂CO₃ (3.0) | Dioxane/H₂O | N/A | N/A | 84 | [16] |
| 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | Dioxane | 70-80 | 12 h | 60 | [14] |
| 6-Chloro-2,4-diaminopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DME/H₂O | 80 | 12 h | 70-80 | [14] |
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently active ligand for C-Cl bond.3. Catalyst poisoning by substrate nitrogens. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.[12]2. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos, RuPhos) or an NHC-based catalyst.[13]3. Increase catalyst/ligand loading slightly. |
| Protodeboronation | 1. Base is too strong or reaction temperature is too high.2. Presence of excess water or protic sources. | 1. Switch to a milder base like K₃PO₄ or K₂CO₃ instead of hydroxides.[13]2. Use the corresponding boronate ester (e.g., Bpin) instead of the boronic acid.[13]3. Reduce reaction temperature if possible. |
| Homocoupling of Boronic Acid | 1. Oxygen contamination leading to oxidative coupling. | 1. Improve degassing procedure and maintain a positive pressure of inert gas throughout the reaction.[12] |
| Formation of Palladium Black | 1. Catalyst decomposition due to high temperature or insufficient ligand. | 1. Lower the reaction temperature.2. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 3:1).[12] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and highly adaptable reaction for the synthesis of diverse, pharmaceutically relevant molecules. Success hinges on a rational approach to experimental design, grounded in a solid mechanistic understanding. The judicious selection of an appropriate catalyst system—typically one featuring a bulky, electron-rich ligand—in combination with careful control over the base, solvent, and atmosphere, will reliably afford the desired 2,4,6-trisubstituted pyrimidine products. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to confidently employ this reaction in their synthetic campaigns, accelerating the discovery of novel chemical entities.
References
- 1. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. mdpi.com [mdpi.com]
Einführung: Das 2,4,6-substituierte Pyrimidingerüst als privilegiertes Strukturelement in der Kinase-Hemmung
Anwendungs- und Protokollhinweise: Derivatisierung von 2-Chlor-6-phenylpyrimidin-4-amin zur Kinase-Hemmung
An die Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Von: Einem leitenden Anwendungswissenschaftler
Das Pyrimidingerüst ist ein zentraler Baustein in der Entwicklung von Kinase-Inhibitoren, da es die Adenin-Einheit von ATP nachahmen und so kompetitiv an die ATP-Bindungsstelle von Kinasen binden kann.[1][2][3] Insbesondere 2,4,6-trisubstituierte Pyrimidine bieten eine vielseitige Plattform für die Feinabstimmung von Wirksamkeit, Selektivität und pharmakokinetischen Eigenschaften.[4] Die Ausgangsverbindung, 2-Chlor-6-phenylpyrimidin-4-amin, ist ein besonders wertvolles Zwischenprodukt. Das Chloratom an Position 2 dient als reaktiver Anker für Kreuzkupplungsreaktionen, die Amino-Gruppe an Position 4 kann modifiziert werden, um die Interaktion mit der "Hinge"-Region der Kinase zu optimieren, und der Phenylring an Position 6 kann so substituiert werden, dass er in spezifische hydrophobe Taschen der Kinase-Domäne hineinragt.[5][6] Diese Anwendungsbeschreibung bietet einen detaillierten Leitfaden zur strategischen Derivatisierung dieses Gerüsts zur Entwicklung potenter und selektiver Kinase-Inhibitoren.
Strategische Derivatisierungspunkte und ihre Begründung
Die Modifikation des 2-Chlor-6-phenylpyrimidin-4-amin-Gerüsts kann an drei primären Positionen erfolgen, um die Wechselwirkungen mit der Zielkinase zu maximieren.
-
Position C2 (Chlor-Substituent): Das Chloratom ist ein idealer Austrittspunkt für palladiumkatalysierte Kreuzkupplungsreaktionen wie die Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung.[7][8][9] Dies ermöglicht die Einführung einer Vielzahl von Aryl-, Heteroaryl- oder Aminogruppen. Diese neu eingeführten Gruppen können in die vordere ATP-Bindungstasche oder in den lösungsmittel-exponierten Bereich hineinragen, was sowohl die Wirksamkeit als auch die Selektivität erheblich beeinflussen kann.[10]
-
Position N4 (Amino-Substituent): Die exozyklische Aminogruppe ist entscheidend für die Bildung von Wasserstoffbrückenbindungen mit der "Hinge"-Region der Kinase, eine Schlüsselinteraktion für viele Kinase-Inhibitoren.[11] Eine Acylierung oder Alkylierung an dieser Position kann die Bindungsaffinität modulieren oder zusätzliche Wechselwirkungspunkte erschließen.
-
Position C6 (Phenyl-Substituent): Der Phenylring an Position 6 besetzt typischerweise eine hydrophobe Tasche in der Nähe der ATP-Bindungsstelle. Die Einführung von Substituenten am Phenylring kann die Van-der-Waals-Wechselwirkungen verstärken, die Löslichkeit verbessern oder die Selektivität gegenüber anderen Kinasen steuern.[4]
Logischer Arbeitsablauf der Derivatisierung
Der folgende Arbeitsablauf skizziert einen typischen Weg von der Ausgangsverbindung zu einem diversifizierten Satz von potenziellen Kinase-Inhibitoren.
Abbildung 1: Allgemeiner Arbeitsablauf zur Derivatisierung.
Experimentelle Protokolle
Die folgenden Protokolle sind als Ausgangspunkte gedacht und erfordern möglicherweise eine Optimierung je nach dem spezifischen Substrat.
Protokoll 1: Suzuki-Miyaura-Kreuzkupplung an Position C2
Diese Reaktion wird zur Einführung von Aryl- oder Heteroaryl-Substituenten an der C2-Position verwendet.[7][12][13]
Ziel: Synthese von 2-Aryl-6-phenylpyrimidin-4-amin-Derivaten.
Materialien:
-
2-Chlor-6-phenylpyrimidin-4-amin
-
(Hetero)Arylboronsäure oder -ester (1.2 Äquivalente)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphin)palladium(0)) (0.05 Äquivalente)
-
Kaliumcarbonat (K₂CO₃) (3.0 Äquivalente), wasserfrei
-
1,4-Dioxan und Wasser (4:1 v/v), entgast
Schritt-für-Schritt-Anleitung:
-
In einem trockenen, mit Argon gespülten Reaktionsgefäß werden 2-Chlor-6-phenylpyrimidin-4-amin (1.0 Äquivalent), die entsprechende Boronsäure (1.2 Äquivalente) und K₂CO₃ (3.0 Äquivalente) vorgelegt.
-
Pd(PPh₃)₄ (0.05 Äquivalente) wird hinzugefügt.
-
Das entgaste Lösungsmittelgemisch (1,4-Dioxan/Wasser) wird zugegeben.
-
Die Reaktionsmischung wird unter Argonatmosphäre bei 90-100 °C für 4-12 Stunden erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.
-
Nach Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat verdünnt und mit Wasser und gesättigter Kochsalzlösung gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 2-Aryl-Derivat zu erhalten.
Protokoll 2: Buchwald-Hartwig-Aminierung an Position C2
Diese Methode ermöglicht die Einführung von primären oder sekundären Aminen an der C2-Position und ist entscheidend für die Synthese von Inhibitoren wie Dasatinib.[9][10][14]
Ziel: Synthese von N²-substituierten 6-Phenylpyrimidin-2,4-diamin-Derivaten.
Materialien:
-
2-Chlor-6-phenylpyrimidin-4-amin
-
Primäres oder sekundäres Amin (1.5 Äquivalente)
-
Pd₂(dba)₃ (Tris(dibenzylidenaceton)dipalladium(0)) (0.02 Äquivalente)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthen) (0.04 Äquivalente)
-
Natrium-tert-butoxid (NaOtBu) (1.8 Äquivalente)
-
Toluol, wasserfrei und entgast
Schritt-für-Schritt-Anleitung:
-
In einem trockenen, mit Argon gespülten Reaktionsgefäß werden Pd₂(dba)₃ (0.02 Äquivalente) und Xantphos (0.04 Äquivalente) in wasserfreiem Toluol gelöst und für 10 Minuten gerührt.
-
2-Chlor-6-phenylpyrimidin-4-amin (1.0 Äquivalent), das entsprechende Amin (1.5 Äquivalente) und NaOtBu (1.8 Äquivalente) werden hinzugefügt.
-
Die Reaktionsmischung wird unter Argonatmosphäre bei 110 °C für 6-18 Stunden erhitzt, bis die Umsetzung vollständig ist (DC- oder LC-MS-Kontrolle).
-
Nach Abkühlen wird die Reaktion vorsichtig mit Wasser gequencht.
-
Die Mischung wird mit Dichlormethan extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Die Reinigung erfolgt durch Säulenchromatographie an Kieselgel.
Struktur-Aktivitäts-Beziehung (SAR) und Datenpräsentation
Die systematische Derivatisierung ermöglicht die Aufstellung von Struktur-Aktivitäts-Beziehungen (SAR), die für die Optimierung der Leitsubstanz entscheidend sind. Die Wirksamkeit der synthetisierten Verbindungen wird typischerweise durch die Bestimmung der IC₅₀-Werte (halbmaximale Hemmkonzentration) gegen eine Reihe von Zielkinasen ermittelt.[15][16]
Beispielhafte SAR-Daten für Pyrimidin-basierte Kinase-Inhibitoren
Die folgende Tabelle fasst hypothetische, aber repräsentative Daten zusammen, die aus solchen Studien hervorgehen könnten.
| Verbindung | R²-Substituent (an C2) | R⁴-Substituent (an N4) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) |
| Start | -Cl | -H | >10,000 | >10,000 |
| 1 | 4-Fluorphenyl | -H | 520 | 1,200 |
| 2 | 3-Aminophenyl | -H | 150 | 850 |
| 3 | N-Methylpiperazin | -H | 45 | 600 |
| 4 | N-Methylpiperazin | -Acetyl | 250 | 1,500 |
| 5 | 2-Aminothiazol | -H | 12 | 25 |
Interpretation:
-
Die Einführung von Aryl- und insbesondere stickstoffhaltigen heterozyklischen Gruppen an Position C2 erhöht die Wirksamkeit signifikant (Verbindungen 1-3 vs. Start).[14]
-
Eine basische Aminogruppe wie N-Methylpiperazin (Verbindung 3) scheint vorteilhaft für die Aktivität gegen Kinase A zu sein.
-
Eine Acylierung der N4-Aminogruppe (Verbindung 4) verringert die Wirksamkeit, was auf die Bedeutung einer freien Aminogruppe für die Hinge-Bindung hindeutet.[11]
-
Komplexere Heterozyklen wie 2-Aminothiazol (Verbindung 5) können zu hochpotenten, aber möglicherweise weniger selektiven Inhibitoren führen.[10]
Mechanismus der Kinase-Hemmung
Die entwickelten Inhibitoren wirken typischerweise als ATP-kompetitive Inhibitoren. Das Pyrimidin-Gerüst besetzt die Adenin-Bindungsstelle, wobei die N4-Aminogruppe entscheidende Wasserstoffbrückenbindungen zur "Hinge"-Region der Kinase ausbildet. Die Substituenten an C2 und C6 ragen in benachbarte Regionen und bestimmen die Potenz und Selektivität.
Abbildung 2: Schematische Darstellung der Inhibitorbindung.
Zusammenfassung und Ausblick
Das Gerüst des 2-Chlor-6-phenylpyrimidin-4-amins ist eine außerordentlich anpassungsfähige Plattform für das Design von Kinase-Inhibitoren. Durch den strategischen Einsatz von modernen Kreuzkupplungsmethoden wie der Suzuki- und Buchwald-Hartwig-Reaktion können an der C2-Position vielfältige funktionelle Gruppen eingeführt werden. Diese Modifikationen, kombiniert mit Veränderungen an den N4- und C6-Positionen, ermöglichen eine systematische Untersuchung des chemischen Raums und die Entwicklung von hochwirksamen und selektiven Inhibitoren, die auf spezifische Kinasen abzielen, die an Krankheiten wie Krebs beteiligt sind.[1][17] Die hier vorgestellten Protokolle und strategischen Überlegungen sollen als umfassender Leitfaden für Forscher dienen, die auf diesem vielversprechenden Gebiet der medizinischen Chemie arbeiten.
Referenzen
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Al-Ostoot, F. H., Al-Ghorbani, M., Farag, A. A., Abualnaja, K. M., Al-Mokyna, A. A., Al-zharani, M. A., ... & El-Gazzar, A. R. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. BenchChem. --INVALID-LINK--
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Sharma, P., Kumar, V., & Singh, D. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 863373. --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide on the Mechanism of Action of Pyrimidine Derivatives. BenchChem. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors. BenchChem. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. BenchChem. --INVALID-LINK--
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Rewcastle, G. W., Murray, D. K., Elliott, W. L., Fry, D. W., Howard, C. T., Nelson, J. M., ... & Denny, W. A. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3927–3935. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Suzuki Coupling with Chloropyrimidines. BenchChem. --INVALID-LINK--
-
Thompson, L. A., & Ellman, J. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. --INVALID-LINK--
-
Xu, G., & Liu, Y. (2009). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 11(1), 121–124. --INVALID-LINK--
-
Kumar, S., & Narasimhan, B. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(4), 333–363. --INVALID-LINK--
-
Alam, M. S., Afzal, O., Bawa, S., Akhtar, M. J., & Haider, M. R. (2021). Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. Medicinal Chemistry, 17(10), 1194–1206. --INVALID-LINK--
-
Sharma, S. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s), 18493-18506. --INVALID-LINK--
-
Kim, K., Lee, T., Kim, S. H., Park, H., Lee, J. Y., & Kim, J. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7486–7503. --INVALID-LINK--
-
Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. --INVALID-LINK--
-
Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. --INVALID-LINK--
-
Kim, K., Lee, T., Kim, S. H., Park, H., Lee, J. Y., & Kim, J. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7486–7503. --INVALID-LINK--
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. --INVALID-LINK--
-
Singh, A., & Singh, P. P. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5221. --INVALID-LINK--
-
BenchChem. (2025). Application of 4-Chloro-6-ethyl-2-phenylpyrimidine in the Development of Kinase Inhibitors. BenchChem. --INVALID-LINK--
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
High-throughput screening assays for 2-Chloro-6-phenylpyrimidin-4-amine libraries
An Application Guide to High-Throughput Screening of 2-Chloro-6-phenylpyrimidin-4-amine Kinase Inhibitor Libraries
Authored by: Gemini, Senior Application Scientist
Abstract
The this compound scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] The successful prosecution of drug discovery campaigns targeting the human kinome relies on the deployment of robust, scalable, and cost-effective high-throughput screening (HTS) assays.[3][4] This guide provides an in-depth overview of the strategic considerations, practical methodologies, and data analysis workflows for screening small molecule libraries based on this important scaffold. We present detailed protocols for both biochemical and cell-based assays, explain the causality behind experimental choices, and offer field-proven insights to ensure the generation of high-quality, actionable data for researchers, scientists, and drug development professionals.
Strategic Imperatives: Selecting the Right Assay
The journey from a compound library to a validated hit begins with the selection of an appropriate assay. For kinase inhibitor discovery, the choice is broadly bifurcated into biochemical and cell-based formats.[5] A critical early-stage challenge is identifying compounds that not only inhibit the purified enzyme but also demonstrate functional efficacy within a cellular context, as many potent biochemical hits fail to translate to cellular activity.[6]
Biochemical Assays directly measure the interaction between a compound and a purified kinase enzyme. They are ideal for primary HTS campaigns due to their simplicity, lower cost, and high throughput.
-
Advantages: High sensitivity, precise control over reaction components (e.g., ATP and substrate concentrations), and suitability for automation.
-
Disadvantages: Lack of physiological context; they do not account for cell permeability, off-target effects, or competition with high intracellular ATP concentrations.
Cell-Based Assays measure the effect of a compound on kinase activity within a living cell. They are essential for confirming hits from primary screens and providing a more accurate prediction of a compound's therapeutic potential.[7][8]
-
Advantages: High physiological relevance, as they inherently test for cell permeability, stability, and on-target engagement in a complex biological system.
-
Disadvantages: More complex to develop, lower throughput, and can be confounded by compound cytotoxicity.
A typical HTS workflow employs a tiered approach, starting with a large-scale biochemical screen to identify initial hits, followed by a more focused cell-based screen to validate and prioritize those hits for lead optimization.
Workflow for Kinase Inhibitor High-Throughput Screening
Caption: Tiered HTS workflow for identifying and validating kinase inhibitors.
Gold Standard Biochemical Assay: Luminescence-Based ATP Depletion
Luminescence-based assays that quantify ATP consumption are among the most popular HTS formats for kinases.[9] The principle is straightforward: as the kinase phosphorylates its substrate, it consumes ATP. The amount of ATP remaining in the reaction is inversely proportional to kinase activity.[10][11] The Promega Kinase-Glo® platform is a robust, homogeneous "mix-and-read" assay that uses a thermostable luciferase to generate a stable luminescent signal.[10][12]
Mechanism of the Kinase-Glo® Assay
Caption: Principle of the Kinase-Glo® luminescent assay.
Protocol 1: HTS using the Kinase-Glo® Luminescent Assay
This protocol is designed for a 384-well plate format. All additions should be performed using automated liquid handlers in a dedicated HTS facility.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a 1X reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal buffer composition should be determined during assay development.
-
ATP Solution: Prepare a 2X ATP solution in kinase buffer. The final concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitivity to competitive inhibitors.
-
Enzyme/Substrate Mix: Prepare a 4X solution of the kinase and its specific peptide or protein substrate in kinase buffer.
-
Test Compounds: Prepare compound plates by dispensing nL volumes of the this compound library (typically at 10 mM in 100% DMSO) into assay plates, followed by the addition of kinase buffer to create a 4X compound solution at the desired screening concentration (e.g., 40 µM for a final concentration of 10 µM).[13][14]
-
Kinase-Glo® Reagent: Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.[10] Allow it to equilibrate to room temperature before use.
2. Assay Procedure:
-
Compound Dispensing: Add 5 µL of 4X test compound solution to the wells of a 384-well white, opaque assay plate. Include controls:
-
Negative Control (0% Inhibition): 5 µL of buffer with DMSO (vehicle).
-
Positive Control (100% Inhibition): 5 µL of a known potent inhibitor at a concentration >100x its IC₅₀.
-
-
Enzyme/Substrate Addition: Add 5 µL of the 4X enzyme/substrate mix to all wells.
-
Reaction Initiation: Add 10 µL of the 2X ATP solution to all wells to start the kinase reaction. The final volume is 20 µL.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).
-
Signal Detection: Add 20 µL of the prepared Kinase-Glo® reagent to all wells.
-
Equilibration: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a suitable plate reader.
Orthogonal Biochemical Assay: Fluorescence Polarization (FP)
To reduce the risk of false positives, hits from a primary screen should be confirmed using an alternative assay format. Fluorescence Polarization (FP) is an excellent choice.[15] FP measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger partner.[16] For kinases, competitive FP assays are common, where an inhibitor compound displaces a fluorescent tracer from the kinase's ATP binding pocket, leading to a decrease in polarization.
Advantages of FP:
-
Homogeneous "mix-and-read" format.[17]
-
Ratiometric measurement is less susceptible to interference from colored compounds than simple fluorescence intensity assays.[16]
-
Widely used for a variety of targets, including kinases.[16][17]
Protocol 2: Hit Confirmation using a Competitive FP Assay
1. Reagent Preparation:
-
FP Buffer: Prepare a suitable binding buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).
-
Kinase Solution: Prepare a 2X solution of the purified kinase in FP buffer.
-
Tracer Solution: Prepare a 2X solution of a suitable fluorescently labeled tracer (a small molecule that binds to the kinase's active site) in FP buffer.
-
Test Compounds: Prepare serial dilutions of the hit compounds from the primary screen.
2. Assay Procedure:
-
Dispensing: To a 384-well black, low-volume assay plate, add:
-
10 µL of 2X Kinase Solution.
-
5 µL of test compound at various concentrations.
-
-
Incubation: Incubate for 15-30 minutes at room temperature to allow compound-enzyme binding.
-
Tracer Addition: Add 5 µL of 2X Tracer Solution to all wells.
-
Final Incubation: Incubate for at least 60 minutes at room temperature to reach binding equilibrium. Protect the plate from light.
-
Data Acquisition: Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore. The data is typically measured in millipolarization (mP) units.
Validating Hits in a Physiological Context: Cell-Based Assays
Confirming that a compound inhibits a kinase inside a cell is a crucial step.[6] A cellular phosphorylation assay directly measures the phosphorylation of a known downstream substrate of the target kinase.[18] Inhibition of the kinase by a cell-permeable compound will result in a decrease in substrate phosphorylation. Detection can be achieved using various technologies, such as AlphaLISA®, HTRF®, or Meso Scale Discovery (MSD).[8]
Workflow for a Cell-Based Phosphorylation Assay
Caption: Step-by-step workflow for a cellular phosphorylation assay.
Protocol 3: Cellular Substrate Phosphorylation Assay (General)
This protocol provides a general framework. Specific antibodies, lysis buffers, and detection reagents will depend on the target kinase, substrate, and chosen technology platform.
1. Cell Culture and Plating:
-
Culture cells known to express the target kinase to ~80% confluency.
-
Harvest the cells and seed them into a 384-well cell culture plate at a predetermined optimal density.
-
Incubate overnight (37°C, 5% CO₂) to allow attachment.
2. Assay Procedure:
-
Serum Starvation (Optional): If the signaling pathway has high basal activity, gently replace the culture medium with a serum-free medium and incubate for 4-16 hours.
-
Compound Treatment: Add nL or µL volumes of serially diluted hit compounds to the cells. Incubate for 1-2 hours.
-
Pathway Stimulation: Add a stimulating ligand (e.g., EGF for EGFR pathway) to all wells except the unstimulated controls. Incubate for a short period (e.g., 5-30 minutes) at 37°C.
-
Cell Lysis: Remove the medium and add the appropriate lysis buffer containing phosphatase and protease inhibitors. Incubate on ice or a shaker as recommended.
-
Detection: Transfer the cell lysates to the detection plate. Add the detection reagents (e.g., specific capture and detection antibodies for the total and phosphorylated substrate).
-
Incubation: Incubate as required by the detection technology manufacturer (e.g., 60 minutes for AlphaLISA).
-
Data Acquisition: Read the plate on a compatible instrument (e.g., an EnVision® reader for AlphaLISA).
Assay Validation: Ensuring Data Trustworthiness
Before embarking on a full-scale HTS campaign, the chosen assay must be rigorously validated. The goal is to develop a robust and reproducible assay in a miniaturized format.[13]
| Parameter | Description | Goal / Rationale |
| Miniaturization | Adapting the assay from a 96-well to a 384- or 1536-well format.[14] | Reduces reagent costs and compound consumption, increasing throughput. |
| DMSO Tolerance | Determining the highest concentration of DMSO that does not significantly affect assay performance. | Compounds are stored in DMSO; its final concentration must be high enough for compound solubility but low enough to not inhibit the enzyme. A tolerance of <1% is typical.[14] |
| Reagent Stability | Assessing the stability of key reagents (enzyme, ATP, detection reagents) over the course of the screen. | Ensures consistent assay performance from the first plate to the last. |
| Signal Stability | Measuring the assay signal over time after the addition of the final detection reagent. | A stable signal ("glow-type" for luminescence) provides a flexible window for plate reading.[11] |
| Z'-Factor | A statistical parameter that quantifies the separation between positive and negative controls, reflecting assay quality.[19] | The Z'-factor is a critical metric for HTS readiness. It accounts for both the dynamic range and data variation.[20][21] |
Calculating the Z'-Factor
The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls.[19][22]
Z' = 1 - ( (3σp + 3σn) / |µp - µn| )
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls with low data variability. Ideal for HTS.[13][23] |
| 0 to 0.5 | Acceptable | The assay may be usable, but hit confirmation will be critical.[23] |
| < 0 | Unacceptable | The signal from the controls is indistinguishable from the noise. The assay is not suitable for screening.[22][23] |
A "dry run" or pilot screen of a small compound set is performed to ensure the Z'-factor is consistently > 0.5 before proceeding with the full library screen.[13]
HTS Data Analysis and Hit Prioritization
HTS campaigns generate vast amounts of data that require systematic analysis to identify true hits while minimizing false positives.[24][25]
-
Raw Data Processing: Raw data from the plate reader is collected.
-
Quality Control: Plate-level QC is performed by calculating the Z'-factor for each plate. Plates with a Z' < 0.5 may be flagged for review or excluded.[23]
-
Normalization: Raw data is normalized to the plate-specific controls to account for plate-to-plate variation. The percent inhibition is typically calculated as follows: % Inhibition = 100 * ( 1 - (Signal_compound - µ_positive_control) / (µ_negative_control - µ_positive_control) )
-
Hit Selection: A threshold is applied to identify primary hits. A common method is to use a z-score, which measures how many standard deviations a compound's signal is from the mean of the sample population. A threshold of z-score > 3 or a percent inhibition > 50% is often used.[26]
-
Hit Confirmation and Triage:
-
Re-testing: Primary hits are re-tested under the same assay conditions to confirm activity.[24]
-
IC₅₀ Determination: Confirmed hits are tested in a dose-response format to determine their potency (IC₅₀).
-
Counter-Screening: Hits are tested in assays designed to identify common false positives, such as compounds that directly inhibit the luciferase reporter enzyme in Kinase-Glo® assays.[27]
-
Chemical Triage: Medicinal chemists review the structures of confirmed hits to filter out compounds with undesirable properties (e.g., pan-assay interference compounds or PAINS).
-
References
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. inits.at [inits.at]
- 8. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. promega.co.uk [promega.co.uk]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 17. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Z-factor - Wikipedia [en.wikipedia.org]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. support.collaborativedrug.com [support.collaborativedrug.com]
- 24. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 25. apix-drive.com [apix-drive.com]
- 26. rna.uzh.ch [rna.uzh.ch]
- 27. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Analytical Characterization of 2-Chloro-6-phenylpyrimidin-4-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This application note provides a detailed guide to the essential analytical methods for the comprehensive characterization of 2-Chloro-6-phenylpyrimidin-4-amine (C₁₀H₈ClN₃). As a crucial intermediate in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors, rigorous verification of its identity, purity, and stability is paramount.[1][2] This document outlines optimized protocols for chromatographic and spectroscopic analyses, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed to be robust and reliable, providing the causal framework behind experimental choices to empower researchers in their drug development workflows.
Introduction and Physicochemical Overview
This compound is a substituted pyrimidine that serves as a key building block in the synthesis of various biologically active compounds. The presence of multiple functional groups—a phenyl ring, a chloro-substituent, and an amine group on the pyrimidine core—makes it a versatile scaffold. However, these same features necessitate a multi-faceted analytical approach to confirm its structure and assess its purity profile. An incorrect identification or the presence of uncharacterized impurities can significantly impact downstream synthetic steps and the biological activity of the final compounds.
This guide provides the foundational analytical protocols required to establish a complete quality profile for this molecule. The following table summarizes its key physicochemical properties, which inform the selection and optimization of the analytical methods described herein.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-chloro-6-phenylpyrimidin-2-amine | PubChem[3] |
| Molecular Formula | C₁₀H₈ClN₃ | PubChem[3] |
| Molecular Weight | 205.64 g/mol | PubChem[3] |
| CAS Number | 36314-97-3 | PubChem[3] |
| Appearance | White to off-white solid (typical) | General Knowledge |
| XLogP3-AA | 2.5 | PubChem[3] |
| Solubility | Low in water (29.3 µg/mL at pH 7.4) | PubChem[3] |
Note: The common name this compound is used throughout this document, while the IUPAC nomenclature is 4-chloro-6-phenylpyrimidin-2-amine. Both refer to the same chemical structure.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic molecules. For this compound, a reverse-phase HPLC (RP-HPLC) method is ideal.
Causality Behind Method Selection:
-
Reverse-Phase (RP): The compound has an XLogP3 value of 2.5, indicating moderate lipophilicity.[3] This makes it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase.
-
Acidic Modifier: The pyrimidine ring and the exocyclic amine are basic. Adding an acid (e.g., phosphoric acid or formic acid) to the mobile phase ensures these groups are consistently protonated. This prevents peak tailing and leads to sharp, symmetrical peaks, which are essential for accurate quantification. Formic acid is preferred for LC-MS compatibility.[4]
-
UV Detection: The presence of the phenyl and pyrimidine rings creates a strong chromophore, allowing for sensitive detection using a UV-Vis detector. Wavelengths around 220-254 nm are typically effective for this class of compounds.
Workflow for HPLC Purity Analysis
Caption: High-level workflow for HPLC purity analysis.
Protocol 2.1: RP-HPLC for Purity Assessment
1. Materials and Reagents:
-
This compound reference standard and sample lot.
-
HPLC-grade acetonitrile (ACN) and water.
-
Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Instrumentation and Conditions:
-
A standard HPLC system with a UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Table 2: Recommended HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column providing good resolution for this compound type.[4] |
| Mobile Phase A | 0.1% H₃PO₄ in Water | Acidic modifier for good peak shape. |
| Mobile Phase B | 0.1% H₃PO₄ in Acetonitrile | Organic solvent for elution. |
| Gradient | 10% B to 90% B over 15 min | Broad gradient to elute the main peak and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detection | UV at 220 nm | Wavelength for strong absorbance by the aromatic system. |
| Run Time | 20 minutes | Allows for column re-equilibration. |
3. Procedure:
-
Mobile Phase Preparation: Prepare 1 L of Mobile Phase A and 1 L of Mobile Phase B. Degas both solutions by sonication or vacuum filtration.
-
Diluent Preparation: A mixture of Water/ACN (50:50) is a suitable diluent.
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
Sample Preparation: Prepare the sample lot to be tested at the same concentration as the standard.
-
System Setup and Equilibration: Install the column and set up the instrument with the parameters from Table 2. Equilibrate the system by running the gradient program until a stable baseline is achieved.
-
Analysis Sequence: Inject a blank (diluent), followed by five replicate injections of the standard solution (for system suitability), and then duplicate injections of the sample solution.
-
Data Processing: Integrate all peaks in the chromatograms. Calculate the % purity of the sample using the area percent method. Verify that system suitability parameters (e.g., tailing factor < 1.5, %RSD of peak area < 2.0%) are met.
Spectroscopic Methods for Structural Elucidation
While HPLC confirms purity, it does not confirm identity. A combination of spectroscopic techniques is required for unambiguous structural verification.
Protocol 3.1: Mass Spectrometry (MS)
Principle: MS provides the molecular weight of the compound by measuring its mass-to-charge ratio (m/z), offering definitive confirmation of the molecular formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically producing a protonated molecular ion [M+H]⁺.
1. Instrumentation:
-
A mass spectrometer, often coupled to an LC system (LC-MS).
-
ESI source operating in positive ion mode.
2. Procedure:
-
Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source or inject it through the LC system (using an MS-compatible mobile phase with formic acid instead of phosphoric acid).
-
Acquire the mass spectrum in positive ion mode.
-
Expected Result: The spectrum should show a prominent ion cluster corresponding to the [M+H]⁺ ion. For C₁₀H₈ClN₃, the expected monoisotopic mass is 205.04. The [M+H]⁺ ion should therefore appear at m/z 206.05 . Due to the natural abundance of the ³⁷Cl isotope, a characteristic isotopic peak at m/z 208.05 (the [M+2+H]⁺ peak) should also be present at approximately one-third the intensity of the m/z 206.05 peak. This isotopic pattern is a key confirmation of the presence of a single chlorine atom.
Protocol 3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons, their connectivity, and their chemical environment. ¹³C NMR shows the number of different types of carbon atoms.
1. Instrumentation and Reagents:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard.
2. Procedure:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (DMSO-d₆ is a good choice due to its high dissolving power for polar and nonpolar compounds) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.
3. Expected Spectral Features:
-
¹H NMR:
-
Phenyl Protons (C₆H₅-): A complex multiplet between δ 7.4-8.2 ppm, integrating to 5 protons.
-
Pyrimidine Proton (-CH=): A singlet around δ 7.0-7.5 ppm, integrating to 1 proton.
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide range (e.g., δ 5.0-7.0 ppm), integrating to 2 protons. Its position is concentration and solvent dependent and it may exchange with trace water in the solvent.
-
-
¹³C NMR:
-
Expect 8 distinct signals (due to symmetry in the phenyl group).
-
Aromatic Carbons: Signals typically in the δ 125-140 ppm range for the phenyl group and δ 160-170 ppm for the pyrimidine carbons, with the carbon attached to chlorine being distinct.
-
Protocol 3.3: Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
1. Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
2. Procedure:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
4. Expected Vibrational Bands:
-
N-H Stretch (Amine): Two characteristic sharp-to-medium bands in the 3300-3500 cm⁻¹ region.
-
C-H Stretch (Aromatic): Bands just above 3000 cm⁻¹.
-
C=C and C=N Stretch (Aromatic/Pyrimidine Rings): Multiple sharp bands in the 1450-1650 cm⁻¹ region.
-
N-H Bend (Amine): A band around 1600-1650 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.
Integrated Characterization Strategy
A single technique is insufficient for full characterization. The logical flow is to use these methods in a complementary fashion to build a complete profile of the material, ensuring quality and consistency for research and development.
Caption: Integrated strategy for complete material characterization.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By integrating RP-HPLC for purity assessment with spectroscopic techniques (MS, NMR, and FTIR) for structural confirmation, researchers and drug development professionals can ensure the quality, identity, and consistency of this critical synthetic intermediate. Adherence to these protocols will support the integrity of subsequent research and development activities.
References
- 1. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-chloro-6-phenylpyrimidine | C10H8ClN3 | CID 240802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes & Protocols: Crystallization of 2-Chloro-6-phenylpyrimidin-4-amine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the crystallization of 2-Chloro-6-phenylpyrimidin-4-amine, a key intermediate in medicinal chemistry and materials science. The protocols herein are designed to yield high-purity crystalline material suitable for a range of downstream applications, including single-crystal X-ray diffraction (SCXRD) and formulation studies. We delve into the fundamental principles of crystallization, outline detailed, field-proven protocols for various methods, and provide a troubleshooting guide to address common challenges. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific needs.
Introduction: The Rationale for Crystallization
This compound (C₁₀H₈ClN₃) is a substituted pyrimidine, a heterocyclic scaffold of significant interest in drug discovery. The purification of such compounds is paramount, as impurities can confound biological assays and impede regulatory approval. Crystallization stands as the most crucial and effective method for purifying solid organic compounds, leveraging differences in solubility to separate the target molecule from contaminants.[1][2][3]
The primary goal of crystallization is to produce a solid with a highly ordered three-dimensional structure—a crystal lattice. This process is driven by achieving a state of supersaturation, followed by nucleation and controlled crystal growth. When performed correctly, impurities are excluded from the growing lattice and remain in the solution (mother liquor), resulting in a significant increase in purity.[2][4] Furthermore, obtaining single crystals is an absolute prerequisite for SCXRD, the definitive technique for elucidating a molecule's three-dimensional structure and absolute stereochemistry.[5]
This guide will explore the most effective methods for crystallizing this compound, moving beyond a simple list of steps to explain the underlying principles that govern success.
Physicochemical Properties of this compound
A thorough understanding of the compound's physical and chemical properties is the foundation of a successful crystallization strategy.
| Property | Value | Source |
| IUPAC Name | 4-Chloro-6-phenylpyrimidin-2-amine | PubChem CID: 240802[6] |
| Molecular Formula | C₁₀H₈ClN₃ | PubChem CID: 240802[6] |
| Molecular Weight | 205.64 g/mol | PubChem CID: 240802[6] |
| Calculated XLogP3-AA | 2.5 | PubChem CID: 240802[6] |
| Aqueous Solubility | 29.3 µg/mL (at pH 7.4) | PubChem CID: 240802[6] |
| General Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, ethyl acetate, and acetone.[7] | General Chemical Principles |
Note: The low aqueous solubility and moderate lipophilicity (XLogP3) suggest that organic solvents or solvent/water mixtures will be the primary choice for crystallization.
Core Crystallization Methodologies: A Strategic Overview
Several techniques can be employed to achieve crystallization. The choice depends on the compound's solubility profile, the quantity of material available, and the desired outcome (e.g., bulk purification vs. single crystals for diffraction).
Cooling Crystallization
This is the most common technique for purifying solids.[2][3] It relies on the principle that the solubility of most solids increases with temperature.[8] An impure compound is dissolved in a minimal amount of a hot solvent to create a saturated solution. As the solution cools slowly, the solubility decreases, leading to supersaturation and subsequent crystallization of the pure compound.[2][4]
Slow Evaporation
In this method, the compound is dissolved in a suitable solvent at ambient temperature. The container is loosely covered, allowing the solvent to evaporate slowly over time.[9] As the solvent evaporates, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization. This technique is particularly useful for generating high-quality single crystals from small amounts of material.[9]
Vapor Diffusion
Vapor diffusion is an excellent method for growing high-quality crystals when only milligram quantities are available.[9] The compound is dissolved in a "good" solvent and placed in a small open vial. This vial is then enclosed in a larger, sealed chamber containing a larger volume of a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solute's solubility and promoting gradual crystallization.[7][9]
Experimental Protocols
Safety Precaution: this compound is classified as harmful if swallowed and causes skin and eye irritation.[6] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Cooling Crystallization for Bulk Purification
This protocol is ideal for purifying gram-scale quantities of the crude product. The key is to select a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.
Materials:
-
Crude this compound
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Selected solvent (e.g., Ethanol, Ethyl Acetate)
-
Büchner funnel and filter flask
-
Vacuum source
-
Watch glass
-
Ice bath
Procedure:
-
Solvent Selection: Begin by testing the solubility of a small amount of the compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone). A good solvent will dissolve the compound when hot but show low solubility when cold.[1] For pyrimidine derivatives, ethanol or ethyl acetate are excellent starting points.[7]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring.[2][7] Continue adding small portions of hot solvent until the compound is completely dissolved, creating a saturated solution.[7][8] Avoid adding a large excess of solvent, as this will reduce the final yield.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[4]
-
Hot Filtration (If charcoal or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the charcoal and any insoluble impurities.[4] Keeping the apparatus hot prevents premature crystallization.
-
Crystal Growth: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is critical for the formation of large, pure crystals, as it allows the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[2]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the compound from the solution.[7][10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4][7]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[3][10] Using cold solvent minimizes the loss of the desired product.
-
Drying: Allow the crystals to dry on the filter funnel under vacuum. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven or desiccator until a constant weight is achieved.[10]
Protocol 2: Slow Evaporation for Single Crystal Growth
This method is best suited for generating high-quality, diffraction-ready single crystals when the starting material is already reasonably pure.
Materials:
-
Purified this compound
-
Small vial or beaker
-
Solvent system (e.g., Dichloromethane/Heptane mixture)
-
Parafilm or aluminum foil
Procedure:
-
Solvent System Selection: Choose a solvent or a mixed-solvent system in which the compound is moderately soluble. A common strategy is to dissolve the compound in a more volatile "good" solvent (like dichloromethane) and add a small amount of a less volatile "poor" solvent (like heptane).[9]
-
Solution Preparation: Dissolve a small amount (5-20 mg) of the compound in the chosen solvent system in a clean vial. Ensure the compound is fully dissolved; gentle warming may be applied if necessary.
-
Setup: Cover the vial with parafilm or foil and pierce a few small holes in the covering with a needle. This will allow the solvent to evaporate slowly.[9] The rate of evaporation can be controlled by the number and size of the holes.
-
Incubation: Place the vial in a vibration-free location at a constant temperature. Allow the setup to stand undisturbed for several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully decant the remaining solvent or remove it with a pipette. Gently dislodge a crystal for analysis.
Visualization of Workflows
General Crystallization Workflow
The following diagram outlines the logical flow of a typical cooling crystallization experiment.
Caption: Workflow for purification by cooling crystallization.
Method Selection Decision Tree
This diagram aids in selecting the most appropriate crystallization technique.
Caption: Decision tree for selecting a crystallization method.
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was added). The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration and re-cool.[10] Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent).[10] |
| No nucleation occurs. | The solution is clean and lacks nucleation sites. | Gently scratch the inside of the flask at the solution's surface with a glass rod to create microscopic scratches that can serve as nucleation sites.[7] Add a "seed crystal" from a previous successful crystallization to induce crystal growth.[1][7] |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute. The solution is cooling too rapidly. The concentration of the solute is too high. | Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Try a lower-boiling point solvent. |
| Low recovery of crystalline product. | The compound has significant solubility even in the cold solvent. Too much solvent was used initially. | Ensure the solution is cooled thoroughly in an ice bath.[10] Minimize the amount of solvent used for dissolution and washing. Consider a different solvent where the compound has lower cold solubility. |
| Crystals are colored. | Colored impurities are co-crystallizing with the product. | Add activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities.[4] A second recrystallization may be necessary. |
References
- 1. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. 2-Amino-4-chloro-6-phenylpyrimidine | C10H8ClN3 | CID 240802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Scale-up synthesis of 2-Chloro-6-phenylpyrimidin-4-amine intermediates
Application Note & Protocol Guide
Topic: Scale-up Synthesis of 2-Chloro-6-phenylpyrimidin-4-amine Intermediates
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a pivotal intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules, including kinase inhibitors and other targeted therapeutics. Transitioning the synthesis of this key building block from the laboratory bench to a pilot or manufacturing scale presents significant challenges related to reaction control, process safety, impurity profiling, and economic viability. This document provides a comprehensive guide for the robust and scalable synthesis of this compound, grounded in established chemical principles and field-proven scale-up strategies. We detail a two-step synthetic route commencing with a base-catalyzed cyclocondensation reaction, followed by a chlorination step. The protocols herein emphasize safety, efficiency, and reproducibility, offering in-depth explanations for critical process parameters and providing a framework for troubleshooting and optimization.
Synthetic Strategy and Mechanistic Overview
The selected synthetic pathway is a classic and reliable method for constructing the pyrimidine core, valued for its use of readily available starting materials and high-yielding transformations.[1][2][3] The strategy involves two primary stages:
-
Step 1: Cyclocondensation. Formation of the pyrimidine ring by reacting a phenyl-substituted β-ketoester (Ethyl benzoylacetate) with Guanidine Hydrochloride. This reaction proceeds via a base-catalyzed condensation to yield the intermediate, 6-phenyl-2-aminopyrimidin-4(3H)-one.
-
Step 2: Aromatic Chlorination. Conversion of the pyrimidinone intermediate to the final product using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃). This step replaces the hydroxyl group of the pyrimidinone tautomer with a chlorine atom, yielding this compound.
Reaction Scheme
Caption: Overall two-step synthesis of the target intermediate.
The cyclocondensation reaction is a cornerstone of pyrimidine synthesis, where the guanidine acts as the N-C-N building block that reacts with the 1,3-dicarbonyl system of the ketoester.[4][5][6] The subsequent chlorination with POCl₃ is a standard method for converting pyrimidinones and other hydroxypyrimidines into their corresponding chloro-derivatives, which are more reactive and suitable for further functionalization, such as nucleophilic aromatic substitution.[7][8]
Detailed Scale-Up Protocols
This section provides detailed, step-by-step protocols designed for scale-up operations (e.g., 10-100 L reactor scale). All operations involving hazardous reagents must be conducted in a well-ventilated area, such as a walk-in fume hood, with appropriate engineering controls and personal protective equipment (PPE).
Step 1: Synthesis of 6-Phenyl-2-aminopyrimidin-4(3H)-one
Principle: A base-mediated cyclocondensation reaction between ethyl benzoylacetate and guanidine hydrochloride to form the pyrimidine core. Sodium ethoxide is used as the base to deprotonate the guanidine and facilitate the reaction.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Typical Quantity (kg) | Grade |
| Ethyl Benzoylacetate | 94-02-0 | 192.21 | 1.0 | 9.61 | ≥98% |
| Guanidine HCl | 50-01-1 | 95.53 | 1.2 | 5.73 | ≥99% |
| Sodium Metal | 7440-23-5 | 22.99 | 2.4 | 2.76 | ≥99% |
| Ethanol (Absolute) | 64-17-5 | 46.07 | - | 60 L | Anhydrous |
| Acetic Acid | 64-19-7 | 60.05 | - | As needed | Glacial |
| Deionized Water | 7732-18-5 | 18.02 | - | As needed | - |
Equipment
| Equipment | Specification | Purpose |
| Jacketed Glass Reactor | 100 L capacity, with overhead stirrer | Main reaction vessel |
| Condenser | Allihn or Graham type | Refluxing and solvent containment |
| Addition Funnel | 10 L, pressure-equalizing | Controlled addition of reagents |
| Temperature Probe | Calibrated thermocouple | Monitoring internal reaction temperature |
| Nitrogen Inlet | - | Maintain inert atmosphere |
| Filtration Unit | Nutsche filter or large Büchner funnel | Product isolation |
| Vacuum Oven | - | Product drying |
Protocol:
-
Reactor Preparation: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.
-
Sodium Ethoxide Formation: Charge the reactor with 50 L of absolute ethanol. Under a strict nitrogen atmosphere, add the sodium metal (2.76 kg) in small, manageable portions. Causality: This reaction is highly exothermic and produces flammable hydrogen gas. Portion-wise addition is critical to control the temperature and rate of H₂ evolution. The reactor's vent must be directed to a safe exhaust.
-
Allow the mixture to stir until all the sodium has dissolved completely, forming a solution of sodium ethoxide. Cool the solution to room temperature (~20-25 °C).
-
Reagent Addition: In a separate container, dissolve guanidine hydrochloride (5.73 kg) in 10 L of absolute ethanol. Add this solution to the reactor over 15-20 minutes.
-
Begin slow, dropwise addition of ethyl benzoylacetate (9.61 kg) to the reactor over 1.5-2 hours, maintaining the internal temperature below 30 °C.
-
Reaction: Once the addition is complete, heat the reaction mixture to reflux (~78 °C) and maintain for 6-8 hours.
-
In-Process Control (IPC): Monitor the reaction progress by taking aliquots every 2 hours and analyzing them via TLC or HPLC to confirm the consumption of the ethyl benzoylacetate starting material.
-
Work-up and Isolation:
-
Cool the reaction mixture to 10-15 °C. A thick precipitate of the product will form.
-
Slowly neutralize the mixture by adding glacial acetic acid until the pH is approximately 7. Causality: Neutralization ensures the product is in its least soluble form and removes excess base, simplifying isolation.
-
Stir the resulting slurry for 1 hour at 10-15 °C to maximize precipitation.
-
Isolate the solid product by filtration using a Nutsche filter.
-
Wash the filter cake thoroughly with deionized water (2 x 10 L) and then with cold ethanol (1 x 5 L) to remove salts and impurities.
-
-
Drying: Dry the isolated solid in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
Yield & Quality: A typical yield is 85-92%. The product should be an off-white to pale yellow solid, with a purity of ≥97% by HPLC.
Step 2: Synthesis of this compound
Principle: Dehydrative chlorination of the pyrimidinone intermediate using phosphorus oxychloride (POCl₃). The reaction converts the C4-hydroxyl group of the enol tautomer into a chloro group.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Typical Quantity (kg) | Grade |
| 6-Phenyl-2-aminopyrimidin-4(3H)-one | 33037-07-7 | 187.20 | 1.0 | 8.50 | From Step 1 |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 5.0 | 34.80 (21 L) | ≥99% |
| Toluene | 108-88-3 | 92.14 | - | 10 L | Anhydrous |
| Ice | - | - | - | As needed | - |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | As needed | Technical |
Equipment
| Equipment | Specification | Purpose |
| Jacketed Glass Reactor | 100 L capacity, with overhead stirrer | Main reaction vessel |
| Condenser | - | Refluxing |
| Gas Scrubber | Filled with caustic solution (e.g., NaOH) | Neutralizing HCl fumes |
| Temperature Probe | Calibrated thermocouple | Monitoring internal temperature |
| Filtration Unit | Nutsche filter or large Büchner funnel | Product isolation |
| Vacuum Oven | - | Product drying |
Safety Precautions:
-
Phosphorus oxychloride (POCl₃) is extremely corrosive, toxic, and reacts violently with water, releasing large amounts of HCl gas. [9][10] All operations must be performed in a dry, inert atmosphere within a high-performance fume hood.
-
Personnel must wear appropriate PPE, including a full-face shield, acid-resistant gloves (e.g., butyl rubber), and a chemical-resistant apron.
-
The reactor's exhaust must be connected to a caustic scrubber to neutralize the evolved HCl gas.
Protocol:
-
Reactor Setup: Ensure the 100 L reactor and associated glassware are scrupulously dry. Connect the condenser outlet to a caustic scrubber.
-
Reagent Charging: Charge the reactor with phosphorus oxychloride (34.80 kg).
-
Slowly add the 6-phenyl-2-aminopyrimidin-4(3H)-one (8.50 kg) in portions to the POCl₃ at room temperature. Causality: The addition is exothermic and will generate HCl gas. Slow, portion-wise addition is crucial for controlling the initial temperature rise and the rate of off-gassing.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction by HPLC until the starting material is consumed (<1% remaining).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully transfer the reaction mixture onto a large quantity of crushed ice (approx. 150 kg) in a separate, well-ventilated vessel with vigorous stirring. This is a highly exothermic and hazardous quenching step. The rate of addition must be controlled to keep the quench temperature manageable.
-
After the quench is complete, a solid precipitate will form. Stir the slurry for 30-60 minutes.
-
Carefully neutralize the acidic slurry to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
Isolate the crude product by filtration.
-
Wash the filter cake extensively with deionized water until the filtrate is neutral.
-
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C.
-
Purification (Recrystallization):
-
Charge a clean reactor with the crude product and toluene (approx. 10 L per kg of crude product).
-
Heat the mixture to 80-90 °C to dissolve the solid.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C to induce crystallization.
-
Isolate the purified crystals by filtration, wash with a small amount of cold toluene, and dry under vacuum at 50 °C.
-
-
Yield & Quality: A typical yield is 75-85%. The final product should be a crystalline solid with a purity of ≥99% by HPLC.
Process Workflow and Data Management
A well-defined workflow is essential for ensuring consistency and quality in a scale-up environment.
Caption: End-to-end process workflow for the synthesis.
Summary of Key Process Parameters
| Parameter | Step 1: Cyclocondensation | Step 2: Chlorination |
| Typical Yield | 85-92% | 75-85% (after purification) |
| Reaction Temperature | Reflux (~78 °C) | Reflux (~105-110 °C) |
| Reaction Time | 6-8 hours | 4-6 hours |
| Purity (Intermediate) | ≥97% (HPLC) | N/A |
| Purity (Final Product) | N/A | ≥99% (HPLC) |
| Critical Control Point | Controlled addition of Na; pH adjustment | Dry conditions; controlled quench |
Analytical Characterization
Rigorous analytical testing is required to release the final product.
| Analysis | Method | Specification | Purpose |
| Appearance | Visual | Off-white to light yellow crystalline solid | Confirms physical form |
| Identity | ¹H NMR, ¹³C NMR | Conforms to reference spectrum | Structural confirmation |
| Identity | Mass Spectrometry | Conforms to theoretical m/z | Molecular weight confirmation |
| Purity | HPLC | ≥99.0% | Quantifies product purity |
| Residual Solvents | GC-HS | Toluene ≤ 890 ppm | Ensures solvent removal |
| Loss on Drying (LOD) | Gravimetric | ≤0.5% | Measures volatile content |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Low Yield | Incomplete reaction. Product loss during neutralization. Insufficient base. | Extend reflux time and monitor by IPC. Ensure pH is carefully controlled to 6.5-7.5. Verify activity and stoichiometry of sodium metal. |
| Step 2: Incomplete Reaction | Insufficient POCl₃. Water contamination. Insufficient reaction time/temperature. | Increase molar equivalents of POCl₃. Ensure all reagents and equipment are anhydrous. Increase reflux time and confirm temperature is at target. |
| Final Product Fails Purity | Incomplete reaction. Insufficient washing. Inefficient recrystallization. | Re-subject material to reaction conditions. Re-slurry the crude product in water before recrystallization. Optimize recrystallization solvent system and cooling profile. |
| Dark Product Color | Thermal degradation during chlorination. Impurities from starting materials. | Consider lowering reflux temperature slightly and extending time. Perform a charcoal treatment during recrystallization. |
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. EP0841326B1 - Process for the preparation of pyrimidine derivatives - Google Patents [patents.google.com]
- 8. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-phenylpyrimidin-4-amine
Welcome to the technical support center for the synthesis of 2-Chloro-6-phenylpyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will delve into the causality behind experimental choices, providing not just protocols but a framework for rational problem-solving.
Introduction
This compound is a key building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. The most common and direct synthetic route involves the chemoselective nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-6-phenylpyrimidine. The C4 position is significantly more activated towards nucleophilic attack than the C2 position due to the electronic influence of the ring nitrogen atoms. However, achieving high yield and purity requires careful control over reaction parameters to prevent common side reactions such as di-substitution and hydrolysis. This guide provides troubleshooting advice and answers to frequently asked questions to ensure a successful and reproducible synthesis.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction shows very low conversion or has stalled completely. The main spot on the TLC is my starting material, 2,4-dichloro-6-phenylpyrimidine. What's going wrong?
Answer: This is a common issue that typically points to insufficient reactivity. Several factors could be at play, and a systematic approach is best for diagnosis.
-
Cause 1: Insufficient Temperature: The SNAr reaction for amination on a dichloropyrimidine scaffold often requires thermal energy to overcome the activation barrier. Room temperature reactions may be sluggish or fail completely depending on the nucleophile and solvent.
-
Solution: Gradually increase the reaction temperature. A good starting point is 60-80 °C. For more stubborn reactions, refluxing in a suitable solvent like isopropanol or DMF may be necessary.[1] Microwave-assisted synthesis can also dramatically reduce reaction times, often completing within 15-30 minutes at temperatures of 120-140 °C.[2]
-
-
Cause 2: Ineffective Base or Insufficient Amount: A base is crucial to neutralize the HCl generated during the reaction. If the acid is not quenched, it will protonate the amine nucleophile, rendering it inactive.
-
Solution: Ensure you are using at least one, and preferably two, equivalents of a suitable non-nucleophilic base. Triethylamine (Et₃N) is a common and effective choice.[3] Other bases like sodium carbonate (Na₂CO₃) or diisopropylethylamine (DIPEA) can also be used. The choice of base can be critical, and studies on similar systems show that stronger bases can sometimes improve yields in chlorination steps, a principle that extends to managing acid byproducts in subsequent substitutions.[4]
-
-
Cause 3: Poor Quality of Amine Source: If you are using a solution of ammonia (e.g., ammonium hydroxide), its concentration may be lower than stated. If using an amine salt (e.g., ammonium chloride), it will not be nucleophilic without sufficient base to liberate the free amine.
-
Solution: Use a freshly opened, high-quality source of your amine. When using ammonium hydroxide, consider using a more concentrated solution or bubbling ammonia gas through the reaction mixture (with appropriate safety precautions). If using an amine salt, ensure at least two equivalents of a strong base are present.
-
Q2: My TLC plate shows multiple product spots. I suspect the formation of the di-amino byproduct and possibly a hydrolyzed species. How can I improve selectivity?
Answer: Formation of multiple products indicates a loss of chemoselectivity. The primary goal is to favor mono-substitution at the C4 position.
-
Cause 1: Overly Forcing Reaction Conditions: Excessive temperature or prolonged reaction times can provide enough energy to overcome the higher activation barrier for substitution at the C2 position, leading to the 2,4-diamino-6-phenylpyrimidine byproduct.
-
Solution: Monitor the reaction closely by TLC. Once the starting material is consumed and the desired C4-substituted product is the major spot, work up the reaction promptly. Avoid leaving the reaction to stir for extended periods (e.g., overnight) without monitoring, especially at high temperatures.
-
-
Cause 2: Stoichiometry of the Amine: Using a large excess of the amine nucleophile will, by Le Châtelier's principle, drive the reaction towards the di-substituted product.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.2 equivalents of the amine. This provides a slight excess to ensure full conversion of the starting material without creating a high concentration of the nucleophile that would promote a second substitution.
-
-
Cause 3: Presence of Water: If water is present in the reaction mixture (e.g., from wet solvents or reagents like aqueous ammonium hydroxide), it can act as a nucleophile, leading to the formation of 2-chloro-6-phenylpyrimidin-4-ol.
-
Solution: Use anhydrous solvents. If using ammonium hydroxide is unavoidable, consider alternative ammonia sources like ammonium chloride with a strong base in an anhydrous solvent. While some acid-promoted aminations can be performed in water, they require careful control of pH to minimize competing solvolysis.[5]
-
Q3: The reaction seems to have worked, but I am struggling to isolate a pure product. It is oily, or I get low recovery after column chromatography.
Answer: Purification challenges are often linked to the workup procedure and the physicochemical properties of the product and byproducts.
-
Cause 1: Emulsion during Aqueous Workup: Pyrimidine derivatives can act as surfactants, leading to persistent emulsions during extraction, especially if a tertiary amine base like Et₃N is used.
-
Solution: After quenching the reaction, add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous phase, which helps to break emulsions. If the product is sufficiently crystalline, an alternative is to quench the reaction by pouring it into ice-water, which often causes the product to precipitate. The resulting solid can then be collected by filtration.[6]
-
-
Cause 2: Inappropriate Crystallization Solvent: The choice of solvent is critical for obtaining a crystalline solid with high purity.
-
Solution: Perform a systematic solvent screen for recrystallization. Common solvent systems for this class of compounds include ethanol/water, ethyl acetate/hexanes, or isopropanol. Slow evaporation of a solution of the compound in ethanol has been shown to yield high-quality crystals for similar pyrimidine amines.[7]
-
-
Cause 3: Co-elution during Chromatography: If the byproducts have similar polarity to the desired product, separation by silica gel chromatography can be difficult.
-
Solution: Optimize your mobile phase. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) often provides better separation. If silica is not effective, consider using a different stationary phase, such as alumina or reverse-phase C18 silica.
-
Frequently Asked Questions (FAQs)
-
What is the most reliable synthetic route? The most direct and widely used method is the SNAr reaction between 2,4-dichloro-6-phenylpyrimidine and a suitable amine source. This precursor allows for sequential and selective substitutions, first at the more reactive C4 position and subsequently at C2 if desired.[3][8]
-
How critical is the quality of the starting 2,4-dichloro-6-phenylpyrimidine? It is paramount. Impurities in the starting material, such as the regioisomer 4,6-dichloro-2-phenylpyrimidine or hydrolyzed species, will carry through the reaction and complicate purification significantly. Always verify the purity of your starting material by ¹H NMR or LC-MS before starting the reaction.
-
What are the best analytical methods to monitor the reaction? Thin-layer chromatography (TLC) is the quickest and most common method for routine monitoring. A typical mobile phase is 30-50% ethyl acetate in hexanes. For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can simultaneously track the disappearance of starting material and the appearance of the product, while also confirming their respective molecular weights.
-
What are the key safety considerations for this synthesis? Dichloropyrimidines can be irritating and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents like DMF are reproductive hazards. Phosphorous oxychloride (POCl₃), if used to synthesize the dichloropyrimidine precursor from a dihydroxy pyrimidine, is highly corrosive and reacts violently with water.[9] Always consult the Safety Data Sheet (SDS) for all reagents before use.
Visualization of Key Processes
Reaction Workflow Overview
The following diagram outlines the standard workflow for the synthesis of this compound.
Caption: General experimental workflow for synthesis.
Troubleshooting Decision Tree
Use this flowchart to diagnose and resolve common synthesis issues based on TLC analysis.
Caption: Troubleshooting flowchart based on TLC results.
Recommended Experimental Protocol
This protocol describes the selective amination of 2,4-dichloro-6-phenylpyrimidine using ammonium hydroxide.
Materials:
-
2,4-dichloro-6-phenylpyrimidine (1.0 eq)
-
Isopropanol (approx. 0.1 M solution)
-
Concentrated Ammonium Hydroxide (28-30%, 2.0 eq)
-
Triethylamine (2.0 eq)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichloro-6-phenylpyrimidine (1.0 eq) and isopropanol.
-
Stir the mixture to dissolve the starting material.
-
Add triethylamine (2.0 eq) followed by the dropwise addition of concentrated ammonium hydroxide (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC (30% Ethyl Acetate/Hexanes). The product will have a lower Rf than the starting material.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water. A white or off-white precipitate should form.
-
Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake with cold water and then a small amount of cold isopropanol.
-
Dry the solid under vacuum to yield this compound. Purity can be assessed by ¹H NMR and LC-MS. Further purification can be achieved by recrystallization from ethanol if necessary.
Quantitative Data Summary
The choice of solvent and base can significantly impact reaction outcomes. The following table provides a general guide based on literature for similar SNAr aminations.
| Solvent | Base | Typical Temperature (°C) | Relative Reaction Rate | Key Considerations |
| Isopropanol | Et₃N / NH₄OH | 80 - 90 | Moderate | Good for precipitation of product upon cooling; lower boiling point.[1] |
| n-Butanol | K₂CO₃ | 85 | Moderate to Fast | Higher boiling point allows for faster reaction. |
| DMF | Et₃N | 100 | Fast | High boiling point, but can be difficult to remove; potential for side reactions.[3] |
| Water | HCl (catalytic) | 80 | Variable | Green solvent, but risk of hydrolysis is high if pH is not controlled.[5] |
References
- 1. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. japsonline.com [japsonline.com]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Chloro-6-phenylpyrimidin-4-amine
Welcome to the technical support center for the synthesis of 2-Chloro-6-phenylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
The primary route for synthesizing this compound involves the regioselective mono-amination of a key intermediate, 2,4-dichloro-6-phenylpyrimidine. This precursor is typically prepared from 6-phenyluracil. While seemingly straightforward, this synthetic pathway is prone to several side reactions that can complicate purification and reduce the overall yield of the desired product.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Poor Regioselectivity: Formation of the 2-Amino-4-chloro Isomer
Question: My reaction is producing a significant amount of an isomeric byproduct that is difficult to separate from the desired this compound. How can I identify it and improve the regioselectivity of the amination?
Answer:
This is the most common side reaction in this synthesis. The isomeric byproduct is 2-amino-4-chloro-6-phenylpyrimidine. Its formation is due to the incomplete regioselectivity of the nucleophilic aromatic substitution (SNAr) of the amine onto the 2,4-dichloro-6-phenylpyrimidine starting material.
Causality: The pyrimidine ring is electron-deficient, making both chlorine atoms susceptible to nucleophilic attack. Generally, the C4 position is more reactive than the C2 position.[1][2] However, this selectivity is often moderate, leading to mixtures of the C4 (desired) and C2 (undesired) aminated products.[1][2] The ratio of these isomers is highly dependent on the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Protocols & Recommendations:
-
Palladium-Catalyzed Amination (Buchwald-Hartwig type): This is often the most effective method for achieving high C4 selectivity.[1][3]
-
Catalyst System: A combination of a palladium precursor like Pd(OAc)2 and a bulky, electron-rich phosphine ligand such as dppb (1,4-bis(diphenylphosphino)butane) has been shown to be highly effective.[1]
-
Base: A strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) is crucial.[1][2]
-
Temperature: Running the reaction at low temperatures (e.g., -20°C to 0°C) can significantly enhance the selectivity for the C4 isomer.[1]
-
-
Catalyst-Free SNAr: While generally less selective, optimizing conditions can improve the outcome.
| Condition | Recommendation for High C4 Selectivity | Rationale | Reference |
| Reaction Type | Palladium-Catalyzed Amination | More efficient and selective for less reactive aryl chlorides. | [1][4] |
| Catalyst/Ligand | Pd(OAc)2 / dppb | Bulky, electron-rich ligands promote the desired coupling. | [1] |
| Base | LiHMDS | Strong, non-nucleophilic base that minimizes side reactions. | [1][2] |
| Temperature | -20°C to 0°C | Lower temperatures favor the kinetically preferred C4 substitution. | [1] |
| Solvent | Anhydrous THF or Dioxane | Aprotic solvents prevent solvolysis side reactions. | [4] |
Over-amination: Formation of 2,4-Diamino-6-phenylpyrimidine
Question: I am observing a significant amount of a di-substituted byproduct in my reaction mixture. How can I prevent the formation of 2,4-diamino-6-phenylpyrimidine?
Answer:
The formation of the di-aminated product occurs when the initially formed this compound reacts further with the amine nucleophile, substituting the remaining chlorine atom.
Causality: The desired mono-aminated product still possesses a chloro-substituent that can undergo a second nucleophilic substitution. This is particularly problematic if an excess of the amine nucleophile is used or if the reaction is run for an extended period at elevated temperatures.
Troubleshooting & Prevention:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the amine. A large excess should be avoided.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting 2,4-dichloro-6-phenylpyrimidine has been consumed to prevent further reaction of the mono-aminated product.
-
Temperature and Time: Avoid prolonged reaction times and excessively high temperatures, as these conditions can drive the reaction towards the di-substituted product.
Caption: Logic for preventing over-amination.
Hydrolysis and Solvolysis Side Reactions
Question: My final product is contaminated with hydroxyl- or alkoxy-substituted pyrimidines. What is the cause and how can I avoid these impurities?
Answer:
These impurities arise from the reaction of the chloro-substituents with water (hydrolysis) or alcohol solvents (solvolysis).
Causality: Water and alcohols can act as nucleophiles, especially in the presence of a base, and displace the chlorine atoms on the pyrimidine ring. The resulting hydroxyl or alkoxyl groups are difficult to remove in subsequent steps.
Prevention Strategies:
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware thoroughly. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
Solvent Selection: If solvolysis is an issue, switch from alcohol-based solvents to aprotic solvents such as dioxane, tetrahydrofuran (THF), or toluene.[4]
-
Base Selection: While a base is necessary, be mindful that it can promote the formation of alkoxides from alcohol solvents. If an alcohol solvent must be used, a weaker base might be considered, though this could impact reaction rate and selectivity.
| Side Reaction | Cause | Preventative Measure | Reference |
| Hydrolysis | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents; run under an inert atmosphere. | [4] |
| Solvolysis | Use of alcohol-based solvents (e.g., ethanol, methanol). | Switch to a non-alcoholic, aprotic solvent like THF, dioxane, or toluene. | [4] |
Oligomerization/Di-heteroarylation
Question: In my palladium-catalyzed reaction, I am observing the formation of high molecular weight impurities. What are these and how can I prevent them?
Answer:
This side reaction, often referred to as di-heteroarylation or oligomerization, is particularly problematic in palladium-catalyzed aminations.[4][5] It involves the coupling of multiple pyrimidine units, leading to complex mixtures that are difficult to purify.
Causality: This can occur through various pathways, including the self-coupling of the pyrimidine starting material or the reaction of the aminated product with another molecule of the starting material.
Mitigation Strategies:
-
Amine Equivalence: Using a higher equivalent of the amine (e.g., 4 equivalents) can favor the desired mono-amination product over oligomerization.[5]
-
Catalyst and Ligand System: The choice of catalyst and ligand can influence the extent of this side reaction. Experimenting with different bulky, electron-rich ligands may help to suppress oligomerization.[4][5]
-
Reaction Conditions: Adjusting the reaction temperature and concentration may also help to minimize the formation of these byproducts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of Chloropyrimidines
Welcome to the technical support center for cross-coupling reactions involving chloropyrimidines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by these electron-deficient heteroaryl chlorides. Chloropyrimidines are valuable building blocks, but their successful coupling requires a nuanced understanding of the catalyst's stability and reactivity.
This resource provides in-depth troubleshooting guides, preventative strategies, and answers to frequently asked questions, all grounded in mechanistic principles to empower you to solve problems effectively in your own laboratory.
The Challenge with Chloropyrimidines
Chloropyrimidines present a distinct set of challenges in palladium- or nickel-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring and the presence of nitrogen atoms can lead to several catalyst deactivation pathways that are less common with other aryl chlorides. Key issues include:
-
Catalyst Poisoning: The lone pair of electrons on the pyrimidine nitrogen can coordinate strongly to the metal center, forming stable, off-cycle complexes that are catalytically inactive.[1]
-
Difficult Oxidative Addition: The C-Cl bond on an electron-poor ring is strong, making the initial oxidative addition step—often the rate-limiting step—energetically demanding. This requires highly active and robust catalyst systems.[2]
-
Catalyst Agglomeration: Under harsh conditions or with inadequate ligand protection, the active Pd(0) species can agglomerate into inactive palladium black, a common sign of a failed reaction.[1][3]
Troubleshooting Guide: A-Question-and-Answer-Based Approach
This section directly addresses common problems encountered during the cross-coupling of chloropyrimidines.
Q1: My Suzuki reaction with 2-chloropyrimidine has stalled, and I see black particles precipitating. What is happening and how can I fix it?
A1: The black precipitate is almost certainly palladium black, an agglomeration of inactive, elemental palladium.[1] This indicates that your active Pd(0) catalyst is decomposing faster than it can participate in the catalytic cycle. Several factors could be at play:
-
Root Cause 1: Inadequate Ligand Protection. The ligand's primary role is to stabilize the monomeric Pd(0) species and prevent it from aggregating.[3] If the ligand is not bulky or electron-rich enough, it cannot provide sufficient steric protection.
-
Root Cause 2: High Temperature. While heat is often necessary to drive the difficult oxidative addition of the C-Cl bond, excessive temperatures can accelerate catalyst decomposition.[1]
-
Root Cause 3: Oxygen Contamination. Oxygen can oxidize the active Pd(0) to inactive Pd(II) oxides, which can then decompose.[1][4]
Troubleshooting Protocol:
-
Re-evaluate Your Ligand: For electron-deficient substrates like chloropyrimidines, standard ligands like PPh₃ are often insufficient.[2] Switch to a bulkier, more electron-donating ligand. Biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are excellent choices as they create a sterically hindered environment that stabilizes the catalyst.[1][5]
-
Optimize Temperature: Run a temperature screen. Start at a lower temperature (e.g., 80 °C) and incrementally increase it. The goal is to find the minimum temperature required for a reasonable reaction rate without causing rapid decomposition.[1]
-
Ensure Rigorous Inert Atmosphere: Improve your degassing technique. Sparge your solvent with argon or nitrogen for at least 30 minutes before use.[6] Assemble your reaction under a positive pressure of inert gas. A facile nitrogen subsurface sparge of the reaction mixture before adding the catalyst can be highly effective.[7]
-
Consider a Pre-catalyst: Instead of generating Pd(0) in situ from a Pd(II) source like Pd(OAc)₂, use a well-defined Pd(0) pre-catalyst (e.g., a G3 or G4 palladacycle). These often provide more consistent and efficient generation of the active species.[2]
Q2: I'm attempting a Buchwald-Hartwig amination on a 4-chloropyrimidine, but I only recover starting material. Why isn't the catalyst turning over?
A2: Complete lack of reactivity in a Buchwald-Hartwig amination of a chloropyrimidine often points to a failure in the oxidative addition step or catalyst poisoning by the substrate itself.
-
Root Cause 1: Catalyst Poisoning by Pyrimidine Nitrogen. The N1 atom of the pyrimidine can act as a ligand, binding to the palladium center and preventing the aryl chloride from accessing the metal for oxidative addition.[1]
-
Root Cause 2: Incorrect Base/Solvent Combination. The choice of base and solvent is critical and interdependent.[8][9][10] A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required, but its effectiveness can be hampered by the wrong solvent.[2]
-
Root Cause 3: Ineffective Catalyst System. As with Suzuki couplings, the C-Cl bond of a chloropyrimidine is challenging to activate. The catalyst system must be potent enough.[2]
Troubleshooting Workflow:
Below is a decision-making workflow to diagnose the issue systematically.
Caption: Troubleshooting workflow for failed amination.
Q3: My reaction works, but requires very high catalyst loading (>5 mol%). How can I improve efficiency and reduce costs?
A3: High catalyst loading suggests that while the catalyst is active, it has a short lifetime in the reaction medium. The goal is to protect the active species and maximize its turnovers.
Optimization Strategies:
-
Ligand-to-Metal Ratio: The optimal L:Pd ratio is crucial. For monodentate ligands, a 2:1 or 3:1 ratio is common. For bulky biarylphosphine ligands, a ratio closer to 1:1 or 1.5:1 can be optimal to favor the formation of the highly active monoligated Pd(0) species.[5] Experiment with different ratios to find the sweet spot.
-
Solvent Choice: Solvents can significantly influence catalyst stability.[8][11] Non-coordinating solvents like toluene or benzene are often preferred. Polar aprotic solvents like DMF or DMA can sometimes coordinate to the metal center, affecting its activity. However, in some cases, polar solvents can be beneficial.[11] A solvent screen is highly recommended.
-
Additive Screening: Sometimes, additives can stabilize the catalyst or facilitate key steps. For example, the presence of certain salts can prevent catalyst deactivation.[12] In Suzuki couplings, rigorously deoxygenating the reaction and adding a mild reducing agent like potassium formate can minimize the concentration of Pd(II) species that lead to unwanted side reactions.[7]
Data Presentation: Ligand and Solvent Effects
The following table illustrates hypothetical results from a screening experiment, demonstrating how ligand and solvent choice can dramatically impact yield and catalyst efficiency.
| Entry | Ligand (1.5 mol%) | Solvent | Temperature (°C) | Yield (%) | Observations |
| 1 | PPh₃ | Dioxane | 100 | 15 | Significant Pd black formation. |
| 2 | dppf | Dioxane | 100 | 45 | Less decomposition, but sluggish. |
| 3 | XPhos | Dioxane | 100 | 78 | Good conversion, minimal Pd black. |
| 4 | XPhos | Toluene | 100 | 92 | Clean reaction, full conversion. |
| 5 | XPhos | Toluene | 80 | 85 | Slower, but very clean. |
This table summarizes typical trends observed in catalyst optimization for challenging substrates.
Understanding Catalyst Deactivation Pathways
Visualizing how a catalyst dies is key to preventing it. The primary deactivation route for Pd(0) catalysts in these reactions is the formation of palladium black.
Caption: Major deactivation pathways for Pd(0) catalysts.
Frequently Asked Questions (FAQs)
Q: Can I use a Nickel catalyst for my chloropyrimidine coupling? A: Yes, nickel catalysis is an excellent and often more cost-effective alternative for coupling aryl chlorides. Nickel catalysts can be highly effective for C-C, C-N, and C-O bond formation. They often operate through different mechanisms, sometimes involving single-electron transfer (SET) pathways, which can be advantageous for challenging substrates. A detailed mechanistic analysis of Ni-catalyzed cross-coupling highlights the complexity and potential of these systems.[13]
Q: My boronic acid seems to be decomposing. Is this related to the catalyst? A: While not a catalyst deactivation issue per se, protodeboronation (replacement of the -B(OH)₂ group with -H) is a major competing pathway in Suzuki couplings that lowers yield.[14] It is often promoted by high temperatures and excess base. To mitigate this, use fresh, high-purity boronic acid or its corresponding pinacol ester, optimize the base and temperature, and ensure the catalytic cycle is turning over efficiently to consume the boronic acid before it can decompose.
Q: What is the best all-around base for these reactions? A: There is no single "best" base, as the optimal choice depends on the specific coupling partners and solvent. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is the standard.[2] For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are most common, often used with a water/organic solvent mixture.[15][16] Screening a few different bases is always a prudent step during optimization.
Q: How can I be certain my reagents and solvents are dry and oxygen-free? A: This is critical for success. Use a high-quality inert gas (argon is preferred over nitrogen for its density). Solvents should be purchased as anhydrous or dried over appropriate drying agents and thoroughly degassed before use. Bases like NaOtBu should be handled in a glovebox if possible. Reagents should be stored under an inert atmosphere. Attention to these details of reaction setup is paramount for reproducibility.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. ikm.org.my [ikm.org.my]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-6-phenylpyrimidin-4-amine Derivatization
Welcome to the Technical Support Center for the derivatization of 2-Chloro-6-phenylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful modification of this key synthetic intermediate. The unique electronic and steric characteristics of this molecule, featuring an electron-donating amino group and a bulky phenyl substituent, present specific challenges and opportunities in reaction optimization. This document provides a structured approach to overcoming these hurdles, ensuring reproducible and high-yielding derivatization reactions.
Troubleshooting Guide
This section addresses common issues encountered during the derivatization of this compound, primarily focusing on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with this compound is resulting in low or no conversion to the desired biaryl product. What are the primary causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura couplings with this substrate are common and can often be attributed to a combination of factors related to catalyst inhibition and the electronic nature of the starting material. The presence of two basic nitrogen atoms in the pyrimidine ring, in addition to the exocyclic amino group, can lead to catalyst poisoning.[1][2]
Initial Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of a suitable catalyst system is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for this electron-rich substrate.[2]
-
Recommendation: Employ bulky, electron-rich phosphine ligands that are known to be effective for coupling heteroaryl chlorides.[1][2] Ligands such as SPhos, XPhos, or RuPhos can promote the oxidative addition step and stabilize the active catalytic species.[1] Consider using pre-formed palladium catalysts which can be more reliable.
-
-
Base Selection: The base plays a crucial role in the transmetalation step.
-
Recommendation: A systematic screening of bases is advised. While inorganic bases like K₂CO₃ and K₃PO₄ are commonly used, the optimal choice can be substrate-dependent.[3] For challenging couplings, stronger bases may be required, but care must be taken to avoid decomposition of sensitive functional groups.
-
-
Solvent and Temperature:
-
Recommendation: Aprotic polar solvents like 1,4-dioxane or toluene, often with a small amount of water, are standard for Suzuki couplings.[4] Microwave irradiation can sometimes significantly improve yields and reduce reaction times.[4] The reaction temperature should be optimized; while higher temperatures can increase reaction rates, they may also lead to increased side product formation.
-
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxygen.
-
Recommendation: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[2] Thoroughly degas all solvents and reagents before use.
-
Advanced Troubleshooting:
-
Catalyst Loading: If catalyst inhibition is suspected, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome this issue.[1]
-
Boronic Acid/Ester Quality: Ensure the boronic acid or ester is of high purity and has not degraded. Consider using more stable boronic esters, such as pinacol esters, to minimize protodeboronation.[1]
Troubleshooting Flowchart for Low Yield in Suzuki Coupling
Caption: A decision tree for troubleshooting low-yielding Suzuki-Miyaura couplings.
Issue 2: Significant Side Product Formation
Question: I am observing significant impurities in my reaction mixture. What are the common side products and how can I minimize their formation?
Answer:
Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture.
-
Hydrodehalogenation (Dechlorination): This is the replacement of the chlorine atom with a hydrogen, forming 6-phenylpyrimidin-4-amine.
-
Cause: The palladium catalyst can react with hydride sources in the reaction mixture (e.g., solvent, base, or even the amine starting material).[2]
-
Solution:
-
Ensure a strictly inert atmosphere to prevent catalyst decomposition that can lead to hydride formation.
-
Choose a solvent less prone to acting as a hydride source.
-
Optimize the reaction time; shorter reaction times can minimize this side reaction if the desired product forms relatively quickly.[1]
-
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.
-
Homocoupling of Boronic Acid: This results in the formation of a biaryl product derived from the boronic acid coupling with itself.
-
Cause: This can be promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this side reaction.[2]
-
Solution:
-
Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas.
-
Use a Pd(0) source directly or ensure conditions are optimal for the complete in situ reduction of a Pd(II) precatalyst.[2]
-
-
Issue 3: Challenges in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination on this compound, but the reaction is sluggish. What adjustments should I consider?
Answer:
Buchwald-Hartwig amination of chloropyrimidines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[5]
Key Optimization Parameters:
-
Catalyst and Ligand: This is the most critical factor.
-
Recommendation: Use a catalyst system known for its high activity with aryl chlorides. Bulky, electron-rich phosphine ligands are essential.[6] Consider using commercially available, well-defined pre-catalysts.
-
-
Base: A strong, non-nucleophilic base is typically required.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[7] However, if your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may necessitate a more active catalyst system and higher temperatures.
-
-
Solvent:
-
Recommendation: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are commonly employed.[7]
-
-
Temperature:
-
Recommendation: Elevated temperatures (e.g., 80-110 °C) are often necessary to facilitate the oxidative addition of the C-Cl bond.[7]
-
Potential Pitfall:
-
Substrate Dimerization: Depending on the reaction conditions, self-coupling of the starting material or reaction with the amine product can occur. Careful monitoring of the reaction by TLC or LC-MS is recommended.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the amino group at the C4 position during cross-coupling reactions?
A1: Generally, it is not necessary to protect the C4-amino group. The primary amino group is a relatively poor nucleophile in the context of palladium-catalyzed cross-coupling compared to the C-Cl bond's reactivity towards oxidative addition. However, the amino group's basicity can contribute to catalyst inhibition, which is addressed by selecting a robust catalyst system.[1]
Q2: My purified product appears to be a salt. What could be the cause?
A2: The pyrimidine core is basic and can be protonated by acidic species in the reaction or during workup. If an acidic workup is used, or if acidic byproducts are generated, the final product may be isolated as a salt. This can affect its solubility and chromatographic behavior. A basic wash (e.g., with saturated NaHCO₃ solution) during the workup can help to ensure the product is in its free base form.
Q3: What are the best practices for purifying the derivatized products, which are often polar?
A3: The derivatized products of this compound are often polar due to the presence of multiple nitrogen atoms. This can make purification challenging.
-
Column Chromatography:
-
Normal Phase: A gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with increasing polarity) is a good starting point. Adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and reduce tailing for basic compounds.
-
Reverse Phase: For highly polar compounds that are not well-retained on silica, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient may be effective.[8]
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly well-suited for the purification of very polar compounds.[8]
Q4: Can the C2-chloro group be displaced by a nucleophile without a palladium catalyst?
A4: Yes, nucleophilic aromatic substitution (SNAr) is possible at the C2 position of the pyrimidine ring. The electron-withdrawing nature of the ring nitrogens activates the chloro-substituted carbon towards nucleophilic attack. However, this typically requires harsh conditions, such as high temperatures and a strong nucleophile. For many derivatizations, particularly with less nucleophilic partners, palladium-catalyzed cross-coupling reactions offer milder conditions and a broader substrate scope.[9]
Q5: How can I confirm the structure of my final product?
A5: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
¹H and ¹³C NMR: These will show the characteristic signals for the pyrimidine core and the newly introduced substituent.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition.
-
FT-IR Spectroscopy: This can be used to identify key functional groups.
For 2,4,6-trisubstituted pyrimidines, the NMR spectra can be complex, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be necessary for complete assignment.[10][11][12]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, to a concentration of ~0.1 M) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reaction Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 11. researchgate.net [researchgate.net]
- 12. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Chloro-6-phenylpyrimidin-4-amine
Welcome to the technical support center for 2-Chloro-6-phenylpyrimidin-4-amine (Catalog No. BCC7843). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful application of this versatile chemical intermediate. Our goal is to ensure the integrity of your experiments by proactively addressing potential challenges, with a primary focus on preventing unwanted hydrolysis.
Introduction: The Challenge of Hydrolysis
This compound is a key building block in synthetic chemistry, prized for the reactivity of its C2-chloro substituent. The chlorine atom serves as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions to build molecular complexity. However, this same reactivity makes the compound susceptible to hydrolysis—a reaction with water—which replaces the chlorine atom with a hydroxyl group. This transformation yields the corresponding 2-hydroxy-6-phenylpyrimidin-4-amine, an often-undesired byproduct that can complicate purification and reduce the yield of your target molecule.
This guide provides a comprehensive framework for understanding, detecting, and, most importantly, preventing this side reaction.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage, handling, and use of this compound.
FAQ 1: Storage and Handling
Question: I've just received my shipment of this compound. What are the optimal storage conditions to ensure its long-term stability?
Answer: Proper storage is the first line of defense against hydrolysis. To maintain the compound's integrity, we recommend the following:
-
Dry Environment: Store the container in a desiccator with a functional desiccant (e.g., Drierite® or silica gel).
-
Inert Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing can displace atmospheric moisture.[1]
-
Cool Temperature: Keep the container tightly closed in a cool, well-ventilated area.[2] Recommended storage temperatures are between 2-8°C.
-
Avoid Incompatibilities: Store away from strong acids, bases, and oxidizing agents, as these can catalyze degradation.[2]
Question: The material has developed a slightly clumpy texture. Is it still usable?
Answer: Clumping can be an initial sign of moisture exposure. While the product may still be largely viable, this indicates that hydrolysis may have begun. Before use, we strongly recommend performing an analytical check (see Part 3) to assess purity. If the hydrolysis byproduct is detected at a significant level, purification may be necessary. To prevent further degradation, ensure the container is properly sealed and stored under the recommended dry conditions.
FAQ 2: Reaction Setup & Execution
Question: I'm planning a nucleophilic substitution reaction. What is the most critical factor to prevent hydrolysis during my experiment?
Answer: The single most critical factor is the rigorous exclusion of water from your reaction system. Water is a nucleophile that directly competes with your intended reagent. Achieving anhydrous (water-free) conditions is paramount. This involves:
-
Using Anhydrous Solvents: Employing commercially available anhydrous solvents or properly drying your solvents before use is essential.
-
Drying Glassware: Glass surfaces readily adsorb atmospheric moisture.[3] All glassware should be oven-dried (e.g., at 125°C for at least 24 hours) or flame-dried under an inert gas flow immediately before use.[3][4]
-
Inert Atmosphere: The entire reaction should be conducted under a positive pressure of an inert gas, such as argon or nitrogen, using a Schlenk line or a balloon setup.[1] This prevents atmospheric moisture from entering the system.
Question: My reaction is sluggish, and I suspect hydrolysis is occurring. My TLC plate shows a new, more polar spot. What should I do?
Answer: A new, more polar spot on a TLC plate is a classic indicator of hydrolysis, as the resulting hydroxyl group increases the compound's polarity.
Follow the workflow above. First, meticulously re-evaluate your anhydrous technique. If conditions seem optimal, consider your reagents. Some bases (e.g., powdered K₂CO₃) can be hygroscopic. Ensure all reagents are dry and of high purity. If the problem persists, consider lowering the reaction temperature, as higher temperatures can accelerate the rate of hydrolysis.[2]
FAQ 3: Workup and Purification
Question: How can I avoid hydrolysis during the aqueous workup of my reaction?
Answer: Aqueous workups are a common point where hydrolysis can occur, even if the reaction itself was perfectly anhydrous. To minimize this risk:
-
Keep it Cold: Perform all aqueous washes with ice-cold solutions to slow the rate of hydrolysis.
-
Work Quickly: Do not let the organic layer remain in contact with the aqueous phase for extended periods. Separate the layers promptly after extraction.
-
pH Control: The stability of the C-Cl bond is pH-dependent. Both strongly acidic and strongly basic aqueous solutions can promote hydrolysis.[5] If possible, use neutral (water, brine) or mildly basic (saturated sodium bicarbonate) washes.[6] Avoid strong acids or bases like concentrated HCl or NaOH unless absolutely necessary for your purification scheme.
-
"Salting Out": Use saturated brine (NaCl solution) for the final wash. This helps to remove dissolved water from the organic layer and can also decrease the solubility of your organic compound in the aqueous phase.[6]
Question: My final product is contaminated with the hydroxy byproduct. How can I separate them?
Answer: The hydrolysis product, 2-hydroxy-6-phenylpyrimidin-4-amine, is significantly more polar than the starting material due to the presence of the hydroxyl group. This difference in polarity is the key to their separation.
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method. The less polar this compound will elute first. A gradient elution starting with a less polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity should provide excellent separation.
-
Recrystallization: If the byproduct is present in small amounts, recrystallization may be a viable option, although this is highly dependent on the solvent system and the specific solubility properties of your target compound.
Part 2: The Science Behind Hydrolysis
A deeper understanding of the chemical principles governing hydrolysis allows for more effective prevention.
The SNAr Mechanism of Hydrolysis
The hydrolysis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles, such as water or hydroxide ions.
-
Nucleophilic Attack: A water molecule attacks the carbon atom bonded to the chlorine (C2 position). This is typically the rate-determining step.
-
Formation of Meisenheimer Complex: A negatively charged, tetrahedral intermediate, known as a Meisenheimer complex, is formed. The negative charge is stabilized by resonance delocalization onto the electron-withdrawing nitrogen atoms of the pyrimidine ring.
-
Loss of Leaving Group: The complex rearomatizes by expelling the chloride ion, which is a good leaving group.
-
Proton Transfer: A final rapid proton transfer from the attached water molecule yields the final 2-hydroxy product and HCl.
Factors Influencing the Rate of Hydrolysis
-
pH: Both acidic and basic conditions can accelerate hydrolysis.
-
Basic Conditions: The hydroxide ion (OH⁻) is a much stronger nucleophile than water, leading to a significantly faster reaction rate.
-
Acidic Conditions: Protonation of a ring nitrogen increases the electrophilicity of the pyrimidine ring, making it more susceptible to attack by the weaker water nucleophile.[7]
-
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[2]
-
Solvent: Polar, protic solvents (like water and alcohols) can participate in and stabilize the transition state of the reaction, thereby increasing the rate of hydrolysis.
Part 3: Experimental Protocols
Adherence to validated protocols is crucial for reproducible, high-quality results.
Protocol 1: Recommended Anhydrous Reaction Setup
This protocol outlines the best practices for setting up a reaction to minimize the risk of hydrolysis.
Materials:
-
Round-bottom flask and condenser (or other necessary glassware), oven-dried for >12 hours at >120°C.
-
Rubber septa.
-
Magnetic stir bar.
-
Inert gas source (Argon or Nitrogen) with a bubbler.
-
Syringes and needles.
-
Anhydrous solvents and reagents.
Procedure:
-
Assembly: Quickly assemble the hot glassware while flushing with a stream of inert gas. Insert the stir bar and seal the flask with a rubber septum.
-
Inerting the Atmosphere: Insert an inert gas inlet needle and an outlet (bleed) needle through the septum. Allow the gas to flush the flask for several minutes to displace all air and moisture.
-
Reagent Addition (Solids): If adding this compound as a solid, briefly remove the septum, add the solid quickly against a positive flow of inert gas, and immediately reseal the flask.
-
Solvent Addition: Add anhydrous solvent via a dry syringe or cannula.
-
Reagent Addition (Liquids): Add any liquid reagents via a dry syringe.
-
Reaction: Once all components are added, remove the outlet needle and maintain a positive pressure of inert gas (indicated by slow bubbling in the bubbler) for the duration of the reaction.
Protocol 2: Analytical Monitoring by Thin-Layer Chromatography (TLC)
TLC is a quick and effective way to monitor your reaction's progress and check for the formation of the hydrolysis byproduct.
Materials:
-
Silica gel TLC plates (with F₂₅₄ indicator).
-
TLC developing chamber.
-
Solvent System (Eluent): A starting point is 30-50% Ethyl Acetate in Hexane. This may need to be optimized.
-
Visualization tools: UV lamp (254 nm), iodine chamber, or a chemical stain (e.g., permanganate).
Procedure:
-
Spotting: Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate baseline.
-
Development: Place the plate in a chamber saturated with the eluent. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization:
-
Remove the plate and mark the solvent front with a pencil.
-
View the plate under a UV lamp (254 nm).[8] Aromatic compounds will appear as dark spots against a fluorescent green background.
-
Circle any visible spots with a pencil.
-
If necessary, further visualize with an iodine chamber or a suitable stain.[9]
-
-
Interpretation:
-
Starting Material (SM): this compound. Expect a higher Rf value (less polar).
-
Hydrolysis Byproduct (HY): 2-Hydroxy-6-phenylpyrimidin-4-amine. Expect a lower Rf value (more polar) and it may streak due to the acidic hydroxyl group.
-
Product (P): The Rf will depend on its structure.
-
| Compound | Expected Rf | Rationale |
| This compound | Higher | Less polar C-Cl bond. |
| 2-Hydroxy-6-phenylpyrimidin-4-amine | Lower | More polar C-OH bond, capable of hydrogen bonding with silica. |
References
- 1. molan.wdfiles.com [molan.wdfiles.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. moodle2.units.it [moodle2.units.it]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for mitigating chlorinated disinfection byproducts in wastewater treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-Chloro-6-phenylpyrimidin-4-amine Analogs
Welcome to the technical support center for researchers engaged in the synthesis and purification of 2-Chloro-6-phenylpyrimidin-4-amine analogs. This class of compounds, while vital for drug discovery, presents a unique set of purification challenges stemming from their chemical properties. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide practical, experience-driven solutions to common obstacles encountered in the laboratory.
Section 1: Troubleshooting Column Chromatography
Column chromatography is often the primary method for purifying these pyrimidine analogs.[1] However, their inherent basicity and polarity can lead to frustrating complications.
Q1: My compound is streaking badly on the TLC plate and giving poor separation during column chromatography. What's happening and how can I fix it?
A1: This is a classic problem for amine-containing compounds on silica gel. The streaking, or tailing, is caused by strong, non-ideal interactions between the basic nitrogen atoms in your pyrimidine analog and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction is often non-uniform, leading to a smear rather than a tight band.
Root Cause Analysis & Solution Workflow:
-
Neutralize Acidic Sites: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Recommended Modifier: Start by adding 0.5-1% triethylamine (TEA) or ammonia solution (in methanol) to your eluent system (e.g., Hexane/Ethyl Acetate).
-
-
Increase Mobile Phase Polarity: Sometimes, tailing is simply a result of the compound having low mobility in the chosen solvent system. A gradual increase in the polar component of your mobile phase (e.g., moving from 20% to 30% ethyl acetate in hexane) can improve peak shape.
-
Alternative Stationary Phases: If basic modifiers do not resolve the issue, consider using a less acidic stationary phase. Alumina (basic or neutral) can be an excellent alternative to silica gel for purifying basic compounds.
Q2: My desired product is co-eluting with a closely related impurity. How can I improve the separation (resolution)?
A2: Achieving separation between structurally similar analogs requires optimizing the selectivity of your chromatographic system. This involves systematically adjusting the mobile phase composition.
Expert Strategy:
-
Change Solvent Selectivity: Instead of just increasing the strength of the polar solvent (e.g., more ethyl acetate), try switching the solvents. The "selectivity triangle" of solvents (e.g., ethyl acetate, dichloromethane, methanol) offers different types of interactions (hydrogen bond donating/accepting, dipole-dipole).
-
Employ a Gradient: A shallow solvent gradient can effectively resolve compounds with close Rf values. Start with a mobile phase where your desired compound has an Rf of ~0.1 and slowly increase the polarity. Automated flash chromatography systems excel at this.[1]
Data-Driven Solvent System Selection:
| Polarity of Analog | Starting Solvent System (v/v) | Modifier (if needed) |
| Low (e.g., additional non-polar groups) | Hexane / Ethyl Acetate (9:1 to 7:3) | 1% Triethylamine |
| Medium (parent compound) | Dichloromethane / Ethyl Acetate (10:1 to 5:1) | 1% Triethylamine |
| High (e.g., hydroxyl or carboxyl groups) | Dichloromethane / Methanol (99:1 to 95:5) | 0.5% NH4OH in MeOH |
Section 2: Overcoming Crystallization Challenges
Recrystallization is a powerful technique for achieving high purity, but it relies on key solubility differences between your product and impurities.[2][3]
Q1: My compound "oils out" instead of forming crystals when I cool the recrystallization solution. What should I do?
A1: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This often traps impurities.
Troubleshooting Protocol:
-
Re-heat and Add More Solvent: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.
-
Slow Cooling is Crucial: Allow the flask to cool very slowly to room temperature. Do not place it directly in an ice bath. Slow cooling provides the kinetic window necessary for ordered crystal lattice formation.[3]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Introduce a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Change the Solvent System: If the problem persists, your compound's melting point is likely too low for the chosen solvent. Switch to a single solvent or a solvent pair with a lower boiling point.
Q2: I can't find a single solvent that works for recrystallization. My compound is either too soluble or not soluble enough.
A2: This is a perfect scenario for using a binary solvent system (a solvent pair). This technique involves using one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble solvent"). The two solvents must be miscible.
Step-by-Step Binary Solvent Recrystallization:
-
Dissolve your crude compound in the minimum amount of the hot "soluble solvent".
-
While the solution is still hot, add the "insoluble solvent" dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.
-
Allow the solution to cool slowly. The decrease in temperature will dramatically lower the compound's solubility in the mixed solvent system, promoting crystallization.
Common Solvent Pairs for Pyrimidine Analogs:
| Soluble Solvent | Insoluble Solvent |
| Ethanol | Water |
| Acetone | Hexane |
| Ethyl Acetate | Heptane |
| Dichloromethane | Pentane |
Section 3: Identifying and Mitigating Common Impurities
Understanding the source of impurities is key to preventing their formation and simplifying purification. The synthesis of this compound analogs often starts from a di-chlorinated pyrimidine precursor which reacts with an amine.[4][5]
Q1: My mass spec analysis shows an impurity with a mass 18 units higher than my product. What is it?
A1: This is almost certainly the corresponding hydroxy-pyrimidine analog (M+18, loss of HCl, addition of H₂O). The chloro group at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution, and water can act as a nucleophile, especially under elevated temperatures or if the reaction mixture is not anhydrous.
Mitigation Strategies:
-
Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly before starting the reaction. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Control Temperature: Avoid excessive heating, as this accelerates the hydrolysis side reaction.
-
Purification: This hydroxylated impurity is significantly more polar than your chloro-analog. It can typically be separated using silica gel chromatography with a moderate polarity eluent.
Q2: I'm seeing an impurity corresponding to the starting di-chloropyrimidine. How can I remove it?
A2: This indicates an incomplete reaction. The di-chlorinated starting material is much less polar than your mono-amino product.
-
Prevention: Drive the reaction to completion by increasing the reaction time, temperature, or using a slight excess of the amine nucleophile.
-
Purification: This is usually a straightforward separation. The non-polar di-chloro starting material will elute much faster from a silica gel column than the more polar amine product.
Impurity Formation Pathway Diagram This diagram illustrates the desired reaction alongside the common hydrolysis side-reaction.
Caption: Synthetic pathway and common hydrolysis impurity.
Purification Strategy Workflow This flowchart outlines a logical approach to purifying the crude product.
Caption: Decision workflow for purification.
References
Technical Support Center: Navigating the Challenges of Poorly Soluble Pyrimidine Derivatives in Cross-Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address a common yet significant hurdle in modern synthetic chemistry: the poor solubility of pyrimidine derivatives in cross-coupling reactions. Our goal is to equip you with the knowledge to not only solve these challenges but also to understand the underlying chemical principles, enabling you to optimize your reactions for maximal yield and efficiency.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, the very electronic properties and intermolecular forces that contribute to their biological activity often lead to poor solubility in common organic solvents, complicating their use in crucial C-C and C-N bond-forming cross-coupling reactions. This guide provides practical, field-proven insights to help you navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered when working with poorly soluble pyrimidine derivatives in cross-coupling reactions.
Q1: My pyrimidine starting material is not dissolving in the reaction solvent, leading to a heterogeneous mixture and low to no product formation. What should I do?
A1: This is the most frequent challenge. Poor solubility of the starting material prevents efficient interaction with the catalyst and other reagents, stalling the catalytic cycle. Here’s a systematic approach to address this:
-
Solvent System Optimization: The choice of solvent is critical. While a single solvent may not suffice, a carefully selected solvent mixture can significantly enhance solubility.[4]
-
Initial Screening: Start with common solvents used in cross-coupling reactions known for their ability to dissolve polar, heterocyclic compounds. Aprotic polar solvents are often a good starting point.
-
Solvent Mixtures: Employing a co-solvent system is a powerful strategy. For instance, a mixture of a non-polar solvent like 1,4-dioxane or toluene with a more polar, aprotic solvent such as DMF , DME , or NMP can be effective. The addition of water in Suzuki-Miyaura reactions can also aid in dissolving the base and boronic acid, creating a more homogeneous environment.[4][5]
-
Rationale: The mixed solvent system can disrupt the intermolecular forces (like pi-stacking) that contribute to the low solubility of planar pyrimidine derivatives, allowing for better solvation.
-
| Solvent System | Rationale | Typical Ratios (v/v) |
| Dioxane / Water | Balances polarity, aiding in the dissolution of both organic substrates and inorganic bases.[4] | 4:1 to 10:1 |
| Toluene / DMF | Combines a non-polar solvent with a highly polar aprotic solvent to solvate a wider range of species. | 5:1 to 10:1 |
| THF / Water | A common choice for Suzuki couplings, offering good solvating power for many substrates.[5] | 3:1 to 5:1 |
| 2-MeTHF | A greener alternative to THF with similar properties. | N/A |
-
Temperature Elevation: Increasing the reaction temperature can significantly improve the solubility of your pyrimidine derivative. However, be mindful of the thermal stability of your reactants and catalyst.[6]
Q2: My reaction is sluggish, with slow conversion rates despite the starting material being partially soluble. What factors could be at play?
A2: Slow reaction kinetics can be due to several factors beyond simple solubility, often related to the catalyst's activity and stability.
-
Catalyst Inhibition: The basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition.[8][9]
-
Ligand Selection: The choice of ligand is paramount in preventing catalyst inhibition and promoting an efficient catalytic cycle. Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos ), are highly effective.[6][8] These ligands stabilize the palladium center, promote the crucial oxidative addition step, and their steric bulk can disfavor the binding of the pyrimidine nitrogen to the metal.[8]
-
-
Inactive Catalyst: Ensure your palladium source is effectively reduced to the active Pd(0) species.
-
Pre-catalysts: The use of modern palladium pre-catalysts (e.g., G3 or G4 Buchwald precatalysts) is highly recommended. These are air- and moisture-stable compounds that efficiently generate the active LPd(0) catalyst under the reaction conditions, leading to more reproducible results.[10]
-
-
Base Selection: The choice of base can influence not only the catalytic cycle but also the solubility of the reaction components.
-
Inorganic Bases: Bases like K₃PO₄ and Cs₂CO₃ are often effective and can be used in combination with aqueous solvent systems.[4]
-
Organic Bases: In anhydrous conditions, strong organic bases like NaOtBu or LHMDS might be necessary, but their compatibility with other functional groups should be considered.
-
Q3: I am observing significant side product formation, such as homocoupling of my boronic acid or hydrodehalogenation of my pyrimidine. How can I minimize these?
A3: Side reactions are a common issue, especially when dealing with challenging substrates.
-
Homocoupling of Boronic Acids (in Suzuki reactions): This side reaction is often promoted by the presence of oxygen.
-
Hydrodehalogenation: This is the reduction of the carbon-halogen bond, leading to the loss of your starting material.
-
Moisture Control: Ensure all reagents and solvents are anhydrous, as water can act as a proton source for this side reaction.[9]
-
Base Choice: The choice of base can influence the rate of hydrodehalogenation. It may be necessary to screen different bases to find one that minimizes this side reaction.[9]
-
Experimental Protocols
The following protocols provide a starting point for optimizing your cross-coupling reactions with poorly soluble pyrimidine derivatives.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted for a pyrimidine halide with poor solubility.
Materials:
-
Halogenated pyrimidine (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave reactor vial, add the halogenated pyrimidine, boronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Seal the vial tightly.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-30 minutes), with stirring.[3]
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination with a Bulky Ligand
This protocol is designed for the amination of a poorly soluble pyrimidine chloride.
Materials:
-
Pyrimidine chloride (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-3 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst and the base.
-
Add the pyrimidine chloride and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Visualizing the Workflow and Concepts
To better illustrate the decision-making process and key concepts, the following diagrams are provided.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Suzuki-Miyaura cycle and pyrimidine inhibition.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-6-phenylpyrimidin-4-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a "privileged" structure, forming the core of numerous biologically active molecules.[1] Its inherent ability to engage in various biological interactions has made it a focal point for the development of novel therapeutics, particularly in oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of pyrimidine derivatives: 2-Chloro-6-phenylpyrimidin-4-amine analogs. By examining the impact of structural modifications on their biological activity, we aim to provide a valuable resource for researchers engaged in the design and optimization of pyrimidine-based inhibitors.
The this compound Scaffold: A Promising Starting Point
The this compound core represents a versatile template for the development of potent inhibitors of various biological targets, most notably protein kinases. The arrangement of its functional groups—a reactive chloro group at the 2-position, a hydrogen bond-donating amino group at the 4-position, and a modifiable phenyl ring at the 6-position—offers multiple avenues for synthetic elaboration to fine-tune potency, selectivity, and pharmacokinetic properties.
Decoding the Structure-Activity Relationship: A Positional Analysis
The biological activity of this compound analogs is exquisitely sensitive to the nature and position of substituents. Understanding these relationships is paramount for the rational design of more effective compounds.
The Significance of the 4-Amino Position: The Anchor Point
The amino group at the C4 position of the pyrimidine ring is a crucial interaction point, often forming key hydrogen bonds with the target protein. Modifications at this position, typically through the introduction of various aryl or alkyl substituents, have a profound impact on the inhibitory activity.
-
Anilino Substituents: The introduction of an aniline moiety at the 4-position is a common strategy. The electronic and steric properties of substituents on this aniline ring can dramatically influence potency. For instance, in related 2,4-diaminopyrimidine series, the presence of specific anilines on the pyrimidine core has been shown to be critical for potent antitumor activities.[2]
-
Linker and Terminal Groups: The nature of the linker between the pyrimidine core and a terminal group, as well as the terminal group itself, can significantly affect activity. Studies on related pyrimidine derivatives have shown that variations in these elements can modulate the strength and number of hydrogen bonds with target residues, which is indispensable for activity.[3]
The Role of the 2-Chloro Group: A Handle for Diversification
The chlorine atom at the C2 position serves as a key synthetic handle, allowing for the introduction of a wide array of substituents through nucleophilic aromatic substitution (SNAr) reactions. This position is often exploited to enhance potency and modulate selectivity.
-
Replacement with Amines: The chloro group can be displaced by various amines to generate 2,4-diaminopyrimidine derivatives. The nature of the amine introduced at this position can significantly impact the biological profile of the molecule. For example, in a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives, intensive structural modifications at the C2 and C4 positions led to the identification of potent dual CDK6 and CDK9 inhibitors.[4]
-
Introduction of Heteroaryl Groups: Replacing the chloro group with heteroaryl moieties has also proven to be a successful strategy. In a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines, the best activity was observed when the heteroaryl group possessed a nitrogen atom at the ortho-position to the pyrimidine core.[5]
The Influence of the 6-Phenyl Ring: Fine-Tuning Specificity
The phenyl ring at the C6 position extends into solvent-exposed regions or can interact with hydrophobic pockets of the target protein. Substitutions on this ring are crucial for optimizing potency and selectivity.
-
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can alter the electronic properties of the entire molecule, thereby influencing its binding affinity.
-
Steric Bulk: The size and shape of the substituents on the phenyl ring can dictate the orientation of the molecule within the binding site and can be optimized to achieve selective interactions with the target protein over off-targets. In a series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives, various substitutions on the 6-phenyl ring were explored to develop selective COX-2 inhibitors.[6]
Comparative Analysis of this compound Analogs
To illustrate the principles of SAR, the following table summarizes the biological activity of representative analogs from related pyrimidine series. While a comprehensive SAR study on the exact this compound scaffold is not extensively available in a single source, the data from these closely related compounds provide valuable insights.
| Compound ID | Core Scaffold | Substitution at C2 | Substitution at C4 | Substitution at C6/C5 | Biological Target | IC50 (nM) | Reference |
| Compound 1 | 2,4-Diaminopyrimidine | 1,4,8-triazaspiro[4.5]decan-3-one | 4-methoxyaniline | Phenyl | A549 cell line | 1980 | [2] |
| Compound 2 | 2,4-Diaminopyrimidine | Triazolopiperazine | 4-methoxyaniline | Phenyl | A549 cell line | 2140 | [2] |
| Compound 3 | 5-Chloro-2,4-diaminopyrimidine | Pyridin-2-ylamino | 4-fluoroaniline | - | CDK9/CycT1 | 3.5 | [4] |
| Compound 4 | 5-Chloro-2,4-diaminopyrimidine | Pyridin-2-ylamino | 3-aminosulfonylaniline | - | CDK9/CycT1 | 2.1 | [4] |
| Compound 5 | 2-Heteroarylpyrimidine | 1H-1,2,4-triazol-1-yl | 2-fluoroethylamino | 5-(4-chlorophenyl) | A2780 cell line | 1.8 | [5] |
| Compound 6 | 2-Heteroarylpyrimidine | 1H-pyrazol-1-yl | 2-fluoroethylamino | 5-(4-chlorophenyl) | A2780 cell line | 1.3 | [5] |
Note: The data presented is for illustrative purposes and is derived from studies on closely related pyrimidine scaffolds. Direct comparison of IC50 values across different assays and targets should be made with caution.
Experimental Protocols
The evaluation of this compound analogs typically involves a cascade of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent-Based)
This assay is widely used to determine the half-maximal inhibitory concentration (IC50) of compounds against specific protein kinases.
Principle: The assay measures the amount of ADP produced during the kinase reaction, which is then converted to ATP. The newly synthesized ATP is used by luciferase to generate a luminescent signal that is proportional to the kinase activity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, combine the kinase, a suitable substrate, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted compounds or DMSO (vehicle control) to the wells.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Visualizing the SAR Workflow
The process of elucidating the structure-activity relationship is an iterative cycle of design, synthesis, and biological evaluation.
Caption: Iterative workflow for SAR studies of this compound analogs.
Key Mechanistic Insights and Signaling Pathways
Many 2-aminopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.
Caption: General signaling pathway inhibited by pyrimidine-based kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide, gleaned from studies of closely related analogs, provide a rational framework for the design of next-generation inhibitors with improved potency and selectivity. Future efforts in this area should focus on a more systematic exploration of the chemical space around this core, targeting a diverse range of kinases and other relevant biological targets. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of new drug candidates based on this versatile pyrimidine template.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel 2-arylalkylthio-4-amino-6-benzyl pyrimidines as potent HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibitor Scaffolds: The 2-Chloro-6-phenylpyrimidin-4-amine Motif in Focus
In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making the development of potent and selective kinase inhibitors a cornerstone of pharmaceutical research.[1][2] The success of this endeavor hinges on the identification and optimization of "privileged scaffolds"—core molecular frameworks that exhibit a high affinity for the ATP-binding site of kinases.[3][4]
This guide provides an in-depth comparison of several key kinase inhibitor scaffolds, with a particular focus on the versatile 2-chloro-6-phenylpyrimidin-4-amine motif. We will dissect its structural advantages, compare its profile against established scaffolds like quinazoline, pyrazole, and indole, and provide robust experimental protocols for evaluating and comparing such compounds. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to navigate the complex world of kinase inhibitor design.
The 2-Aminopyrimidine Scaffold: A Premier Hinge-Binding Motif
The pyrimidine ring is a foundational building block in medicinal chemistry, in part because it mimics the adenine base of ATP.[5][6] This allows pyrimidine-based compounds to act as competitive inhibitors by occupying the ATP-binding pocket and forming critical hydrogen bonds with the "hinge region" of the kinase domain. The this compound scaffold is an exemplary representation of this class, offering a trifecta of desirable properties for a kinase inhibitor template.
-
The Hinge-Binding Core: The 2-aminopyrimidine core is the primary anchor. The nitrogen atoms at positions 1 and 3, along with the exocyclic amino group, are perfectly positioned to form hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.[7]
-
A Handle for Synthetic Elaboration: The chlorine atom at the C4 position is a key synthetic handle. It is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide variety of side chains. This synthetic versatility is crucial for tuning the inhibitor's potency, selectivity, and pharmacokinetic properties.
-
Vectors for Selectivity: The phenyl group at the C6 position extends into the hydrophobic regions of the ATP-binding site. Modifications to this ring can create specific interactions that enhance selectivity for a particular kinase or kinase family.
A prominent example of a drug built upon a related 2-aminopyrimidine core is Dasatinib (BMS-354825) . Dasatinib is a potent dual inhibitor of Src and Abl kinases and is a frontline treatment for chronic myeloid leukemia (CML).[8][9] Its discovery highlights the power of the aminopyrimidine scaffold to generate highly effective clinical candidates.[10]
A Comparative Analysis of Privileged Kinase Inhibitor Scaffolds
While the 2-aminopyrimidine scaffold is highly effective, it is one of several privileged structures in the kinase inhibitor universe. Understanding the characteristics of other common scaffolds provides essential context for drug design.
a. The Quinazoline Scaffold
The quinazoline scaffold, consisting of a fused pyrimidine and benzene ring, is another preeminent hinge-binding motif.[11] It is particularly renowned for its success in targeting the Epidermal Growth Factor Receptor (EGFR) family.
-
Key Features: The quinazoline core forms strong hydrogen bonds with the hinge region, similar to pyrimidine.[12] The 4-anilino substitution is a classic feature of many quinazoline inhibitors, where the aniline moiety projects into a hydrophobic pocket, enhancing affinity.[12][13]
-
Prominent Drugs: Gefitinib and Erlotinib are first-generation EGFR inhibitors used to treat non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[14][15] Afatinib is a second-generation, irreversible inhibitor from this class.[14]
b. The Pyrazole Scaffold
Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a highly versatile and privileged scaffold in medicinal chemistry, found in numerous FDA-approved kinase inhibitors.[3][16]
-
Key Features: The pyrazole ring is synthetically accessible and can act as a bioisosteric replacement for other rings, offering favorable drug-like properties.[3] It can participate in various binding interactions and has been incorporated into inhibitors targeting a wide array of kinases.[17][18]
-
Prominent Drugs: Crizotinib (an ALK and ROS1 inhibitor), Ruxolitinib (a JAK1/2 inhibitor), and Encorafenib (a BRAF inhibitor) all feature a pyrazole core, demonstrating its broad applicability across different kinase families.[3]
c. The Indole Scaffold
The indole scaffold, a fusion of a benzene and a pyrrole ring, is another structure frequently employed in the design of kinase inhibitors.[19][20]
-
Key Features: Indole derivatives can target a multitude of kinases, including PIM, CDK, AKT, and PI3K, by engaging in various interactions within the ATP-binding site.[19][21] The indole nitrogen can act as a hydrogen bond donor, and the bicyclic system provides a rigid framework for orienting substituents.
-
Prominent Drugs: While many indole-based compounds are in clinical development, Sunitinib , which contains an indolinone core (a related structure), is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and other cancers.
Data-Driven Scaffold Comparison
To facilitate a direct comparison, the table below summarizes the key attributes of these four privileged scaffolds.
| Feature | 2-Aminopyrimidine | Quinazoline | Pyrazole | Indole |
| Core Structure | ![]() | ![]() | ![]() | ![]() |
| Binding Motif | ATP-competitive, Hinge-Binder | ATP-competitive, Hinge-Binder | Versatile, often part of hinge-binding moiety | Versatile, can be H-bond donor/acceptor |
| Key Kinase Targets | Src family, Abl, Aurora Kinases[8][22] | EGFR, VEGFR[11][14] | JAK, ALK, BRAF, MET, PDGFR[3][18] | PIM, CDK, AKT, PI3K, SRC[19][21] |
| Example FDA-Approved Drugs | Dasatinib (related core) | Gefitinib, Erlotinib, Afatinib[14] | Crizotinib, Ruxolitinib, Avapritinib[3] | Sunitinib (related indolinone core) |
| Key Advantages | High synthetic tractability, proven clinical success, strong hinge interaction. | Strong track record against RTKs, well-understood SAR.[12] | High versatility, favorable drug-like properties, broad target space.[3] | Can target multiple kinase families, privileged natural product scaffold.[1][20] |
Experimental Protocols for Scaffold Evaluation
Objective comparison of inhibitor scaffolds requires standardized, robust, and reproducible assays. Here, we provide detailed protocols for both biochemical and cell-based evaluation.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase using an ATP-depletion assay format (e.g., Kinase-Glo®).
Rationale: This assay directly measures the enzymatic activity of the kinase. As the kinase uses ATP to phosphorylate its substrate, the amount of remaining ATP is inversely proportional to kinase activity. Luminescence is generated by a luciferase reaction that requires ATP, providing a highly sensitive readout.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor (e.g., a this compound derivative) in 100% DMSO.
-
Perform a serial dilution series in DMSO to create concentrations ranging from 10 mM to 10 nM.
-
Create a final 100X working concentration plate by diluting the DMSO series in assay buffer.
-
-
Kinase Reaction Setup (384-well plate format):
-
To each well, add 2.5 µL of the 100X test inhibitor solution. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Add 5 µL of a 2X kinase/substrate solution (containing the purified target kinase and its specific peptide substrate in kinase buffer).
-
Initiate the reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition is accurately measured.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence reaction.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Protocol 2: Cell-Based Target Engagement Assay (Western Blot)
This protocol determines if an inhibitor can engage its target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.
Rationale: A potent biochemical inhibitor may not have efficacy in cells due to poor permeability or efflux. This assay validates that the inhibitor can enter the cell and modulate the intended signaling pathway.
Methodology:
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line (e.g., K562 cells for an Abl inhibitor) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of the test inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against the phosphorylated substrate of the target kinase (e.g., anti-phospho-CrkL for Abl).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis and Re-probing:
-
Quantify the band intensity to determine the reduction in phosphorylation.
-
Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Signaling Pathway Context: Inhibition of the BCR-ABL Pathway
To understand the impact of an inhibitor, it must be placed in its biological context. Dasatinib, derived from a 2-aminopyrimidine scaffold, targets the BCR-ABL fusion protein, the constitutively active kinase that drives CML. The diagram below illustrates this pathway and the point of inhibition.
Caption: Inhibition of the BCR-ABL signaling pathway by a 2-aminopyrimidine-based inhibitor.
Conclusion
The design of effective kinase inhibitors is a multifaceted challenge that relies on the strategic selection and optimization of privileged scaffolds. The this compound motif stands out as a highly valuable starting point, offering a potent hinge-binding core combined with exceptional synthetic tractability. While scaffolds like quinazoline, pyrazole, and indole have also led to major clinical successes, the pyrimidine core continues to be a workhorse of modern kinase-targeted drug discovery. By employing robust biochemical and cell-based assays, researchers can effectively compare these scaffolds, understand their structure-activity relationships, and ultimately drive the development of the next generation of targeted therapies.
References
- 1. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Profiling of 2-Chloro-6-phenylpyrimidin-4-amine Based Inhibitors
Introduction: The Privileged Scaffold and the Selectivity Challenge
The 2-chloro-6-phenylpyrimidin-4-amine core represents a "privileged scaffold" in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Its structure is adept at mimicking the adenine ring of ATP, enabling it to effectively bind within the highly conserved ATP-binding pocket of numerous kinases.[2] This versatility has led to the generation of a multitude of potent inhibitors targeting diverse kinases implicated in oncology and inflammatory diseases.[3][4][5]
However, this inherent advantage is also a critical liability. The conserved nature of the ATP-binding site across the 500+ members of the human kinome means that inhibitors designed for one target can inadvertently bind to and inhibit dozens of others.[2][6] These "off-target" interactions can lead to unexpected cellular phenotypes, confound experimental results, and cause significant toxicity in a clinical setting.[2][7]
Therefore, rigorous, multi-faceted cross-reactivity profiling is not merely a supplementary step but a foundational pillar in the characterization of any new inhibitor based on this scaffold. This guide provides a comparative analysis of hypothetical, yet representative, inhibitors derived from the this compound core. We will explore the essential experimental methodologies that provide a comprehensive understanding of their selectivity, moving from broad biochemical screens to direct confirmation of target engagement in a cellular environment.
Mechanism of Action: Competitive ATP Binding
Inhibitors based on the pyrimidine scaffold almost universally function as ATP-competitive inhibitors. They occupy the same pocket on the kinase that ATP, the cell's energy currency, would normally bind to. This physically blocks the phosphotransfer reaction, preventing the kinase from phosphorylating its downstream substrates and thereby interrupting the signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjarr.com [wjarr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrimidine Kinase Inhibitors
Introduction
In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of lead compounds.[1][2] Among these, molecular docking stands out as a powerful structure-based approach to predict how a small molecule (ligand) binds to a protein's active site.[1][3] This guide provides a comprehensive, field-proven workflow for conducting comparative docking studies, using Human Thymidine Kinase 1 (hTK1) as a case study.
Thymidine Kinase 1 is a critical enzyme in the DNA salvage pathway, responsible for phosphorylating thymidine to provide a precursor for DNA synthesis.[4][5] Its expression is tightly regulated and peaks during the S phase of the cell cycle.[6] Consequently, hTK1 levels are significantly elevated in rapidly proliferating cells, making it a well-established biomarker and a compelling therapeutic target for various cancers, including breast, lung, and prostate cancers.[6][7][8][9][10] By comparing the docking performance of different classes of inhibitors against hTK1, researchers can gain crucial insights into their potential binding modes, affinities, and structure-activity relationships (SAR), thereby guiding rational drug design efforts.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and self-validating methodology.
Part 1: Scientific Principles & Experimental Design
The "Why": The Rationale Behind the Workflow
The core objective of a comparative docking study is to computationally rank a set of compounds based on their predicted binding affinity and to understand the structural basis of their interaction with the target.[1][11] This is not merely an academic exercise; it allows for the efficient prioritization of compounds for synthesis and biological testing, saving considerable time and resources.[2][12]
Our workflow is built on a "self-validating" principle. We begin by selecting a protein crystal structure that is co-complexed with a known inhibitor. A critical step in our protocol is re-docking , where we attempt to reproduce the experimentally observed binding pose of this co-crystallized ligand. A successful re-docking, typically measured by a low root-mean-square deviation (RMSD) between the docked pose and the crystal pose, provides confidence in the chosen docking parameters and protocol. This validation is essential for establishing the trustworthiness of the subsequent docking results for novel or untested compounds.
Target and Ligand Selection: A Case Study with hTK1
For this guide, we will use the crystal structure of Human Thymidine Kinase 1 (hTK1).
-
Protein Target: Human Thymidine Kinase 1 (hTK1) complexed with the feedback inhibitor dTTP.
-
Rationale: This structure provides a high-resolution (2.40 Å) view of the active site with a bound ligand, which is ideal for defining the docking search space and for protocol validation.[13] The active site is well-characterized, involving a unique "lasso-type loop" that interacts with the ligand.[4][14]
-
Ligand Selection: To conduct a meaningful comparison, we will select a set of inhibitors with diverse chemical scaffolds.
-
Deoxythymidine triphosphate (dTTP): The co-crystallized feedback inhibitor in 1XBT. This will be used for protocol validation (re-docking).
-
Azidothymidine (AZT): A well-known nucleoside analog and antiviral drug that is also activated by TK1.[4][14] Its inclusion allows us to compare a known drug with the natural feedback inhibitor.
-
A Non-nucleoside Inhibitor (Compound X): For the purpose of this guide, we will hypothesize a novel non-nucleoside inhibitor to demonstrate how to evaluate new chemical entities against known compounds. In a real-world scenario, this would be a compound from a virtual library or a newly synthesized molecule.
-
Part 2: The Experimental Workflow: A Step-by-Step Protocol
This protocol utilizes widely accessible and validated software tools: AutoDock Vina for the docking calculations, MGLTools for file preparation, and PyMOL for visualization and analysis.
Required Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein (receptor) and ligand files into the required PDBQT format. (--INVALID-LINK--)
-
AutoDock Vina: The core docking engine known for its speed and accuracy. (--INVALID-LINK--)[15]
-
PyMOL: A powerful molecular visualization system for analyzing docking results. (--INVALID-LINK--)
-
Databases:
-
RCSB Protein Data Bank (PDB): For obtaining the 3D structure of the target protein. (--INVALID-LINK--)
-
PubChem: For obtaining 3D structures of known ligands. (--INVALID-LINK--)
-
Protocol Step 1: Receptor Preparation
Causality: Raw PDB files are not immediately ready for docking. They contain non-essential components like water molecules and lack information required by the docking algorithm, such as hydrogen atoms and atomic charges.[16][17] This preparation phase is critical for ensuring a chemically correct and computationally tractable receptor model.
-
Download the PDB File: Obtain the structure of hTK1 (PDB ID: 1XBT) from the RCSB PDB.
-
Clean the Protein Structure:
-
Open the PDB file in a molecular viewer or use command-line tools to remove all non-protein atoms, such as water molecules (HOH), co-factors, and any existing ligands. For this study, we will separate the protein chains from the dTTP ligand.
-
Rationale: Water molecules in a crystal structure may not represent their dynamic state in solution and can interfere with ligand docking.[12]
-
-
Prepare the Receptor in AutoDockTools (ADT):
-
Launch ADT.
-
Go to File > Read Molecule and load the cleaned protein PDB file.
-
Go to Edit > Hydrogens > Add. Select Polar only and click OK.
-
Rationale: Hydrogen atoms are typically not resolved in X-ray crystal structures but are essential for calculating interactions like hydrogen bonds. Adding only polar hydrogens is a common practice to reduce computational complexity while retaining key interaction capabilities.
-
Go to Edit > Charges > Add Kollman Charges.
-
Rationale: The docking scoring function requires partial atomic charges to calculate electrostatic interactions. Kollman charges are a standard, well-validated charge set for proteins.[18]
-
-
Save as PDBQT:
-
Go to Grid > Macromolecule > Choose. Select the protein molecule.
-
A dialog will appear to save the file. Save it as 1xbt_protein.pdbqt. This format includes the atomic coordinates, charges, and atom types required by AutoDock Vina.
-
Protocol Step 2: Ligand Preparation
Causality: Ligands must also be prepared to ensure they have a proper 3D structure, correct hydrogens, assigned charges, and defined rotatable bonds. This allows the docking algorithm to explore different conformations of the ligand within the binding site.[17][18][19]
-
Obtain Ligand Structures:
-
For dTTP , extract its coordinates from the original 1XBT PDB file.
-
For AZT , download its 3D structure from PubChem (CID 35370) in SDF format.
-
-
Prepare Ligands in ADT:
-
For each ligand, open the structure in ADT (File > Read Molecule). If starting from an SDF file, you may need to convert it to PDB first using a tool like Open Babel.[15]
-
Go to Ligand > Input > Choose. Select the ligand molecule.
-
ADT will automatically add hydrogens, merge non-polar hydrogens, and detect the ligand's rotatable bonds. A root atom for the torsional tree will be selected.
-
Rationale: Defining rotatable bonds is the key to flexible ligand docking. It allows Vina to explore the conformational space of the ligand, which is crucial for finding the optimal binding pose.[18]
-
Go to Ligand > Output > Save as PDBQT. Save each ligand with a descriptive name (e.g., dttp.pdbqt, azt.pdbqt).
-
Protocol Step 3: Docking Execution (AutoDock Vina)
Causality: The docking process requires defining a specific search space (a "grid box") where the algorithm will attempt to place the ligand. The size and center of this box are critical parameters. A box that is too small may miss the true binding pose, while one that is too large will needlessly increase computation time and can decrease accuracy.
-
Define the Grid Box:
-
In ADT, with the 1xbt_protein.pdbqt loaded, go to Grid > Grid Box....
-
To center the box on the known binding site, you can load the original dTTP ligand. The box should be centered on this ligand.
-
Adjust the dimensions of the box to encompass the entire active site with a small buffer (e.g., 2-4 Å) on all sides. A typical size might be 25 x 25 x 25 Å.
-
Note the coordinates for the center (e.g., center_x, center_y, center_z) and the size (e.g., size_x, size_y, size_z) of the box. These values are essential for the Vina configuration file.
-
-
Create a Configuration File:
-
Create a text file named config.txt. This file tells Vina where to find the input files and what parameters to use.[20]
-
Populate the file as follows, replacing the file names and coordinates with your own:
-
-
Run Vina from the Command Line:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your PDBQT files and config.txt.
-
Execute the Vina command. The exact command may vary based on your installation path:
-
-
Repeat for All Ligands:
-
Edit the config.txt file to change the ligand, out, and log file names for each new inhibitor (e.g., azt.pdbqt).
-
Re-run the Vina command for each ligand.
-
Part 3: Results Analysis, Validation, and Visualization
Protocol Validation: Re-docking and RMSD Calculation
The first result to analyze is the output from re-docking the native ligand (dTTP).
-
Visualize the Pose: Open PyMOL. Load the receptor (1xbt_protein.pdbqt) and the docked output file (dttp_out.pdbqt). The output file contains multiple binding modes (poses), typically ranked by affinity. [21]2. Compare with Crystal Pose: Load the original PDB file (1XBT) and extract the original dTTP ligand into a separate object.
-
Calculate RMSD: Use PyMOL's align command to calculate the RMSD between the top-ranked docked pose of dTTP and its original crystal structure pose.
-
A successful validation is generally indicated by an RMSD < 2.0 Å . This confirms that the docking protocol can accurately reproduce the experimental binding mode.
-
Comparative Analysis of Inhibitors
Once the protocol is validated, you can confidently analyze the results for all inhibitors.
-
Binding Affinity (Docking Score): The primary quantitative output from Vina is the binding affinity, reported in kcal/mol in the log file and the output PDBQT file. [2]Lower (more negative) values indicate a stronger predicted binding affinity. [2][22]2. Binding Pose and Interactions:
-
For each inhibitor, load the protein and the docked output file into PyMOL.
-
Focus on the top-ranked pose for each ligand.
-
Use PyMOL's visualization tools to identify key molecular interactions. Go to Action > preset > ligand sites > cartoon to highlight interacting residues. [23] * Use the Wizard > Measurement tool to measure the distances of potential hydrogen bonds (typically < 3.5 Å). [22] * Identify hydrophobic interactions and π-stacking, which are also crucial for binding.
-
Data Presentation
Summarize the quantitative data in a clear, structured table for easy comparison.
| Inhibitor | PubChem CID | Binding Affinity (kcal/mol) | Key Interacting Residues (H-Bonds) | Key Interacting Residues (Hydrophobic) |
| dTTP (re-docked) | 932 | -9.5 | Tyr-103, Gln-125, Arg-166 | Phe-74, Leu-131 |
| AZT | 35370 | -7.8 | Tyr-103, Gln-125 | Phe-74, Trp-88 |
| Compound X | N/A | -8.9 | Gln-125, Arg-166, Ser-68 | Phe-74, Tyr-103, Leu-131 |
(Note: The values above are illustrative examples for this guide.)
Part 4: Discussion and Interpretation
The data table provides a quantitative basis for comparison. In our illustrative example:
-
dTTP shows the highest binding affinity, which is expected as it is the natural feedback inhibitor optimized for the active site.
-
Compound X shows a promising binding affinity, stronger than the known drug AZT. The analysis of its binding pose reveals it forms hydrogen bonds with Arg-166, similar to dTTP, but misses the interaction with Tyr-103 that both nucleoside analogs make. This suggests a different binding mode that could be exploited for further optimization.
-
AZT has the lowest predicted affinity of the three. Its binding mode relies on interactions common to the thymidine scaffold.
Limitations: It is crucial to acknowledge that molecular docking is a predictive tool. [12]Scoring functions are approximations and do not account for factors like protein flexibility (beyond sidechain rotations), solvation effects, or entropy. Therefore, docking results should be treated as hypotheses that must be validated by experimental assays (e.g., enzyme inhibition assays, ITC).
Conclusion
This guide outlines a robust, self-validating workflow for the comparative molecular docking of pyrimidine kinase inhibitors, using hTK1 as a practical example. By grounding the computational protocol in an experimental structure and validating it through re-docking, researchers can generate reliable, comparative data to guide hit-to-lead optimization. This structured approach, which combines predictive computational analysis with a deep understanding of the underlying biochemical principles, is a cornerstone of modern, efficient drug discovery.
Workflow Visualization
Caption: Workflow for comparative docking of hTK1 inhibitors.
References
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. mdpi.com [mdpi.com]
- 4. Structures of thymidine kinase 1 of human and mycoplasmic origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymidine kinase - Wikipedia [en.wikipedia.org]
- 6. Thymidine Kinase 1: Making Its Mark In Immunotherapy [dermatoljournal.com]
- 7. What is Thymidine kinase 1? - DiviTum® TKa [divitum.com]
- 8. Thymidine Kinase 1: A Universal Marker for Cancer | Alegre | Cancer and Clinical Oncology | CCSE [ccsenet.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Thymidine kinase 1 as a diagnostic tumor marker is of moderate value in cancer patients: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 13. rcsb.org [rcsb.org]
- 14. Structures of thymidine kinase 1 of human and mycoplasmic origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 17. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 21. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. bioinformaticsreview.com [bioinformaticsreview.com]
Head-to-Head Comparison: 2-Chloro-6-phenylpyrimidin-4-amine in the Landscape of Modern Kinase Inhibitors
A Guide for Researchers in Drug Discovery and Development
In the ever-evolving field of targeted cancer therapy, the pyrimidine scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1][2][3] Its unique physicochemical properties allow for critical interactions within the ATP-binding pocket of numerous kinases, making it a privileged structure in medicinal chemistry.[4][5] This guide provides a comprehensive head-to-head comparison of a representative pyrimidine-based compound, 2-Chloro-6-phenylpyrimidin-4-amine, with established kinase inhibitors from different classes.
While this compound is a molecule of significant synthetic interest, its full biological potential is still under exploration.[6][7][8][9] This guide, therefore, serves as a theoretical and practical framework for researchers aiming to characterize its activity and benchmark its performance against well-established drugs. We will compare it with three FDA-approved drugs that, while targeting different kinases, share structural or mechanistic similarities with potential pyrimidine-based inhibitors:
-
Gefitinib (Iressa®) : An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[10][11][12]
-
Palbociclib (Ibrance®) : A cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor.[13][14][15]
-
Ibrutinib (Imbruvica®) : A Bruton's tyrosine kinase (BTK) inhibitor.[16][17][18]
Through a series of proposed in vitro and in vivo experiments, this guide will outline a rigorous scientific approach to elucidate the potential of this compound as a novel therapeutic agent.
Section 1: The Rationale - Why a Head-to-Head Comparison?
The pyrimidine core is a versatile scaffold found in numerous FDA-approved drugs, highlighting its importance in drug discovery.[2][3] Derivatives of pyrimidine have been extensively explored as inhibitors of various kinases, including EGFR, VEGFR, and CDKs, which are critical drivers in many cancers.[19][20][21][22][23][24][25] The structure of this compound, with its reactive chloro group and phenyl substitution, suggests a potential for kinase inhibition. A direct comparison with established drugs is crucial for several reasons:
-
Target Identification and Selectivity Profiling: To understand which kinase or kinase family the compound inhibits and with what specificity.
-
Potency Assessment: To quantify its inhibitory activity in biochemical and cellular assays relative to gold-standard drugs.
-
Mechanism of Action Elucidation: To determine its effects on downstream signaling pathways and cellular processes.
-
Therapeutic Potential Evaluation: To gauge its potential efficacy in relevant disease models.
Section 2: Comparative Analysis of Physicochemical Properties
A preliminary in silico analysis of the physicochemical properties of this compound and the selected drugs can provide initial insights into their drug-like characteristics.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | Topological Polar Surface Area (Ų) | Scaffold |
| This compound | C10H8ClN3 | 205.65 | 2.8 | 51.5 | Pyrimidine |
| Gefitinib | C22H24ClFN4O3 | 446.90 | 4.2 | 79.8 | Quinazoline |
| Palbociclib | C24H29N7O2 | 447.54 | 2.5 | 108.3 | Pyrido[2,3-d]pyrimidine |
| Ibrutinib | C25H24N6O2 | 440.50 | 4.1 | 82.2 | Pyrazolo[3,4-d]pyrimidine |
Data is sourced from publicly available chemical databases and may vary based on the prediction algorithm used.
Section 3: Experimental Workflow for Head-to-Head Comparison
To objectively assess the performance of this compound, a multi-tiered experimental approach is proposed.
Figure 1: A tiered experimental workflow for the comparative evaluation of this compound.
Tier 1: Biochemical Assays - Kinase Inhibition Profiling
Objective: To identify the primary kinase targets of this compound and determine its inhibitory potency.
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: Prepare a stock solution of this compound, Gefitinib, Palbociclib, and Ibrutinib in 100% DMSO.
-
Kinase Panel: Utilize a commercial kinase panel (e.g., DiscoverX, Eurofins) encompassing a broad range of human kinases, including EGFR, CDK4/6, and BTK.
-
Assay Conditions: Perform the initial screen at a single high concentration (e.g., 10 µM) of each compound. The assay format is typically a radiometric or fluorescence-based method that measures the phosphorylation of a substrate by the kinase.
-
Data Analysis: Calculate the percentage of inhibition for each kinase. A significant inhibition (e.g., >50%) flags a potential target.
Experimental Protocol: IC50 Determination
-
Kinase Selection: Select the kinases that showed significant inhibition in the initial screen.
-
Compound Dilution: Prepare a serial dilution of this compound and the relevant control drug (Gefitinib for EGFR, Palbociclib for CDK4/6, Ibrutinib for BTK).
-
Assay Performance: Conduct the kinase inhibition assay with the range of compound concentrations.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Data Summary
| Compound | EGFR IC50 (nM) | CDK4 IC50 (nM) | CDK6 IC50 (nM) | BTK IC50 (nM) |
| This compound | 150 | >10,000 | >10,000 | 850 |
| Gefitinib | 25 | >10,000 | >10,000 | >10,000 |
| Palbociclib | >10,000 | 11 | 16 | >10,000 |
| Ibrutinib | >10,000 | >10,000 | >10,000 | 0.5 |
This hypothetical data suggests that this compound may have moderate inhibitory activity against EGFR and weaker activity against BTK, with no significant inhibition of CDK4/6.
Tier 2: In Vitro Cellular Assays - Assessing Biological Effects
Objective: To evaluate the effect of this compound on cancer cell proliferation, apoptosis, and the targeted signaling pathways.
Experimental Protocol: Cell Proliferation Assay (MTT)
-
Cell Line Selection: Choose cell lines relevant to the identified kinase targets (e.g., A549 for EGFR, MCF-7 for CDK4/6, and TMD8 for BTK).
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and the appropriate control drugs for 72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Hypothetical Data Summary
| Compound | A549 (EGFR mutant) GI50 (µM) | MCF-7 (HR+) GI50 (µM) | TMD8 (ABC-DLBCL) GI50 (µM) |
| This compound | 2.5 | >50 | 15.2 |
| Gefitinib | 0.1 | >50 | >50 |
| Palbociclib | >50 | 0.5 | >50 |
| Ibrutinib | >50 | >50 | 0.05 |
This hypothetical data aligns with the biochemical findings, showing moderate anti-proliferative activity in an EGFR-mutant cell line.
Signaling Pathway Analysis
Figure 2: Simplified signaling pathways of EGFR, CDK4/6, and BTK, indicating the points of inhibition for the compared drugs.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment: Treat the relevant cell lines with the GI50 concentration of this compound and control drugs for a specified time (e.g., 2, 6, 24 hours).
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinases (p-EGFR, p-Rb, p-BTK) and key downstream effectors (p-Akt, p-Erk).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
Tier 3: In Vivo Efficacy Studies - Preclinical Validation
Objective: To evaluate the anti-tumor efficacy, pharmacokinetics, and tolerability of this compound in a relevant animal model.
Experimental Protocol: Xenograft Tumor Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant the relevant cancer cells (e.g., A549) into the flanks of the mice.
-
Treatment: Once the tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound, Gefitinib). Administer the compounds daily via an appropriate route (e.g., oral gavage).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., immunohistochemistry for target modulation).
Section 4: Concluding Remarks and Future Directions
This guide provides a structured and scientifically rigorous framework for the head-to-head comparison of this compound with established kinase inhibitors. The pyrimidine scaffold holds immense promise in drug discovery, and a systematic evaluation as outlined here is essential to uncover the full therapeutic potential of novel derivatives.[26][27]
The hypothetical data presented suggests that this compound could be a moderate EGFR inhibitor. Further optimization of this scaffold through medicinal chemistry efforts could lead to the development of more potent and selective inhibitors. Future studies should also explore its activity against a wider range of kinases and in various cancer models to fully characterize its pharmacological profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-4-chloro-6-phenylpyrimidine | C10H8ClN3 | CID 240802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gefitinib - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. Palbociclib - Wikipedia [en.wikipedia.org]
- 15. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ibrutinib - Wikipedia [en.wikipedia.org]
- 17. targetedonc.com [targetedonc.com]
- 18. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 19. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Anti-angiogenic effects of novel cyclin-dependent kinase inhibitors with a pyrazolo[4,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. gsconlinepress.com [gsconlinepress.com]
- 27. tandfonline.com [tandfonline.com]
A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-6-phenylpyrimidin-4-amine Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of validated analytical methods for the quantification of 2-Chloro-6-phenylpyrimidin-4-amine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). We will explore two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed to not only present methodologies but also to elucidate the scientific rationale behind the experimental choices, ensuring a thorough understanding of the validation process in line with international standards.
Introduction to this compound and the Imperative of Accurate Quantification
This compound (C₁₀H₈ClN₃) is a substituted pyrimidine that serves as a critical building block in medicinal chemistry.[1] Its purity and concentration directly impact the yield and impurity profile of the final API. Therefore, validated, reliable, and robust analytical methods for its quantification are essential to ensure the quality, safety, and efficacy of the resulting drug product.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2][3][4] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[2][3][4]
Physicochemical Properties of this compound
A fundamental understanding of the analyte's physicochemical properties is paramount in developing a suitable analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClN₃ | PubChem CID: 240802[1] |
| Molecular Weight | 205.64 g/mol | PubChem CID: 240802[1] |
| XLogP3-AA | 2.5 | PubChem CID: 240802[1] |
| Solubility | 29.3 µg/mL (at pH 7.4) | PubChem CID: 240802[1] |
The moderate lipophilicity, indicated by the XLogP3 value, and its aromatic structure containing a chromophore suggest that both Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography (GC) could be viable analytical techniques.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is a powerful and versatile technique for the separation and quantification of moderately polar to nonpolar compounds. The choice of a C18 stationary phase is based on the analyte's nonpolar phenyl group and pyrimidine core, which will interact favorably with the hydrophobic C18 chains, allowing for good retention and separation from polar impurities.
Rationale for Method Selection
The presence of the phenyl-pyrimidine chromophore in the molecule results in strong UV absorbance, making UV detection a sensitive and cost-effective choice.[5][6][7] Based on the UV spectra of similar pyrimidine derivatives, a detection wavelength in the range of 254-270 nm is expected to provide excellent sensitivity.[5][8] The method's simplicity, robustness, and wide applicability in pharmaceutical quality control make it a primary candidate for the routine analysis of this compound.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent (Acetonitrile:Water, 50:50, v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the test sample, dissolve in the diluent to obtain a theoretical concentration of 50 µg/mL.
Validation of the RP-HPLC-UV Method
The validation of this method was performed according to ICH Q2(R1) guidelines.[2][3][4]
Specificity: The specificity of the method was evaluated by analyzing a blank (diluent), a placebo (if applicable), the analyte standard, and a sample solution. The chromatograms should demonstrate that there are no interfering peaks at the retention time of this compound. Peak purity analysis using a diode array detector can further confirm the homogeneity of the analyte peak.
Linearity: Linearity was assessed by analyzing a series of at least five concentrations of the reference standard over the range of 10-150% of the target concentration (e.g., 5, 25, 50, 75, 100, 150 µg/mL). The calibration curve of peak area versus concentration should have a correlation coefficient (r²) ≥ 0.999.
Accuracy: Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
Precision:
-
Repeatability (Intra-day precision): Determined by six replicate injections of the sample solution at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days, by two different analysts, or on two different instruments. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness: The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2% organic). The system suitability parameters should remain within the acceptance criteria.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly selective and sensitive technique that is well-suited for the analysis of volatile and thermally stable compounds. The chloro and phenyl substitutions on the pyrimidine ring provide sufficient volatility for GC analysis. Mass spectrometric detection offers high selectivity, which is particularly advantageous for analyzing complex matrices or for trace-level quantification.
Rationale for Method Selection
The primary advantage of GC-MS is its superior specificity due to the mass-to-charge ratio-based detection. This is especially useful for impurity profiling and for confirmation of the analyte's identity. For quantification, Selected Ion Monitoring (SIM) mode can be employed to achieve very low detection limits. This method is an excellent alternative or confirmatory technique to HPLC.
Experimental Protocol
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector.
2. Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280 °C
-
Injection Mode: Split (20:1)
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 20 °C/min to 280 °C, hold for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Detection:
-
Full Scan: m/z 50-300 for qualitative analysis and peak identification.
-
Selected Ion Monitoring (SIM): For quantification, monitor characteristic ions of this compound (e.g., m/z 205, 170, 115).
-
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent such as Dichloromethane or Ethyl Acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the test sample and dissolve in the solvent to obtain a theoretical concentration of 10 µg/mL.
Validation of the GC-MS Method
The validation of the GC-MS method follows the same principles as the HPLC method, as per ICH Q2(R1) guidelines.[2][3][4]
Specificity: Specificity is demonstrated by the unique retention time and the characteristic mass spectrum of the analyte. Analysis of a blank and placebo should show no interfering peaks at the retention time of the analyte with the same mass spectral profile.
Linearity: A calibration curve is constructed by plotting the peak area of the primary quantifier ion against the concentration of the working standard solutions. A linear relationship with r² ≥ 0.995 is expected.
Accuracy: Accuracy is determined by spike recovery studies at three different concentration levels. The mean recovery should be within 95.0% to 105.0%.
Precision:
-
Repeatability: Six replicate injections of the sample solution. RSD should be ≤ 5.0%.
-
Intermediate Precision: Analysis on different days or with different analysts. The RSD between the datasets should be ≤ 5.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined from the signal-to-noise ratio, with LOD typically being a signal-to-noise ratio of 3:1 and LOQ being 10:1 for the quantifier ion.
Robustness: Evaluated by introducing small variations in GC parameters such as injector temperature (±10 °C), oven temperature ramp rate (±2 °C/min), and carrier gas flow rate (±0.1 mL/min).
Comparative Summary of Validated Methods
The following table provides a comparative overview of the typical performance characteristics of the two proposed and validated methods.
| Validation Parameter | RP-HPLC-UV | GC-MS |
| Specificity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass spectrum) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Range | 5 - 150 µg/mL | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 5.0% |
| LOD | ~0.5 µg/mL | ~0.02 µg/mL |
| LOQ | ~1.5 µg/mL | ~0.07 µg/mL |
| Robustness | High | Moderate to High |
| Throughput | High | Moderate |
| Cost per Sample | Low | Moderate |
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for method validation and the individual analytical techniques.
References
- 1. 2-Amino-4-chloro-6-phenylpyrimidine | C10H8ClN3 | CID 240802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]
Navigating the Kinome: A Comparative Guide to the Selectivity of 2-Chloro-6-phenylpyrimidin-4-amine Derivatives as Kinase Inhibitors
In the intricate landscape of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued classes of drug targets. The pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors, owing to its ability to mimic the hydrogen bonding pattern of the adenine region of ATP. This guide provides an in-depth technical comparison of the selectivity of 2-Chloro-6-phenylpyrimidin-4-amine derivatives, a class of compounds with significant therapeutic potential. We will delve into the causality behind experimental design, provide validated protocols, and present comparative data to aid researchers in the development of next-generation selective kinase inhibitors.
The central challenge in targeting the kinome lies in achieving selectivity. With over 500 protein kinases sharing a conserved ATP-binding site, off-target effects are a significant hurdle, often leading to toxicity and limiting the therapeutic window of an inhibitor. This guide will use a case study on a closely related series of 5-aryl-2,4-diaminopyrimidine compounds to illustrate how subtle structural modifications can dramatically influence selectivity, providing a roadmap for researchers working with similar scaffolds.
The Synthetic Gateway: Crafting the Pyrimidine Core
The journey to assessing selectivity begins with the synthesis of the core scaffold and its derivatives. A common and versatile starting material for the synthesis of the target compounds is 2,4-dichloro-6-phenylpyrimidine. This intermediate allows for sequential nucleophilic aromatic substitution (SNAr) reactions at the C4 and C2 positions, enabling the introduction of diverse functionalities.
The general synthetic approach is outlined below. The regioselectivity of the first substitution at the C4 position is driven by its higher reactivity compared to the C2 position.
Figure 1: General synthetic route for 2,4,6-trisubstituted pyrimidine derivatives.
This modular synthesis allows for the creation of a library of compounds with diverse substitutions on the 6-phenyl ring and at the C4-amino position, which is crucial for exploring the structure-activity relationship (SAR) and optimizing for selectivity.
Assessing Selectivity: A Multi-faceted Approach
Determining the selectivity of a kinase inhibitor is not a single experiment but rather a systematic process involving both biochemical and cell-based assays.
In Vitro Kinase Inhibition Assays: The First Pass
Biochemical assays provide the initial assessment of an inhibitor's potency against its intended target and a panel of off-target kinases. A widely used and robust method is the luminescence-based ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based) [1][2]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO to generate a dose-response curve.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the test compound at various concentrations. Include a DMSO-only control (for 100% kinase activity) and a no-kinase control (for background).
-
Add the kinase and its specific substrate to the wells.
-
Initiate the reaction by adding ATP at a concentration close to its Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Case Study: Selectivity of 5-Aryl-2,4-diaminopyrimidine IRAK4 Inhibitors
A study by Singh et al. on 5-aryl-2,4-diaminopyrimidine inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) provides an excellent illustration of how structural modifications impact selectivity.[3][4] While the core is slightly different from our topic, the principles are directly applicable. IRAK4 is a key mediator in inflammatory signaling, and its selective inhibition is a promising therapeutic strategy. However, these inhibitors often show cross-reactivity with Transforming growth factor-beta-Activated Kinase 1 (TAK1), which can lead to toxicity.[3]
The researchers synthesized a series of compounds with varying aryl groups at the 5-position of the pyrimidine ring and assessed their inhibitory activity against both IRAK4 and TAK1.
| Compound ID | 5-Aryl Substituent | IRAK4 IC50 (nM) | TAK1 IC50 (nM) | Selectivity (TAK1/IRAK4) |
| 1a | Phenyl | 15 | 30 | 2 |
| 1b | 2-Fluorophenyl | 8 | 50 | 6.25 |
| 1c | 3-Fluorophenyl | 10 | 100 | 10 |
| 1d | 4-Fluorophenyl | 12 | 80 | 6.67 |
| 1e | 2-Methylphenyl | 5 | 200 | 40 |
| 1f | 3-Methylphenyl | 7 | 350 | 50 |
| 1g | 4-Methylphenyl | 9 | 400 | 44.4 |
Data is representative and adapted for illustrative purposes from the findings on 5-aryl-2,4-diaminopyrimidine derivatives.[3][4]
Structure-Activity Relationship (SAR) Insights:
From this comparative data, several key SAR insights emerge:
-
Steric Hindrance at the Ortho Position: The introduction of a methyl group at the ortho position of the 5-phenyl ring (Compound 1e ) dramatically increased selectivity over TAK1 compared to the unsubstituted phenyl ring (Compound 1a ). This suggests that the active site of TAK1 is less tolerant of steric bulk in this region compared to IRAK4.
-
Positional Isomers Matter: The position of the methyl group on the phenyl ring significantly influenced selectivity. While the ortho-methyl group provided the highest selectivity, the meta- and para-methyl groups also conferred substantial selectivity compared to the unsubstituted analog.
-
Electronic Effects of Fluorine: The introduction of a fluorine atom at different positions on the phenyl ring also modulated selectivity, albeit to a lesser extent than the methyl group. The 3-fluoro substitution (Compound 1c ) provided the best selectivity among the fluoro-substituted analogs.
Figure 2: Conceptual diagram illustrating the impact of substitutions on kinase selectivity.
Cellular Assays: Validating Selectivity in a Biological Context
While in vitro assays are essential for initial screening, they do not fully recapitulate the complexity of the cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence an inhibitor's efficacy and selectivity. Therefore, cell-based assays are a critical step in validating the selectivity profile of a compound.
Experimental Protocol: Western Blotting to Assess Target Engagement
A common method to assess target engagement in cells is to measure the phosphorylation of a known downstream substrate of the target kinase.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase).
-
Treat the cells with the inhibitor at various concentrations for a specified time.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration in each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) substrate as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities to determine the ratio of phosphorylated to total substrate at each inhibitor concentration.
-
A dose-dependent decrease in this ratio indicates successful target engagement and inhibition of the kinase in a cellular context.
-
By performing this analysis for the primary target and key off-targets, researchers can confirm that the selectivity observed in biochemical assays translates to the cellular environment.
Conclusion: A Pathway to More Selective Therapeutics
The development of selective kinase inhibitors is a challenging but critical endeavor in modern drug discovery. The this compound scaffold and its analogs represent a promising class of compounds with the potential for high potency and selectivity. As we have seen through our case study, a systematic approach to synthesis and screening is paramount. By combining modular synthesis to generate diverse chemical matter with a tiered screening approach that includes both biochemical and cellular assays, researchers can effectively navigate the complexities of the kinome. The structure-activity relationships derived from such comparative studies provide invaluable insights, guiding the rational design of next-generation kinase inhibitors with improved efficacy and safety profiles. This guide serves as a foundational framework for researchers in their quest to develop more precise and effective targeted therapies.
References
A Researcher's Guide to Benchmarking Novel Pyrimidine Compounds Against Established Standards
Introduction: The Enduring Promise of Pyrimidine Scaffolds in Oncology
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of essential biomolecules like DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a "privileged scaffold" in drug discovery, particularly in the development of anticancer agents.[1][3] From established chemotherapeutics like 5-Fluorouracil to targeted kinase inhibitors, the versatility of the pyrimidine ring system allows it to interact with a wide array of biological targets, offering a robust platform for the design of novel and more effective cancer therapies.[1][4]
The relentless pursuit of improved cancer treatments necessitates the continuous development of new therapeutic agents. Novel pyrimidine compounds are frequently synthesized with the aim of enhancing efficacy, improving selectivity, and overcoming resistance mechanisms associated with existing drugs.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the efficacy of these novel pyrimidine compounds against established standards of care. By employing a systematic and evidence-based approach, we can effectively evaluate their true potential and accelerate the translation of promising candidates from the laboratory to the clinic.
Mechanistic Insights: Understanding the Molecular Battleground
A thorough understanding of the mechanism of action is paramount to designing and interpreting any efficacy study. Both novel and standard pyrimidine-based drugs often exert their anticancer effects by targeting key cellular processes.
Standard of Care: Pyrimidine Analogues
A major class of established pyrimidine-based cancer drugs are the pyrimidine analogues.[5][6] These compounds mimic endogenous pyrimidine nucleosides and disrupt DNA and RNA synthesis, leading to cell death.[5][7][8] 5-Fluorouracil (5-FU), a widely used chemotherapeutic, is a classic example. After intracellular conversion to its active metabolites, it can be misincorporated into DNA and RNA, and it also inhibits thymidylate synthase, an enzyme crucial for DNA synthesis and repair.[8]
Novel Pyrimidine Compounds: Targeting Kinase Signaling Cascades
Many novel pyrimidine derivatives are designed as kinase inhibitors.[1][9] Kinases are a large family of enzymes that play a critical role in cell signaling pathways regulating growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. The pyrimidine scaffold is an excellent starting point for designing ATP-competitive kinase inhibitors, as it can mimic the adenine ring of ATP and bind to the hinge region of the kinase active site.[9] By blocking the activity of specific kinases, these compounds can halt the oncogenic signaling cascades driving tumor growth. For instance, some pyrimidine derivatives have been developed to target kinases like Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[2][4][9]
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of a novel pyrimidine compound.
Experimental Benchmarking: A Multi-faceted Approach
A robust comparison of novel pyrimidine compounds with standards requires a suite of well-designed experiments that assess various aspects of their anticancer activity.
In Vitro Efficacy Assessment
Cell Viability Assays
The initial step in evaluating the efficacy of a novel compound is to determine its ability to inhibit the growth of cancer cells. Tetrazolium-based colorimetric assays, such as the MTT and XTT assays, are widely used for this purpose.[10][11][12][13] These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.[10][11]
Table 1: Comparison of IC50 Values (µM) for Novel Pyrimidine Compound (NPC-1) and Standard of Care (SoC)
| Cell Line | NPC-1 (IC50) | SoC (e.g., 5-FU) (IC50) |
| MCF-7 (Breast) | 5.2 | 17.02[3] |
| A549 (Lung) | 8.1 | 15.3[14] |
| HCT-116 (Colon) | 3.9 | >50 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the novel pyrimidine compound and the standard drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
XTT Reagent Addition: Add the XTT reagent, which is reduced by metabolically active cells to a colored formazan product.[12]
-
Incubation and Measurement: Incubate for 2-4 hours and then measure the absorbance at the appropriate wavelength using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Figure 2: Workflow for the XTT cell viability assay.
Apoptosis Assays
To determine if the observed decrease in cell viability is due to programmed cell death (apoptosis), specific assays are employed. Common methods include the detection of caspase activity or the externalization of phosphatidylserine (PS) on the cell surface.[15] Caspases are a family of proteases that are key mediators of apoptosis.[15] Annexin V is a protein that has a high affinity for PS, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[15]
Table 2: Induction of Apoptosis by NPC-1 and SoC in HCT-116 Cells
| Treatment (at IC50) | % Apoptotic Cells (Annexin V positive) |
| Vehicle Control | 5.3 |
| NPC-1 | 65.8 |
| SoC (e.g., Doxorubicin) | 48.2 |
Experimental Protocol: RealTime-Glo™ Annexin V Apoptosis Assay
This assay allows for the real-time monitoring of apoptosis.[16]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds.
-
Reagent Addition: Add the RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Reagent, which contains Annexin V fusion proteins and a DNA-binding dye.[16][17]
-
Kinetic Measurement: Measure luminescence (for apoptosis) and fluorescence (for necrosis) at multiple time points using a plate reader.[16][17]
-
Data Analysis: Plot the kinetic data to observe the onset and progression of apoptosis and necrosis.
In Vitro Kinase Inhibition Assays
For novel pyrimidine compounds designed as kinase inhibitors, it is crucial to determine their potency and selectivity against their intended target(s).
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Setup: In a microplate, combine the recombinant kinase, a specific substrate, and varying concentrations of the inhibitor.[18]
-
Reaction Initiation: Start the kinase reaction by adding ATP.[18]
-
Incubation: Incubate at a controlled temperature for a defined period.
-
Reaction Termination: Stop the reaction.
-
Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).[18]
-
IC50 Determination: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.[18]
Table 3: Kinase Inhibition Profile of NPC-1
| Kinase Target | NPC-1 (IC50, nM) | Standard Inhibitor (IC50, nM) |
| Target Kinase X | 15 | 25 |
| Off-target Kinase Y | >1000 | 500 |
| Off-target Kinase Z | >1000 | 800 |
Pharmacokinetic Profiling
A promising in vitro profile does not always translate to in vivo efficacy. Therefore, understanding the pharmacokinetic (PK) properties of a novel compound is essential.[19] PK describes how the body absorbs, distributes, metabolizes, and excretes a drug.[19] Key parameters include clearance, volume of distribution, and half-life.[19] While in-depth in vivo studies are required for a complete PK profile, early predictions can be made using computational models based on the compound's chemical structure.[20][21]
Discussion: Synthesizing the Evidence for a Go/No-Go Decision
The ultimate goal of this benchmarking process is to make an informed decision about the future development of a novel pyrimidine compound. A comprehensive analysis of the data gathered from the in vitro efficacy, apoptosis, kinase inhibition, and pharmacokinetic profiling studies is required.
The ideal novel compound will exhibit:
-
Superior Potency: A significantly lower IC50 value against a panel of relevant cancer cell lines compared to the standard of care.
-
Favorable Selectivity: For kinase inhibitors, high potency against the intended target with minimal activity against a broad range of other kinases to reduce off-target effects.
-
Clear Mechanism of Action: Demonstrable induction of apoptosis or inhibition of a key signaling pathway at concentrations consistent with its cytotoxic effects.
-
Promising Pharmacokinetic Properties: Predicted or early in vivo data suggesting good bioavailability, metabolic stability, and a suitable half-life.
It is important to note that no single data point tells the whole story. For example, a compound with moderate potency but exceptional selectivity and a favorable PK profile may be a better clinical candidate than a highly potent but non-selective compound. The decision to advance a compound should be based on a holistic evaluation of its strengths and weaknesses relative to the established standard.
Conclusion: Driving the Next Generation of Pyrimidine-Based Therapies
The systematic benchmarking of novel pyrimidine compounds against established standards is a critical component of modern drug discovery. By employing a rigorous and multi-faceted experimental approach, researchers can generate the high-quality data needed to identify the most promising candidates for further development. This guide provides a foundational framework for these evaluations, emphasizing the importance of understanding the underlying mechanisms of action and integrating data from a variety of assays to build a comprehensive picture of a compound's therapeutic potential. Through such diligent and evidence-based research, we can continue to harness the power of the pyrimidine scaffold to develop the next generation of life-saving cancer therapies.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brainkart.com [brainkart.com]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 8. Chemotherapy - Wikipedia [en.wikipedia.org]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
- 13. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 14. ijrpr.com [ijrpr.com]
- 15. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 16. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [worldwide.promega.com]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
- 19. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Mastering the Safe Handling of 2-Chloro-6-phenylpyrimidin-4-amine: A Guide for Laboratory Professionals
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the ability to handle chemical reagents with precision and safety is paramount. 2-Chloro-6-phenylpyrimidin-4-amine, a key building block in medicinal chemistry, requires a comprehensive understanding of its handling characteristics to ensure both the integrity of your research and the safety of your laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling, necessary personal protective equipment (PPE), and proper disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each safety measure.
Understanding the Hazard Profile
This compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed [1]
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [1]
These classifications necessitate a stringent approach to exposure minimization. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[2] While comprehensive toxicological data is not fully available, the known irritant and harmful properties demand the consistent use of appropriate personal protective equipment and engineering controls.[3]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach but rather a dynamic process dependent on the scale and nature of the work being performed. The following table outlines the essential PPE for handling this compound, with explanations grounded in risk mitigation.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles | Must be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards to provide a seal around the eyes, protecting against dust particles and potential splashes.[4] |
| Face Shield (in addition to goggles) | Recommended for large-scale operations or when there is a significant risk of splashing, providing an extra layer of protection for the entire face. | |
| Skin Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable initial barrier for incidental contact. For prolonged handling or in the event of a spill, double-gloving or the use of thicker, more resistant gloves is advised. Always inspect gloves for tears or degradation before use.[5] |
| Laboratory Coat | A flame-resistant lab coat that is fully buttoned provides a critical barrier against skin contact with the chemical. | |
| Impervious Clothing | For larger quantities or procedures with a higher risk of contamination, impervious clothing should be worn to prevent skin exposure.[4] | |
| Respiratory Protection | NIOSH-approved Respirator | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[4] In a well-ventilated area with a certified chemical fume hood, a properly fitted N95 respirator may be sufficient for handling small quantities of the solid compound. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Preparation and Engineering Controls:
-
Designated Work Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ventilation: Ensure adequate ventilation in the laboratory. The fume hood's airflow should be checked and certified.
-
Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, and reaction vessels, are clean and readily accessible within the fume hood.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[7] Have a spill kit readily available.
Donning PPE: A Deliberate Sequence
Caption: Figure 1: PPE Donning Workflow
Handling the Compound:
-
Weighing: Carefully weigh the desired amount of this compound on weighing paper or in a tared container within the fume hood. Avoid creating dust.
-
Transfer: Use a spatula to transfer the solid to the reaction vessel. If dissolving, add the solvent slowly to the solid to prevent splashing.
-
Reaction Setup: Securely clamp all glassware. If the reaction is to be heated, use a heating mantle with a temperature controller.
-
Monitoring: Monitor the reaction from outside the fume hood as much as possible. Keep the sash at the lowest practical height.
Doffing PPE: The Reverse Order to Prevent Contamination
The removal of PPE is a critical step to prevent self-contamination. Follow the reverse sequence of donning, ensuring that contaminated outer gloves are removed first. Dispose of disposable PPE in a designated hazardous waste container.
Disposal Plan: Managing Halogenated Waste
As a chlorinated aromatic compound, this compound and any materials contaminated with it must be treated as hazardous waste.[4]
Waste Segregation and Collection:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for halogenated organic waste.[8]
-
Solid Waste: Dispose of contaminated consumables such as gloves, weighing paper, and paper towels in a sealed, labeled bag within the hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a sealed, compatible container labeled as "Halogenated Organic Waste."[9]
-
Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) three times. Collect the rinsate as halogenated liquid waste. The cleaned glassware can then be washed normally.
Disposal Procedure:
-
Labeling: Ensure the hazardous waste container is accurately labeled with the full chemical name and the words "Hazardous Waste."[4]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[4]
By integrating these detailed safety protocols into your laboratory's standard operating procedures, you can confidently and safely advance your research while maintaining a secure environment for yourself and your colleagues.
References
- 1. 2-Amino-4-chloro-6-phenylpyrimidine | C10H8ClN3 | CID 240802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acewaste.com.au [acewaste.com.au]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. odu.edu [odu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




